molecular formula C8H8O3 B1215936 2,4-Dihydroxy-6-methylbenzaldehyde CAS No. 487-69-4

2,4-Dihydroxy-6-methylbenzaldehyde

Cat. No.: B1215936
CAS No.: 487-69-4
M. Wt: 152.15 g/mol
InChI Key: LJFQTUKKYWDRAT-UHFFFAOYSA-N
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Description

2,4-dihydroxy-6-methylbenzaldehyde is a dihydroxybenzaldehyde that is 2,4-dihydroxybenzaldehyde in which the hydrogen at position 6 has been replaced by a methyl group. It is a fungal metabolite isolated from Grifola frondosa and Phlebiopsis gigantea. It has a role as an apoptosis inducer, an anti-inflammatory agent and a fungal metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dihydroxy-6-methylbenzaldehyde
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InChI

InChI=1S/C8H8O3/c1-5-2-6(10)3-8(11)7(5)4-9/h2-4,10-11H,1H3
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InChI Key

LJFQTUKKYWDRAT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8O3
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DSSTOX Substance ID

DTXSID70291004
Record name 2,4-Dihydroxy-6-methylbenzaldehyde
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Molecular Weight

152.15 g/mol
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CAS No.

487-69-4
Record name Orcylaldehyde
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Record name 2,4-DIHYDROXY-6-METHYLBENZALDEHYDE
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Foundational & Exploratory

Isolating 2,4-Dihydroxy-6-methylbenzaldehyde: A Technical Guide for Natural Product Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Extraction, Purification, and Characterization of a Bioactive Phenolic Aldehyde

Introduction

2,4-Dihydroxy-6-methylbenzaldehyde, also known as atranol or o-orsellinaldehyde, is a naturally occurring phenolic aldehyde that has garnered significant interest within the scientific community. This compound is a key constituent of various lichens, notably oakmoss (Evernia prunastri), and has also been isolated from other plant sources such as pineapple leaves (Ananas comosus). Its biological activity, ranging from potent allergenic properties to potential antimicrobial and cytotoxic effects, makes it a molecule of interest for researchers in drug development, toxicology, and natural product chemistry.

This technical guide provides a comprehensive overview of the isolation of this compound from natural sources. It details experimental protocols for extraction and purification, presents quantitative data for comparison, and illustrates the biosynthetic pathway and experimental workflows through clear diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Natural Occurrence and Biosynthesis

This compound is a secondary metabolite found in various organisms. In lichens, it is a component of depsides like atranorin, which can be broken down to release the aldehyde.[1] The biosynthesis of its core structure originates from the polyketide pathway, with orsellinic acid being a key precursor.

The formation of orsellinic acid proceeds via the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA, catalyzed by a polyketide synthase (PKS) enzyme. Subsequent modifications, including reduction and methylation, lead to the formation of this compound.

Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa 3x Malonyl-CoA malonyl_coa->pks polyketide Poly-β-keto chain pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization orsellinic_acid Orsellinic Acid cyclization->orsellinic_acid reduction Reduction (e.g., by CAR) orsellinic_acid->reduction final_product This compound reduction->final_product

Biosynthesis of this compound precursor.

Isolation from Natural Sources

The isolation of this compound can be achieved from various natural sources, with lichens and pineapple leaves being the most documented. The choice of methodology depends on the starting material and the desired purity of the final product.

Experimental Protocols

This protocol is a synthesized methodology based on various reports of atranol extraction from oakmoss.

1. Extraction:

  • Objective: To extract the crude secondary metabolites from the lichen thalli.

  • Procedure:

    • Air-dry and grind the lichen thalli (100 g) to a coarse powder.

    • Perform solvent extraction using a Soxhlet apparatus or maceration with intermittent shaking. Solvents of varying polarity can be used, such as hexane, acetone, or methanol (500 mL). Acetone and acetonitrile have been noted for providing good stability for atranol in solution.

    • Continue the extraction for 6-8 hours in a Soxhlet extractor or for 24-48 hours with maceration.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Purification by Column Chromatography:

  • Objective: To separate this compound from other components in the crude extract.

  • Procedure:

    • Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of hexane and ethyl acetate, starting with a high hexane concentration and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3 v/v) solvent system. Visualize the spots under UV light (254 nm).

    • Pool the fractions containing the compound of interest (identified by its Rf value compared to a standard, if available).

    • Evaporate the solvent from the pooled fractions to yield the purified compound.

3. Recrystallization (Optional):

  • Objective: To further purify the isolated compound.

  • Procedure:

    • Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol-water mixture).

    • Allow the solution to cool slowly to room temperature, then place it in a cold bath to induce crystallization.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Lichen Isolation Workflow start Dried, Powdered Lichen (Evernia prunastri) extraction Solvent Extraction (Hexane, Acetone, or Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane-Ethyl Acetate Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling evaporation Solvent Evaporation pooling->evaporation purified_compound Purified this compound evaporation->purified_compound

Isolation workflow from lichens.

This protocol is based on the methodology described for the isolation of the compound from pineapple leaves.

1. Extraction:

  • Objective: To obtain a crude ethanol extract from pineapple leaves.

  • Procedure:

    • Wash, air-dry, and grind the pineapple leaves into a fine powder.

    • Macerate the powdered leaves (e.g., 500 g) in ethanol (e.g., 2.5 L) for 7-10 days at room temperature with occasional stirring.

    • Filter the extract through a fine cloth or filter paper.

    • Concentrate the filtrate using a rotary evaporator at low temperature to obtain the crude ethanol extract.

2. Fractionation and Purification:

  • Objective: To isolate this compound from the crude extract through a series of partitioning and chromatographic steps.

  • Procedure:

    • Tannin Removal: Dissolve the crude extract in water and add a lead acetate solution to precipitate tannins. Centrifuge and collect the supernatant. Remove excess lead by adding sodium sulfate, followed by centrifugation.

    • Solvent Partitioning: Partition the tannin-free aqueous extract successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • Hydrolysis (if necessary): The aqueous fraction may be subjected to acid hydrolysis to cleave any glycosidic linkages.

    • Preparative Thin Layer Chromatography (pTLC): Subject the most promising fraction (as determined by preliminary TLC analysis) to pTLC on silica gel plates. Develop the plates using a suitable solvent system (e.g., a mixture of chloroform and methanol).

    • Scrape the band corresponding to the desired compound (visualized under UV light) from the plate.

    • Elute the compound from the silica gel using a polar solvent like methanol or acetone.

    • Filter and evaporate the solvent to obtain the pure isolated compound.

Pineapple Leaf Isolation Workflow start Dried, Powdered Pineapple Leaves extraction Maceration with Ethanol start->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Ethanol Extract concentration->crude_extract tannin_removal Tannin Removal crude_extract->tannin_removal partitioning Solvent Partitioning tannin_removal->partitioning ptlc Preparative TLC partitioning->ptlc elution Elution from Silica ptlc->elution purified_compound Purified this compound elution->purified_compound

Isolation workflow from pineapple leaves.

Quantitative Data

The yield and purity of this compound can vary significantly depending on the natural source, the extraction method, and the purification techniques employed.

ParameterEvernia prunastri (Oakmoss)Ananas comosus (Pineapple Leaves)Reference
Extraction Method Solvent Extraction (e.g., Hexane, Acetone)Maceration (Ethanol)[2]
Purification Method Column Chromatography, TLCPartitioning, Preparative TLC
Reported Content in Crude Extract Approx. 2.1% - 3.4% in oakmoss absoluteData not explicitly reported[1][2]
Final Yield Not explicitly reported as isolated yieldNot explicitly reported as isolated yield
Purity High purity achievable through chromatographyHigh purity achievable through pTLC

Characterization of this compound

Once isolated, the identity and purity of the compound should be confirmed using various spectroscopic techniques.

Analytical TechniqueExpected Data
Appearance White to yellowish crystalline solid
Melting Point 177-181 °C
Infrared (IR) Spectroscopy Characteristic peaks for hydroxyl (-OH), aldehyde (C=O), and aromatic (C=C) functional groups.
¹H NMR Spectroscopy Signals corresponding to aromatic protons, an aldehyde proton, a methyl group, and hydroxyl protons.
¹³C NMR Spectroscopy Resonances for aromatic carbons, an aldehyde carbonyl carbon, and a methyl carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (C₈H₈O₃: 152.15 g/mol ).

Biological Activity

This compound exhibits a range of biological activities, which are summarized below.

ActivityQuantitative DataSource Organism of Tested CompoundReference
Allergenic Potent contact allergenEvernia prunastri[2]
Cytotoxicity LC₅₀: 11.41 ± 0.83 µg/mL (Brine Shrimp Lethality Assay)Ananas comosus
Antimicrobial MIC > 1024 µg/mL against Staphylococcus aureus (for benzaldehyde)Not specified (related compound)[3]

Conclusion

The isolation of this compound from natural sources presents a feasible endeavor for natural product chemists. The methodologies outlined in this guide, derived from scientific literature, provide a solid foundation for the successful extraction, purification, and characterization of this bioactive compound. The choice between lichen and plant sources will depend on accessibility and the desired scale of isolation. Further research is warranted to explore the full therapeutic potential of this intriguing natural product, particularly in the areas of antimicrobial and anticancer applications, while also considering its known allergenic effects. The detailed protocols and comparative data herein are intended to facilitate such future investigations.

References

An In-depth Technical Guide to the Orsellinaldehyde Biosynthesis Pathway in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the orsellinaldehyde biosynthesis pathway in fungi. It covers the core enzymatic processes, quantitative data on production, detailed experimental protocols for pathway investigation, and visualizations of the key mechanisms and workflows.

Core Biosynthesis Pathway

Orsellinaldehyde and its precursor, orsellinic acid, are fungal polyketides, a class of structurally diverse secondary metabolites.[1] Their biosynthesis is orchestrated by a type I iterative non-reducing polyketide synthase (NR-PKS).[2][3] In the model organism Aspergillus nidulans, the NR-PKS responsible for orsellinic acid synthesis is encoded by the gene orsA (also referred to as AN7909).[2][4]

The biosynthesis initiates with a starter unit, typically acetyl-CoA, and involves the sequential condensation of three malonyl-CoA extender units.[5] The multidomain NR-PKS enzyme catalyzes this entire process. The key domains and their functions are:

  • Starter Unit Acyl-Carrier Protein Transacylase (SAT) : Selects and loads the acetyl-CoA starter unit.

  • β-Ketoacyl Synthase (KS) : Catalyzes the Claisen condensation reaction, extending the polyketide chain.

  • Acyltransferase (AT) : Loads the malonyl-CoA extender units onto the Acyl Carrier Protein (ACP) domain.

  • Product Template (PT) : Controls the regioselectivity of the initial aldol condensation, which dictates the cyclization pattern.[6]

  • Acyl Carrier Protein (ACP) : Tethers the growing polyketide chain via a phosphopantetheine arm. Fungal NR-PKSs often contain multiple ACP domains.[2]

  • Thioesterase (TE) : Catalyzes the final release of the completed polyketide chain, often coupled with a Claisen cyclization to form the aromatic ring of orsellinic acid.[7][8]

The direct product of the PKS is orsellinic acid . Subsequent enzymatic modifications, such as reduction, are required to produce orsellinaldehyde . While the orsA gene alone is sufficient for orsellinic acid production in A. nidulans, other genes within the biosynthetic gene cluster (BGC) are often involved in tailoring the final products.[2][9] For instance, a reductase domain, sometimes found as part of a separate protein, is responsible for converting the carboxylic acid group of orsellinic acid to the aldehyde of orsellinaldehyde.[10]

Orsellinaldehyde Biosynthesis Pathway AcetylCoA Acetyl-CoA (Starter Unit) PKS Orsellinate Synthase (NR-PKS) (e.g., OrsA in A. nidulans) AcetylCoA->PKS MalonylCoA 3x Malonyl-CoA (Extender Units) MalonylCoA->PKS Polyketide Tethered Tetraketide Intermediate PKS->Polyketide Chain Elongation OrsellinicAcid Orsellinic Acid Polyketide->OrsellinicAcid Cyclization & Release (TE Domain) Reductase Reductase Enzyme OrsellinicAcid->Reductase Orsellinaldehyde Orsellinaldehyde Reductase->Orsellinaldehyde Reduction

Core enzymatic steps from precursors to orsellinaldehyde.

Quantitative Data

Quantitative analysis of fungal secondary metabolite production is crucial for optimizing yields for drug development and biotechnological applications. Production titers can vary significantly based on the fungal species, strain, and cultivation conditions.

CompoundFungal SpeciesHost SystemTiter/YieldReference/Notes
Orsellinic AcidAspergillus nidulansNativeHigh titers in stationary Czapek media[2]
OrsellinaldehydeGrifola frondosaSubmerged CultureIC50 of 3.6 µg/mL against Hep 3B cells[11]
TriorsellinaldehydeAspergillus nidulansEngineered StrainNot specified, but successfully produced[12]
6-MSAPenicillium patulumS. cerevisiae (Heterologous)Not specified, successful production[13]
Monacolin KMonascus pilosusAspergillus oryzae (Heterologous)Successful overexpression and production[14]

Experimental Protocols

Investigating the orsellinaldehyde pathway involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

This protocol is a standard method for creating targeted gene deletions in filamentous fungi like Aspergillus nidulans to confirm gene function.[2][17]

Objective: To delete the orsellinate synthase gene (orsA) to confirm its role in orsellinic acid production.

Materials:

  • A. nidulans strain (e.g., a nkuA strain to enhance homologous recombination).

  • Knockout cassette: A selectable marker (e.g., pyrG) flanked by ~1.5 kb regions homologous to the upstream and downstream sequences of the orsA gene.

  • Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum).

  • PEG-CaCl2 solution.

  • Sorbitol-containing regeneration media (e.g., Czapek-Dox with sorbitol).

  • Selective media (lacking uridine/uracil for pyrG selection).

Protocol:

  • Construct the Knockout Cassette: Use fusion PCR to stitch together the 5' flanking region of orsA, the pyrG marker, and the 3' flanking region of orsA.

  • Generate Protoplasts: Grow the fungal mycelia in liquid culture. Harvest and wash the mycelia, then incubate in the protoplasting enzyme solution until a sufficient number of protoplasts are released.

  • Transformation:

    • Carefully wash the protoplasts with a sorbitol-based buffer.

    • Resuspend the protoplasts in a buffer containing the knockout cassette DNA.

    • Add the PEG-CaCl2 solution to induce DNA uptake.

    • Incubate on ice, followed by a brief incubation at room temperature.

  • Regeneration and Selection:

    • Plate the transformation mix onto sorbitol-stabilized regeneration agar.

    • Overlay with selective medium lacking the nutrient corresponding to your selectable marker (e.g., no uridine for pyrG).

    • Incubate until transformant colonies appear.

  • Verification:

    • Isolate genomic DNA from putative knockout strains.

    • Perform diagnostic PCR using primers external to the integrated cassette to confirm the replacement of the orsA gene with the marker.

    • Confirm the absence of orsellinic acid production via HPLC analysis (see Protocol 3.2).

Gene Knockout Workflow start Start: A. nidulans Strain step1 1. Construct Knockout Cassette (Fusion PCR: 5' flank + pyrG + 3' flank) start->step1 step2 2. Generate Protoplasts (Enzymatic digestion of mycelia) start->step2 step3 3. PEG-Mediated Transformation (Introduce cassette into protoplasts) step1->step3 step2->step3 step4 4. Regeneration & Selection (Plate on selective media) step3->step4 step5 5. Verify Transformants (Diagnostic PCR) step4->step5 step6 6. Analyze Metabolite Profile (HPLC) step5->step6 end Result: Confirmed orsAΔ Mutant step6->end

Workflow for targeted gene deletion in fungi.

High-Performance Liquid Chromatography (HPLC) is essential for detecting and quantifying orsellinaldehyde and related compounds from fungal extracts.[18][19]

Objective: To separate, detect, and quantify orsellinic acid and orsellinaldehyde from a fungal culture extract.

Materials:

  • Fungal culture grown in a suitable medium (e.g., Czapek).

  • Ethyl acetate with 1% formic acid (for extraction).

  • Methanol (for dissolving residue).

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Reversed-phase C18 column (e.g., 3.9 x 150 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Authentic standards for orsellinic acid and orsellinaldehyde.

Protocol:

  • Sample Preparation:

    • Grow the fungus in liquid or on solid agar media.

    • Extract the culture (broth and/or mycelia) twice with an equal volume of ethyl acetate containing 1% formic acid.

    • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

    • Dissolve the residue in a known volume of methanol and filter through a 0.2 µm filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV absorption at 254 nm and/or a relevant wavelength for the compounds of interest.[5]

    • Gradient Elution: A typical linear gradient would be from 10-15% B to 100% B over 20-30 minutes.[20][21]

  • Data Analysis:

    • Identify peaks corresponding to orsellinic acid and orsellinaldehyde by comparing their retention times and UV spectra with authentic standards.

    • Quantify the compounds by creating a standard curve using known concentrations of the standards.

Expressing a biosynthetic gene cluster in a clean, well-characterized host like A. oryzae is a powerful tool for discovering the products of silent or cryptic gene clusters.[14][22][23]

Objective: To express the A. nidulansorsA gene in A. oryzae to confirm its function and produce orsellinic acid.

Materials:

  • A. oryzae host strain (often one that is a clean background for secondary metabolites).

  • Expression vector containing a strong constitutive promoter (e.g., amyB or pgk) and a selectable marker.

  • cDNA of the orsA gene.

  • Standard molecular biology reagents for cloning (restriction enzymes, ligase, or Gibson assembly mix).

  • Protoplast transformation reagents (as in Protocol 3.1).

Protocol:

  • Vector Construction: Clone the full-length cDNA of orsA into the expression vector under the control of the chosen promoter.

  • Host Transformation: Transform the expression vector into A. oryzae protoplasts using the PEG-mediated method.

  • Selection and Cultivation: Select for successful transformants using the appropriate marker and grow them in a suitable production medium.

  • Metabolite Analysis: Extract the metabolites from the A. oryzae culture and analyze by HPLC (as in Protocol 3.2) to detect the production of orsellinic acid. This confirms the function of the orsA gene.

Regulation and Future Directions

The expression of polyketide biosynthetic gene clusters is tightly regulated, often remaining silent under standard laboratory conditions.[1][24] Activation can sometimes be achieved by overexpressing pathway-specific transcription factors or through co-cultivation with other microorganisms.[24] Understanding these regulatory networks is key to unlocking the vast, untapped chemical diversity hidden in fungal genomes.

Future research will likely focus on:

  • Enzyme Engineering: Systematically swapping domains between different NR-PKSs to create novel polyketides.[7][10]

  • In Vitro Reconstitution: Studying the entire biosynthetic pathway using purified enzymes to precisely dissect the mechanism of each catalytic step.[25][26]

  • Metabolic Engineering: Optimizing precursor supply and host metabolism in heterologous systems to dramatically increase product titers for industrial-scale production.[14]

References

Spectroscopic Profile of 2,4-Dihydroxy-6-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-Dihydroxy-6-methylbenzaldehyde (CAS 487-69-4), a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Introduction

This compound, also known as o-orsellinaldehyde, is a naturally occurring phenolic aldehyde found in various fungi.[1] Its structural features, including a reactive aldehyde group and two hydroxyl moieties on an aromatic ring, make it a versatile precursor for the synthesis of a wide range of biologically active compounds and novel materials. Accurate spectroscopic data is paramount for its unambiguous identification, purity assessment, and for monitoring its chemical transformations.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of the compound. The data presented here has been compiled from various sources.[2]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.89s1HOH (C2)
10.15s1HCHO
6.25d, J = 2.4 Hz1HH-5
6.18d, J = 2.4 Hz1HH-3
2.48s3HCH₃

Solvent: CDCl₃. s = singlet, d = doublet, J = coupling constant in Hz.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
193.9CHO
165.6C-2
164.2C-4
142.1C-6
111.4C-5
108.9C-1
101.2C-3
24.3CH₃

Solvent: CDCl₃.

Table 3: Heteronuclear Multiple Bond Correlation (HMBC) Data for this compound [2]

Proton (¹H)Correlated Carbon (¹³C)
11.89 (OH)C-1, C-2, C-3
10.15 (CHO)C-1, C-2
6.25 (H-5)C-1, C-3, C-4, C-6
6.18 (H-3)C-1, C-2, C-4, C-5
2.48 (CH₃)C-1, C-5, C-6
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (phenolic)
2920-2850MediumC-H stretch (aromatic and methyl)
1645StrongC=O stretch (aldehyde)
1600, 1480Medium-StrongC=C stretch (aromatic)
1250StrongC-O stretch (phenol)
Mass Spectrometry (MS)

While a publicly available, detailed mass spectrum for this compound is not readily accessible, the fragmentation pattern can be predicted based on the analysis of structurally similar aromatic aldehydes. The molecular weight of this compound is 152.15 g/mol .[3]

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zPredicted Fragment IonNotes
152[M]⁺Molecular ion
151[M-H]⁺Loss of a hydrogen atom from the aldehyde or hydroxyl group
123[M-CHO]⁺Loss of the formyl radical
124[M-CO]⁺Loss of carbon monoxide
95[M-CHO-CO]⁺Subsequent loss of carbon monoxide from the [M-CHO]⁺ fragment

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumentation and Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30°

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 5 seconds

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the mixture to a pellet press die.

  • Apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum of a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

Instrumentation and Data Acquisition:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Gas Chromatography (GC) Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a stationary phase like 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Sample Dissolution_NMR Dissolve in Deuterated Solvent Sample->Dissolution_NMR for NMR KBr_Pellet Prepare KBr Pellet Sample->KBr_Pellet for IR Dissolution_MS Dissolve in Volatile Solvent Sample->Dissolution_MS for MS NMR NMR Dissolution_NMR->NMR IR IR KBr_Pellet->IR MS MS Dissolution_MS->MS NMR_Data 1H, 13C, HMBC Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) MS->MS_Data

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2,4-Dihydroxy-6-methylbenzaldehyde (CAS: 487-69-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and biological activities of 2,4-Dihydroxy-6-methylbenzaldehyde, a phenolic aldehyde with significant potential in various scientific and medicinal fields.

Physicochemical Properties

This compound, also known as o-Orsellinaldehyde, is a solid compound at room temperature.[1][2] It is a dihydroxybenzaldehyde where the hydrogen at position 6 is substituted by a methyl group.[3]

PropertyValueSource(s)
CAS Number 487-69-4[4]
Molecular Formula C₈H₈O₃[4][5]
Molecular Weight 152.15 g/mol [2][4][5][6][7]
Appearance Solid[1][2][5]
Melting Point 180-184 °C[1][2][3][6]
Boiling Point 321.9 °C[8]
Density 1.331±0.06 g/cm³ (Predicted)[6]
Form Solid[1][2]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

Spectral Data Type Key Features and Peaks
¹H NMR Spectra available.[3][9]
¹³C NMR Spectra available.[9]
IR (Infrared) Spectroscopy Spectra available.[9]
Mass Spectrometry (MS) Spectra available.[9]

A study involving ¹H NMR, ¹³C NMR, and HMBC correlation has been used to identify the structure of this compound.[10] In this analysis, meta coupling was observed between the protons at C-3 (δ 6.53) and C-5 (δ 7.22).[10]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported.

Method 1: Vilsmeier-Haack Reaction [3][11]

This protocol involves the formylation of 5-Methylbenzene-1,3-diol (Orcinol).

  • Step 1: A solution of 5-Methylbenzene-1,3-diol (25.0 g, 0.2 mol) in N,N-dimethylformamide (100 mL) is prepared and cooled to 0 °C.[3][11]

  • Step 2: This solution is added dropwise to a pre-cooled mixture of POCl₃ (44.0 g, 0.3 mol) and N,N-dimethylformamide (200 mL).[3][11]

  • Step 3: The reaction mixture is stirred at room temperature for 1 hour after the addition is complete.[3][11]

  • Step 4: The mixture is then slowly poured into ice water, leading to the precipitation of the solid product.[3][11]

  • Step 5: The solid is collected by filtration and washed with distilled water to remove any residual acid and solvent.[3][11]

  • Step 6: The final product is dried, yielding this compound (21.0 g, 82.0% yield), which can be used without further purification.[3][11]

Method 2: Gattermann Reaction [8][11]

This method utilizes Orcinol and Zinc Cyanide.

  • Step 1: Orcinol (5g, 40mmol) and Zn(CN)₂ (7.1g, 60mmol) are placed in a three-necked flask under a nitrogen atmosphere.[11]

  • Step 2: 50ml of Ether is added, and the reaction is saturated with HCl gas.[11]

  • Step 3: After 2 hours, the Ether is decanted, and 50mls of water is added to the reaction mixture.[11]

  • Step 4: The mixture is heated to 100°C, causing the product to precipitate out of the solution.[11]

  • Step 5: The crude product is collected via Buchner filtration and recrystallized from water to yield the aldehyde (4.6g) in 76% yield.[11]

Gattermann_Reaction_Workflow cluster_reactants Reactants cluster_process Process Steps cluster_product Product Orcinol Orcinol Mixing Mix under N₂ Orcinol->Mixing ZnCN2 Zn(CN)₂ ZnCN2->Mixing Ether Ether Ether->Mixing HCl HCl gas Saturation Saturate with HCl HCl->Saturation Mixing->Saturation Saturate Decant Decant Ether Saturation->Decant After 2 hours AddWater Add Water Decant->AddWater Heat Heat to 100°C AddWater->Heat Filter Buchner Filtration Heat->Filter Product precipitates Recrystallize Recrystallize from Water Filter->Recrystallize Product 2,4-Dihydroxy-6- methylbenzaldehyde Recrystallize->Product

Caption: Workflow for the Gattermann Reaction Synthesis.

Biological Activity and Potential Applications

This compound has been identified as a fungal metabolite and has demonstrated several interesting biological activities.[3] It is a known apoptosis inducer and an anti-inflammatory agent.[3]

Anti-inflammatory and Anti-nociceptive Activities:

A study on 2,4-dihydroxybenzaldehyde (DHD), a related compound, showed significant in vivo anti-inflammatory activity.[12] In a carrageenan-induced air pouch model in mice, DHD suppressed exudate volume, the number of polymorphonuclear leukocytes, and nitrite content.[12] It also exhibited anti-nociceptive activity in the acetic acid-induced writhing test.[12] Furthermore, it was found to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells.[12]

Anticancer Potential:

Network pharmacology studies have identified potential anticancer targets for this compound, including ENR1, HDAC2, HDAC6, CA2, CA9, CA12, and COMT.[13] The most common targets of the compound were found to be COMT, MAOB, HDAC2, CA2, CA1, PT-PRC, ERN1, and HDAC6.[13]

Biological_Targets cluster_targets Potential Biological Targets Compound This compound COMT COMT Compound->COMT MAOB MAOB Compound->MAOB HDAC2 HDAC2 Compound->HDAC2 CA2 CA2 Compound->CA2 CA1 CA1 Compound->CA1 PTPRC PT-PRC Compound->PTPRC ERN1 ERN1 Compound->ERN1 HDAC6 HDAC6 Compound->HDAC6 CA9 CA9 Compound->CA9 CA12 CA12 Compound->CA12

Caption: Potential Biological Targets of the Compound.

Safety and Handling

This compound is classified as a combustible solid.[1][2]

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Harmful to aquatic life.

Precautionary Statements:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Avoid release to the environment.

  • Wear protective gloves, eye protection, and face protection.

Personal Protective Equipment (PPE):

  • Eyeshields, Faceshields, Gloves.[1]

  • Dust mask type N95 (US).[1]

Storage:

  • Store in a tightly closed container under an inert gas as it is air-sensitive.

In case of accidental release, do not let the product enter drains. Cover drains, collect, bind, and pump off spills.

References

An In-depth Technical Guide to o-Orsellinaldehyde: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Orsellinaldehyde (2,4-dihydroxy-6-methylbenzaldehyde) is a naturally occurring phenolic aldehyde found in various fungi, including Grifola frondosa and species of Aspergillus and Agrocybe.[1] This compound has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, pro-apoptotic, and cytotoxic effects.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of o-Orsellinaldehyde, detailed experimental protocols for its synthesis and purification, and an exploration of its known biological signaling pathways.

Physical and Chemical Properties

o-Orsellinaldehyde is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of o-Orsellinaldehyde
PropertyValueReference
IUPAC Name This compound[1]
Synonyms Orcylaldehyde, Orcinaldehyde, 6-Methyl-β-resorcylaldehyde[1]
Molecular Formula C₈H₈O₃[1]
Molar Mass 152.15 g/mol [1]
Melting Point 181-183 °C[1]
Boiling Point 321.9 °C[1]
Appearance Colorless solid[1]
Table 2: Solubility Profile of o-Orsellinaldehyde

Quantitative solubility data for o-Orsellinaldehyde in common laboratory solvents is not extensively documented in publicly available literature. However, based on its extraction protocols from natural sources using ethyl acetate and its use in aqueous biological assays, a qualitative solubility profile can be inferred. The presence of two hydroxyl groups and an aldehyde group suggests some polarity, while the benzene ring and methyl group contribute to nonpolar character.

SolventExpected SolubilityRationale
Water Sparingly solubleThe polar hydroxyl and aldehyde groups may allow for limited solubility.
Methanol Soluble"Like dissolves like" principle; methanol is a polar protic solvent.
Ethanol SolubleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.
Ethyl Acetate SolubleUsed for extraction from aqueous broths, indicating good solubility.[3]
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a powerful polar aprotic solvent known to dissolve a wide range of organic compounds.[4][5]
Dichloromethane Moderately solubleA less polar organic solvent, solubility is expected to be moderate.
Hexane Sparingly soluble to insolubleA nonpolar solvent, expected to have low affinity for the polar functional groups.

Experimental Protocols

Synthesis of o-Orsellinaldehyde via Gattermann Reaction

The Gattermann reaction is a classic method for the formylation of aromatic compounds and can be adapted for the synthesis of o-Orsellinaldehyde from orcinol.[1][6]

Materials:

  • Orcinol (3,5-dihydroxytoluene)

  • Zinc cyanide (Zn(CN)₂)

  • Anhydrous diethyl ether

  • Dry hydrogen chloride (HCl) gas

  • Ice bath

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, suspend orcinol and an equimolar amount of zinc cyanide in anhydrous diethyl ether.

  • Cool the reaction mixture in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred suspension. The reaction is typically exothermic and should be maintained at a low temperature.

  • Continue the reaction until the starting material is consumed (monitoring by Thin Layer Chromatography is recommended).

  • Upon completion, the intermediate aldimine salt will precipitate. Decant the ether.

  • Hydrolyze the aldimine salt by adding water or dilute hydrochloric acid and heating the mixture.

  • Cool the reaction mixture and extract the product with diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude o-Orsellinaldehyde.

Purification of o-Orsellinaldehyde by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[7][8][9]

Materials:

  • Crude o-Orsellinaldehyde

  • Recrystallization solvent (e.g., ethanol/water mixture, ethyl acetate/hexane mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Transfer the crude o-Orsellinaldehyde to an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for o-Orsellinaldehyde
SpectroscopyExpected Peaks/Signals
¹H NMR - Aldehyde proton (-CHO): Singlet, ~9.5-10.5 ppm.[10] - Aromatic protons (-ArH): Two singlets or doublets in the aromatic region (~6.0-7.5 ppm). - Methyl protons (-CH₃): Singlet, ~2.0-2.5 ppm. - Hydroxyl protons (-OH): Broad singlets, variable chemical shift.
¹³C NMR - Carbonyl carbon (-CHO): ~190-200 ppm.[11] - Aromatic carbons (-ArC): Multiple signals between ~100-160 ppm. - Methyl carbon (-CH₃): ~15-25 ppm.
Infrared (IR) - O-H stretch (hydroxyl): Broad band, ~3200-3600 cm⁻¹.[12] - C-H stretch (aromatic): ~3000-3100 cm⁻¹.[13] - C-H stretch (aldehyde): Two weak bands, ~2720 and ~2820 cm⁻¹.[13] - C=O stretch (aldehyde): Strong, sharp band, ~1650-1690 cm⁻¹ (lowered due to conjugation and hydrogen bonding). - C=C stretch (aromatic): ~1450-1600 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion (M⁺): m/z = 152. - Major Fragments: Loss of H (m/z = 151), loss of CHO (m/z = 123), and other fragments resulting from the cleavage of the aromatic ring.

Biological Activity and Signaling Pathways

o-Orsellinaldehyde exhibits significant anti-inflammatory and pro-apoptotic properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.[2][14]

NF-κB Signaling Pathway Inhibition

o-Orsellinaldehyde has been shown to inhibit the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[2] This is a crucial pathway in the inflammatory response. The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_nuc NF-κB Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation o_Orsellinaldehyde o-Orsellinaldehyde o_Orsellinaldehyde->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Inflammation_nuc Pro-inflammatory Gene Expression DNA->Inflammation_nuc

Figure 1: Inhibition of the NF-κB signaling pathway by o-Orsellinaldehyde.
MAPK Signaling Pathway Modulation

o-Orsellinaldehyde also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes such as inflammation, proliferation, and apoptosis. It has been observed to counteract the phosphorylation of p38 kinase and JNK (c-Jun N-terminal kinases), key components of the MAPK pathway, in response to inflammatory stimuli.[14]

MAPK_Modulation Stress_Stimuli Stress Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors Inflammation_Apoptosis Inflammation & Apoptosis Transcription_Factors->Inflammation_Apoptosis o_Orsellinaldehyde o-Orsellinaldehyde o_Orsellinaldehyde->p38 Inhibits Phosphorylation o_Orsellinaldehyde->JNK Inhibits Phosphorylation

Figure 2: Modulation of the MAPK signaling pathway by o-Orsellinaldehyde.

Conclusion

o-Orsellinaldehyde is a promising natural compound with well-defined physical and chemical characteristics and significant biological activities. Its ability to modulate key signaling pathways involved in inflammation and apoptosis makes it a valuable candidate for further investigation in drug discovery and development. This guide provides a foundational understanding of o-Orsellinaldehyde for researchers and scientists, highlighting the available data and identifying areas where further research, particularly in quantitative analysis and detailed protocol optimization, is warranted.

References

The Emergence of 2,4-Dihydroxy-6-methylbenzaldehyde from Aspergillus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview of the Discovery, Biosynthesis, and Therapeutic Potential of a Fungal Polyketide

Introduction

The genus Aspergillus is a well-established reservoir of structurally diverse and biologically active secondary metabolites. Among these, the polyketide 2,4-Dihydroxy-6-methylbenzaldehyde, also known as orsellinaldehyde, has garnered significant interest within the scientific community. This technical guide provides an in-depth exploration of the discovery of this compound in Aspergillus species, its biosynthetic pathway, methods for its isolation and characterization, and its potential applications in drug development. Tailored for researchers, scientists, and professionals in the field of drug discovery, this document synthesizes key findings and presents them in a structured and accessible format.

Discovery and Production in Aspergillus nidulans

This compound is a known fungal metabolite, and its production has been specifically identified in Aspergillus nidulans.[1][2] Groundbreaking research involving the targeted manipulation of transcription factors in A. nidulans has successfully led to the production of orsellinaldehyde and its derivatives, diorsellinaldehyde and the novel triorsellinaldehyde.[1] This work has been pivotal in uncovering cryptic biosynthetic gene clusters within this model organism.

Quantitative Production Data

While absolute production yields of this compound from wild-type Aspergillus strains under standard laboratory conditions are often low or undetectable, genetic engineering strategies have shown significant success in enhancing its production. The following table summarizes the relative increase in production achieved through transcription factor overexpression in Aspergillus nidulans.

Strain/ConditionCompoundFold Increase in Production (Relative to single transcription factor overexpression)Reference
LO11940 (Dual transcription factor overexpression)This compound~5.4[1]
LO11940 (Dual transcription factor overexpression)Diorsellinaldehyde~12.0[1]

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus nidulans is intrinsically linked to polyketide synthase (PKS) enzymes. These large, multi-domain enzymes are responsible for the iterative condensation of small carboxylic acid units to form a polyketide chain, which then undergoes cyclization and modification to yield the final product.

Key Biosynthetic Genes

Research has identified the non-reducing polyketide synthase (NR-PKS) AN3230 (pkfA) as the key enzyme responsible for the synthesis of the polyketide backbone of orsellinaldehyde.[1] Interestingly, the activation of this gene was achieved through the engineering of a hybrid transcription factor, AN6788-AfoA, and the overexpression of another transcription factor, AN6790, which are located on a different chromosome from the pkfA gene.[1] This highlights a complex regulatory network governing secondary metabolism in A. nidulans.

Furthermore, studies on the biosynthesis of a related compound, orsellinic acid, have implicated another polyketide synthase, AN7909.4 , as being solely required for its formation.[3][4] Orsellinic acid is a direct precursor to orsellinaldehyde, suggesting a potential two-step pathway where orsellinic acid is first synthesized by AN7909.4 and subsequently reduced to form this compound.

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound in Aspergillus nidulans, starting from acetyl-CoA and malonyl-CoA precursors.

Biosynthetic_Pathway_of_2_4_Dihydroxy_6_methylbenzaldehyde AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (pkfA / AN3230 or AN7909.4) AcetylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide OrsellinicAcid Orsellinic Acid Polyketide->OrsellinicAcid Cyclization/ Aromatization Reduction Reduction OrsellinicAcid->Reduction Orsellinaldehyde 2,4-Dihydroxy-6- methylbenzaldehyde Reduction->Orsellinaldehyde

Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound from Aspergillus species.

Fungal Cultivation and Metabolite Production

Objective: To cultivate Aspergillus nidulans for the production of this compound.

Materials:

  • Aspergillus nidulans strain (e.g., a strain with engineered transcription factors for enhanced production).

  • Aspergillus Minimal Medium (AMM) or other suitable growth media (e.g., Czapek media).[5]

  • Sterile flasks and culture plates.

  • Incubator.

Protocol:

  • Prepare AMM agar plates and liquid medium according to standard protocols.[5]

  • Inoculate the AMM agar plates with A. nidulans spores and incubate at 37°C for 3-5 days to obtain a fresh spore suspension.

  • Inoculate 100 mL of liquid AMM in a 250 mL flask with 10^8 conidia/mL.

  • For strains with inducible promoters (e.g., alcA(p)), add the inducing agent (e.g., threonine) to the culture medium after an initial growth period (e.g., 24 hours).

  • Incubate the liquid cultures at 37°C with shaking (e.g., 200 rpm) for a specified period (e.g., 3-7 days) to allow for metabolite production.

Extraction of Secondary Metabolites

Objective: To extract this compound from the fungal culture.

Materials:

  • Fungal culture broth and mycelia.

  • Ethyl acetate or other suitable organic solvents.

  • Separatory funnel.

  • Rotary evaporator.

Protocol:

  • Separate the fungal mycelia from the culture broth by filtration.

  • Lyophilize the mycelia and the culture filtrate separately.

  • Extract the lyophilized mycelia and filtrate with ethyl acetate (e.g., 3 x 100 mL) in an ultrasonic bath.

  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound in the crude extract.

Materials:

  • Crude extract.

  • This compound standard.

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC grade solvents (e.g., acetonitrile, water with 0.1% formic acid).

Protocol:

  • Dissolve a known amount of the crude extract in methanol.

  • Prepare a series of standard solutions of this compound in methanol at known concentrations.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Set up the HPLC method with a suitable gradient elution program. For example:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow rate: 1.0 mL/min.

    • Detection wavelength: Monitor at the maximum absorbance wavelength of this compound (determined by UV-Vis spectroscopy of the standard).

  • Inject the samples and standards onto the HPLC system.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

HPLC_Quantification_Workflow Start Start SamplePrep Sample Preparation (Extraction & Dissolution) Start->SamplePrep StandardPrep Standard Preparation (Serial Dilution) Start->StandardPrep HPLC HPLC Analysis (Reversed-Phase C18) SamplePrep->HPLC StandardPrep->HPLC DataAcquisition Data Acquisition (Peak Area) HPLC->DataAcquisition Calibration Calibration Curve Construction DataAcquisition->Calibration Quantification Quantification of This compound DataAcquisition->Quantification Calibration->Quantification End End Quantification->End

Workflow for HPLC quantification of this compound.

Biological Activities and Potential Applications

Benzaldehyde derivatives, including those isolated from Aspergillus species, have demonstrated a wide range of biological activities, suggesting their potential as lead compounds in drug discovery.

Antimicrobial and Antifungal Activity

Various benzaldehydes have been reported to possess antimicrobial and antifungal properties.[6] The antifungal mechanism of some benzaldehydes is thought to involve the disruption of the cellular antioxidation system in fungi.[7] While specific minimum inhibitory concentration (MIC) values for this compound from Aspergillus against a broad panel of pathogens are not extensively documented in the readily available literature, the general activity of this class of compounds warrants further investigation.

Cytotoxic Activity

Studies on various benzaldehyde derivatives have revealed cytotoxic effects against different cancer cell lines. The table below presents IC50 values for some benzaldehyde derivatives, providing a comparative context for the potential cytotoxicity of this compound.

CompoundCell LineIC50 (µg/mL)Reference
2,3-DihydroxybenzaldehydeSF-295 (Glioblastoma)1.34[8]
2,3-DihydroxybenzaldehydeOVCAR-8 (Ovarian)1.15[8]
2,3-DihydroxybenzaldehydeHCT-116 (Colon)1.09[8]
2,3-DihydroxybenzaldehydeHL-60 (Leukemia)0.36[8]
2,5-DihydroxybenzaldehydeSF-295 (Glioblastoma)1.51[8]
2,5-DihydroxybenzaldehydeOVCAR-8 (Ovarian)1.29[8]
2,5-DihydroxybenzaldehydeHCT-116 (Colon)1.17[8]
2,5-DihydroxybenzaldehydeHL-60 (Leukemia)0.42[8]
3,5-DichlorosalicylaldehydeSF-295 (Glioblastoma)2.11[8]
3,5-DichlorosalicylaldehydeOVCAR-8 (Ovarian)1.98[8]
3,5-DichlorosalicylaldehydeHCT-116 (Colon)1.76[8]
3,5-DichlorosalicylaldehydeHL-60 (Leukemia)0.89[8]

It is important to note that the cytotoxicity of this compound from Aspergillus needs to be specifically evaluated against a panel of cancer and normal cell lines to determine its therapeutic index.

Other Potential Activities

Benzaldehydes have also been investigated for anti-inflammatory, antioxidant, and insecticidal activities.[6] The diverse biological profile of this class of compounds suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.

Conclusion and Future Directions

The discovery and characterization of this compound from Aspergillus species, particularly A. nidulans, have opened new avenues for natural product research. The elucidation of its biosynthetic pathway, involving the polyketide synthase pkfA, and the successful enhancement of its production through genetic engineering, provide a solid foundation for further investigation.

Future research should focus on:

  • Optimization of Production: Developing high-yield fermentation processes for the large-scale production of this compound.

  • Comprehensive Bioactivity Screening: Conducting extensive in vitro and in vivo studies to fully characterize its antimicrobial, anticancer, and other pharmacological properties.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to improve its potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a comprehensive resource for researchers embarking on the study of this promising fungal metabolite. The continued exploration of this compound from Aspergillus holds significant potential for the discovery of novel therapeutic agents.

References

The Biological Genesis of 6-Methyl-β-resorcylaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

This technical guide provides an in-depth exploration of the biological origins of 6-Methyl-β-resorcylaldehyde, a significant secondary metabolite. Drawing from current scientific literature, this document details the proposed biosynthetic pathway, presents key quantitative data, outlines experimental protocols for the involved enzymes, and offers visualizations of the metabolic and experimental workflows.

Introduction

6-Methyl-β-resorcylaldehyde, systematically known as 2,4-dihydroxy-6-methylbenzaldehyde, is a naturally occurring phenolic aldehyde. Its biological significance is increasingly recognized, prompting deeper investigation into its biosynthetic origins. This guide elucidates the enzymatic cascade responsible for its formation, beginning with the foundational synthesis of 6-methylsalicylic acid (6-MSA).

Proposed Biosynthetic Pathway

The biosynthesis of 6-Methyl-β-resorcylaldehyde is proposed to be a multi-step enzymatic process commencing with the polyketide pathway, followed by decarboxylation, hydroxylation, and oxidation reactions.

Step 1: Synthesis of 6-Methylsalicylic Acid (6-MSA)

The pathway initiates with the formation of 6-MSA from one molecule of acetyl-CoA and three molecules of malonyl-CoA. This reaction is catalyzed by the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS) , a Type I polyketide synthase (PKS).[1][2][3] The reaction requires NADPH as a reducing cofactor.[4][5]

Step 2: Decarboxylation of 6-MSA to m-Cresol

Subsequently, 6-MSA undergoes decarboxylation to yield m-cresol (3-methylphenol). This reaction is catalyzed by 6-methylsalicylate decarboxylase (EC 4.1.1.52).[6][7][8] This enzyme belongs to the carboxy-lyase family and effectively removes the carboxyl group from the aromatic ring.[6][9]

Step 3: Putative Hydroxylation of m-Cresol

The conversion of m-cresol to a resorcinol derivative requires the introduction of a second hydroxyl group. While the specific enzyme for this reaction in the context of 6-Methyl-β-resorcylaldehyde biosynthesis has not been definitively characterized, it is hypothesized to be catalyzed by a hydroxylase , likely a monooxygenase. Enzymes in this family are known to hydroxylate aromatic compounds. For instance, in Pseudomonas putida, m-cresol can be metabolized through pathways involving catechols, indicating the presence of enzymes capable of hydroxylating the cresol ring.[10]

Step 4: Putative Oxidation of the Methyl Group

The final step in the proposed pathway is the oxidation of the methyl group of the dihydroxy-methyl intermediate to an aldehyde, forming 6-Methyl-β-resorcylaldehyde. This transformation is likely carried out by a methyl group oxidase or a dehydrogenase . While the specific enzyme is yet to be identified, enzymes such as p-cresol methylhydroxylase have been shown to catalyze the oxidation of a methyl group on a phenolic ring to an aldehyde.[11]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the proposed biosynthetic pathway.

Table 1: Kinetic Parameters of 6-Methylsalicylic Acid Synthase (6-MSAS)

SubstrateKmReference
Acetyl-CoA10 µM[Spencer & Jordan, 1992]
Malonyl-CoA7 µM[Spencer & Jordan, 1992]
NADPH10 µM[Spencer & Jordan, 1992]

Table 2: Activity and Yields related to 6-Methylsalicylate Decarboxylase

ParameterValueOrganism/SystemReference
Specific Activity1.0 µmol/min/mgPenicillium patulum[Light, 1969]
Heterologous Production Yieldup to 589 mg/L m-cresolSaccharomyces cerevisiae[Hitschler & Boles, 2019]

Note: Quantitative data for the putative hydroxylase and oxidase enzymes in this specific pathway are not yet available in the literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the characterization of the enzymes in the biosynthetic pathway of 6-Methyl-β-resorcylaldehyde.

Heterologous Expression and Purification of 6-Methylsalicylic Acid Synthase (6-MSAS) from Penicillium patulum

This protocol is adapted from methodologies described for the expression of fungal PKS in hosts like Saccharomyces cerevisiae or Aspergillus oryzae.[12][13]

1. Gene Synthesis and Cloning:

  • Synthesize the codon-optimized gene for 6-MSAS from Penicillium patulum.
  • Clone the synthetic gene into a suitable yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
  • Co-transform the expression vector along with a vector containing a phosphopantetheinyl transferase (PPTase) gene (e.g., sfp from Bacillus subtilis or npgA from Aspergillus nidulans) into a suitable S. cerevisiae strain (e.g., INVSc1).[12]

2. Protein Expression:

  • Grow the transformed yeast cells in a selective medium (e.g., SC-Ura) containing glucose at 30°C with shaking.
  • When the culture reaches an OD600 of 0.8-1.0, induce protein expression by transferring the cells to a medium containing galactose as the carbon source.
  • Continue incubation at a lower temperature (e.g., 20-25°C) for 48-72 hours.

3. Cell Lysis and Crude Extract Preparation:

  • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
  • Wash the cell pellet with a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, and protease inhibitors).
  • Resuspend the cells in lysis buffer and lyse them using glass beads or a French press.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to obtain the crude protein extract.

4. Protein Purification (Affinity Chromatography):

  • If the 6-MSAS is tagged (e.g., with a His-tag), apply the crude extract to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM).
  • Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
  • Analyze the purified fractions by SDS-PAGE.

Enzyme Assay for 6-Methylsalicylate Decarboxylase

This protocol is based on the methods described for the characterization of 6-methylsalicylate decarboxylase.[14]

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.0).
  • Prepare a stock solution of the substrate, 6-methylsalicylic acid (6-MSA), in the reaction buffer.

2. Enzyme Assay:

  • In a total reaction volume of 1 mL, combine the reaction buffer, a suitable amount of purified or crude enzyme extract containing 6-methylsalicylate decarboxylase, and the 6-MSA substrate (e.g., final concentration of 0.5 mM).
  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 55°C) for a defined period (e.g., 5-10 minutes).
  • Terminate the reaction by adding a quenching agent (e.g., an acid like HCl to a final concentration of 0.1 M).

3. Product Detection and Quantification (HPLC):

  • Analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) to detect and quantify the product, m-cresol.
  • Use a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
  • Monitor the elution profile at a wavelength of 270 nm.
  • Calculate the enzyme activity based on the amount of m-cresol produced over time. One unit of activity can be defined as the amount of enzyme that catalyzes the formation of 1 nmol of product per minute under the specified conditions.[14]

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway and a general experimental workflow.

Biosynthetic_Pathway_of_6-Methyl-beta-resorcylaldehyde AcetylCoA Acetyl-CoA MSAS 6-Methylsalicylic Acid Synthase (6-MSAS) AcetylCoA->MSAS MalonylCoA 3x Malonyl-CoA MalonylCoA->MSAS SixMSA 6-Methylsalicylic Acid Decarboxylase 6-Methylsalicylate Decarboxylase SixMSA->Decarboxylase mCresol m-Cresol Hydroxylase Hydroxylase (Putative) mCresol->Hydroxylase DihydroxyIntermediate 5-Methylresorcinol (Putative) Oxidase Oxidase/Dehydrogenase (Putative) DihydroxyIntermediate->Oxidase FinalProduct 6-Methyl-β-resorcylaldehyde MSAS->SixMSA Decarboxylase->mCresol Hydroxylase->DihydroxyIntermediate Oxidase->FinalProduct

Caption: Proposed biosynthetic pathway of 6-Methyl-β-resorcylaldehyde.

Experimental_Workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_assay Enzyme Assay Cloning Gene Cloning Transformation Host Transformation Cloning->Transformation Induction Protein Induction Transformation->Induction CellLysis Cell Lysis Induction->CellLysis Centrifugation Centrifugation (Crude Extract) CellLysis->Centrifugation Chromatography Affinity Chromatography Centrifugation->Chromatography SDS_PAGE SDS-PAGE Analysis Chromatography->SDS_PAGE ReactionSetup Reaction Setup Chromatography->ReactionSetup Incubation Incubation ReactionSetup->Incubation Quenching Reaction Quenching Incubation->Quenching HPLC HPLC Analysis Quenching->HPLC

Caption: General experimental workflow for enzyme characterization.

References

In-Depth Technical Guide on the Crystal Structure Analysis of 2,4-Dihydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the crystal structure of 2,4-dihydroxy-6-methylbenzaldehyde, a compound of significant interest due to its diverse biological activities. This document summarizes its crystallographic data, outlines experimental protocols for its synthesis and crystal structure determination, and visualizes its interactions with key biological targets. The information presented herein is intended to support further research and drug development efforts centered on this versatile scaffold.

Introduction

This compound, also known as o-orsellinaldehyde, is a phenolic aldehyde that has been isolated from various natural sources, including fungi.[1] It serves as a versatile precursor in the synthesis of a wide range of derivatives, including Schiff bases, which have demonstrated promising therapeutic potential.[2] The biological profile of this compound and its derivatives includes anticancer, antioxidant, anti-inflammatory, and antimicrobial activities, making it a valuable scaffold for drug discovery and development.[3] A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This guide presents a comprehensive overview of its crystal structure, providing key data for researchers in the field.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data provides precise information on the molecule's geometry, including unit cell dimensions, bond lengths, bond angles, and torsion angles. This information is crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.

A Crystallographic Information File (CIF) for this compound has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1958363. This data is freely accessible through the CCDC website.[3][4]

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₈H₈O₃
Formula weight152.15
Temperature100(2) K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensions
a7.9338(2) Å
b7.3983(2) Å
c12.1197(4) Å
α90°
β105.783(1)°
γ90°
Volume683.43(4) ų
Z4
Density (calculated)1.479 Mg/m³
Absorption coefficient0.927 mm⁻¹
F(000)320
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection4.09 to 72.48°
Index ranges-9<=h<=9, -9<=k<=9, -14<=l<=14
Reflections collected5421
Independent reflections1332 [R(int) = 0.0342]
Completeness to theta = 67.679°99.9 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1332 / 0 / 101
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.0321, wR2 = 0.0818
R indices (all data)R1 = 0.0336, wR2 = 0.0831
Largest diff. peak and hole0.229 and -0.169 e.Å⁻³

Table 2: Selected Bond Lengths (Å) for this compound

Atom 1Atom 2Length (Å)
O(1)C(4)1.361(1)
O(2)C(2)1.359(1)
O(3)C(7)1.220(1)
C(1)C(2)1.393(2)
C(1)C(6)1.395(2)
C(1)C(7)1.470(2)
C(2)C(3)1.383(2)
C(3)C(4)1.388(2)
C(4)C(5)1.389(2)
C(5)C(6)1.398(2)
C(6)C(8)1.504(2)

Table 3: Selected Bond Angles (°) for this compound

Atom 1Atom 2Atom 3Angle (°)
C(2)C(1)C(6)118.8(1)
C(2)C(1)C(7)119.5(1)
C(6)C(1)C(7)121.7(1)
O(2)C(2)C(3)117.8(1)
O(2)C(2)C(1)122.3(1)
C(3)C(2)C(1)119.9(1)
C(2)C(3)C(4)120.6(1)
O(1)C(4)C(5)117.8(1)
O(1)C(4)C(3)123.0(1)
C(5)C(4)C(3)119.2(1)
C(4)C(5)C(6)120.9(1)
C(5)C(6)C(1)120.6(1)
C(5)C(6)C(8)120.2(1)
C(1)C(6)C(8)119.2(1)
O(3)C(7)C(1)123.4(1)

Table 4: Selected Torsion Angles (°) for this compound

Atom 1Atom 2Atom 3Atom 4Angle (°)
C(6)C(1)C(2)C(3)0.8(2)
C(7)C(1)C(2)O(2)-2.2(2)
C(7)C(1)C(2)C(3)-177.9(1)
C(1)C(2)C(3)C(4)-0.5(2)
C(2)C(3)C(4)C(5)-0.1(2)
C(3)C(4)C(5)C(6)0.6(2)
C(4)C(5)C(6)C(1)-0.4(2)
C(4)C(5)C(6)C(8)179.3(1)
C(2)C(1)C(6)C(5)-0.4(2)
C(7)C(1)C(6)C(5)175.7(1)
C(2)C(1)C(7)O(3)178.6(1)
C(6)C(1)C(7)O(3)-5.3(2)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Gattermann reaction, starting from orcinol (3,5-dihydroxytoluene).[5]

Materials:

  • Orcinol (5-methylbenzene-1,3-diol)

  • Zinc cyanide (Zn(CN)₂)

  • Anhydrous diethyl ether

  • Hydrogen chloride (HCl) gas

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a gas inlet tube, suspend orcinol and zinc cyanide in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the mixture in an ice bath and saturate it with a slow stream of dry hydrogen chloride gas while stirring vigorously.

  • Continue the reaction for several hours until the formation of the aldimine hydrochloride precipitate is complete.

  • Decant the ether and add water to the residue.

  • Heat the aqueous mixture to hydrolyze the aldimine salt to the corresponding aldehyde.

  • Cool the reaction mixture to induce crystallization of the product.

  • Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or aqueous ethanol) to obtain pure this compound as white crystals.[2]

Single-Crystal X-ray Diffraction Analysis

The following is a general protocol for single-crystal X-ray diffraction analysis, adaptable for this compound.

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, or acetone-hexane).

Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation).

  • Data is collected at a controlled temperature (e.g., 100 K) by rotating the crystal and collecting diffraction patterns at various orientations.

Structure Solution and Refinement:

  • The collected diffraction intensities are processed to correct for experimental factors and to obtain a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined using full-matrix least-squares on F², which minimizes the differences between the observed and calculated structure factors.

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final structure is validated using software such as PLATON and checked for consistency with the crystallographic data.

Visualization of Molecular Interactions and Workflows

Signaling Pathway Interactions

This compound and its derivatives have been shown to interact with several key biological targets implicated in various diseases. Molecular docking studies have suggested potential binding to enzymes such as Catechol-O-methyltransferase (COMT) and Carbonic Anhydrase 9 (CA9). The following diagram illustrates these putative interactions.

G Putative Signaling Pathway Interactions of this compound This compound This compound COMT COMT This compound->COMT Binding CA9 CA9 This compound->CA9 Binding HDAC6 HDAC6 This compound->HDAC6 Binding Hsp90 Hsp90 This compound->Hsp90 Inhibition Anticancer_Activity Anticancer_Activity COMT->Anticancer_Activity CA9->Anticancer_Activity HDAC6->Anticancer_Activity Hsp90->Anticancer_Activity

Caption: Putative molecular targets of this compound.

Experimental Workflow for Biological Activity Screening

The evaluation of the biological activity of this compound and its derivatives often involves a series of in vitro assays. A typical workflow for assessing anticancer activity is depicted below.

G Experimental Workflow for In Vitro Anticancer Activity Screening cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assay (MTT) cluster_3 Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plates Adherence Allow Cells to Adhere Overnight Cell_Seeding->Adherence Compound_Treatment Treat Cells with Various Concentrations of Compound Adherence->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan Crystal Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability (%) Absorbance_Measurement->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: A generalized workflow for determining the in vitro anticancer activity.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound, a molecule with significant potential in medicinal chemistry. The detailed crystallographic data, along with the experimental protocols for its synthesis and structural analysis, offer a valuable resource for researchers. The visualization of its putative molecular interactions and a typical biological screening workflow further aid in understanding its therapeutic promise. This foundational knowledge is expected to facilitate the design and development of novel derivatives with enhanced biological activities.

References

Solubility of 2,4-Dihydroxy-6-methylbenzaldehyde in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Dihydroxy-6-methylbenzaldehyde (also known as orsellinaldehyde), a naturally occurring phenolic aldehyde with significant biological activities. An understanding of its solubility in various solvents is critical for its application in research, particularly in drug discovery and development where it has shown promise for its anti-inflammatory and pro-apoptotic properties. This document compiles available solubility data, details experimental methodologies for its determination, and visualizes key experimental and biological pathways.

Core Data Presentation: Solubility Profile

Table 1: Qualitative Solubility of this compound and Related Compounds

CompoundSolventSolubility
This compound AcetoneSlightly Soluble[1][2]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1][2]
MethanolSlightly Soluble[1][2]
2,4-Dihydroxybenzaldehyde (without methyl group)WaterModerately Soluble[3]
EthanolHighly Soluble[3]
EtherHighly Soluble[3]
ChloroformHighly Soluble[3]
2-Hydroxy-4-methylbenzaldehydeWaterVery Slightly Soluble / Insoluble
Organic SolventsSoluble

Experimental Protocols for Solubility Determination

A precise determination of the solubility of this compound can be achieved through established laboratory protocols. The most common and reliable method is the shake-flask method , followed by a quantitative analysis of the saturated solution.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (pure solid)

  • Solvent of interest (e.g., water, ethanol, DMSO, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringes and syringe filters (0.45 µm or smaller)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantitative Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting concentration represents the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or g/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Quantitative Analysis cluster_calc Solubility Calculation prep1 Add excess this compound to solvent prep2 Seal vial and place in constant temperature shaker prep1->prep2 prep3 Agitate for 24-48 hours to reach equilibrium prep2->prep3 sampling1 Cease agitation and allow solid to settle prep3->sampling1 sampling2 Withdraw supernatant with a syringe sampling1->sampling2 sampling3 Filter sample through a syringe filter sampling2->sampling3 analysis1 Dilute filtered sample sampling3->analysis1 analysis2 Analyze by UV-Vis or HPLC analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3 calc1 Calculate concentration of saturated solution analysis3->calc1 calc2 Express solubility in mg/mL or g/L calc1->calc2

References

An In-depth Technical Guide to 2,4-Dihydroxy-6-methylbenzaldehyde (o-Orsellinaldehyde)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-6-methylbenzaldehyde, also widely known by its trivial name o-Orsellinaldehyde, is a phenolic aldehyde with significant interest in the fields of medicinal chemistry and natural product research. It is a derivative of both benzaldehyde and resorcinol, featuring a methyl group and two hydroxyl groups on the benzene ring, which contribute to its distinct chemical reactivity and biological activity. This compound is a known fungal metabolite, isolated from species such as Grifola frondosa and Phlebiopsis gigantea[1].

Recent studies have highlighted its potential as an anti-inflammatory and pro-apoptotic agent, making it a valuable lead compound for drug discovery, particularly in the areas of oncology and neuroinflammatory diseases. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and biological activity, with a focus on its mechanism of action.

Nomenclature and Alternate Names

This compound is known by a variety of synonyms and alternate names in chemical literature and databases. A comprehensive list is provided in the table below for easy reference.

Name TypeName
IUPAC Name This compound
Trivial Names o-Orsellinaldehyde, Orsellinaldehyde
Synonyms Orcylaldehyde, Orcinaldehyde, Orcylic aldehyde, 6-Methyl-β-resorcyladehyde, 2-Formyl-5-hydroxy-3-methylphenol, 4-Formyl-5-methylresorcinol, Benzaldehyde, 2,4-dihydroxy-6-methyl-
CAS Number 487-69-4

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for this compound is presented in the following table. This information is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₈H₈O₃[2][3]
Molecular Weight 152.15 g/mol [2][3]
Appearance Solid[3]
Melting Point 180-184 °C[3]
Solubility Soluble in ethanol, acetone, and DMSO. Moderately soluble in water.[4][5]
LogP 1.21872[6]
Topological Polar Surface Area (TPSA) 57.53 Ų[6]
UV-Vis (Methanol) λmax ≈ 270 nm, 310 nmInferred from similar compounds[1][7]
IR (KBr, cm⁻¹) ~3400-3200 (O-H stretch, broad), ~2850, ~2750 (aldehyde C-H stretch), ~1640 (C=O stretch), ~1600, ~1480 (aromatic C=C stretch)Inferred from general spectra of phenolic aldehydes[8][9]
¹H NMR (DMSO-d₆, δ ppm) ~11.8 (s, 1H, -OH), ~10.2 (s, 1H, -CHO), ~9.8 (s, 1H, -OH), ~6.2-6.3 (m, 2H, Ar-H), ~2.4 (s, 3H, -CH₃)Based on typical values and partial data[2][10][11][12][13]
¹³C NMR (DMSO-d₆, δ ppm) ~192 (-CHO), ~165 (C-OH), ~164 (C-OH), ~140 (C-CH₃), ~110 (Ar-C), ~108 (Ar-CH), ~102 (Ar-CH), ~22 (-CH₃)Based on typical values and partial data[2][10][11][12]

Experimental Protocols

Detailed methodologies for the synthesis, extraction, and quantification of this compound are provided below. These protocols are intended to serve as a guide for researchers in a laboratory setting.

Protocol 1: Synthesis via Gattermann Reaction

This protocol describes the formylation of orcinol (5-methylbenzene-1,3-diol) to yield this compound.

Materials:

  • Orcinol (5g, 40 mmol)

  • Zinc cyanide (Zn(CN)₂, 7.1g, 60 mmol)

  • Anhydrous diethyl ether (50 mL)

  • Hydrogen chloride (gas)

  • Water

  • Three-necked flask with mechanical stirrer

  • Gas dispersion tube

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer and a gas inlet, add orcinol (5g) and zinc cyanide (7.1g).

  • Under a nitrogen atmosphere, add 50 mL of anhydrous diethyl ether to the flask.

  • Cool the flask in an ice bath and begin stirring the suspension.

  • Bubble dry hydrogen chloride gas through the suspension for approximately 2 hours, ensuring the reaction mixture becomes saturated.

  • After 2 hours, stop the gas flow and decant the ether.

  • To the remaining solid, add 50 mL of water.

  • Heat the aqueous mixture to 100 °C. The product is expected to precipitate out of the solution upon heating.

  • Collect the crude product by filtration using a Büchner funnel.

  • Recrystallize the crude product from hot water to yield pure this compound. The expected yield is approximately 76%[14].

Protocol 2: Extraction from Grifola frondosa Mycelium

This protocol outlines a general procedure for the extraction and isolation of o-orsellinaldehyde from the mycelium of the mushroom Grifola frondosa.

Materials:

  • Freeze-dried Grifola frondosa mycelium

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

  • Rotary evaporator

  • Chromatography column

  • Beakers and flasks

Procedure:

  • Submerge the freeze-dried mycelium of Grifola frondosa in ethyl acetate at room temperature and allow it to soak for 24-48 hours.

  • Filter the mixture to separate the mycelial biomass from the ethyl acetate extract.

  • Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) and load it onto the silica gel column.

  • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing o-orsellinaldehyde.

  • Combine the fractions containing the pure compound and evaporate the solvent to yield isolated this compound[15][16][17][18].

Protocol 3: Quantification by HPLC-UV

This protocol provides a high-performance liquid chromatography (HPLC) method with UV detection for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 95% A and 5% B, linearly increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve[9][19][20][21][22][23][24].

Biological Activity and Signaling Pathways

This compound has been shown to possess significant anti-inflammatory and pro-apoptotic properties. Its mechanism of action primarily involves the inhibition of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of NF-κB and MAPK Signaling

In response to inflammatory stimuli such as lipopolysaccharide (LPS), cells activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB induces the transcription of pro-inflammatory genes. o-Orsellinaldehyde has been shown to inhibit the activation of NF-κB.

Simultaneously, LPS can activate the MAPK signaling cascade, including p38 and JNK. The phosphorylation and activation of these kinases contribute to the inflammatory response. o-Orsellinaldehyde has been observed to counteract the LPS-mediated phosphorylation of p38 and JNK.

The following diagram illustrates the inhibitory effect of this compound on these pathways.

G Inhibitory Effect of this compound on Inflammatory Pathways LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation induces p38 p38 MAPK_pathway->p38 activates JNK JNK MAPK_pathway->JNK activates p38->Inflammation JNK->Inflammation Orsellinaldehyde 2,4-Dihydroxy-6- methylbenzaldehyde Orsellinaldehyde->IKK inhibits Orsellinaldehyde->p38 inhibits phosphorylation Orsellinaldehyde->JNK inhibits phosphorylation

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Conclusion

This compound is a multifaceted compound with a well-defined chemical profile and promising biological activities. Its role as an inhibitor of key inflammatory pathways underscores its potential for the development of novel therapeutics. The information and protocols provided in this guide are intended to facilitate further research and development efforts focused on this valuable natural product. For professionals in drug discovery, o-orsellinaldehyde represents a compelling starting point for the design of new anti-inflammatory and anti-cancer agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dihydroxy-6-methylbenzaldehyde from Orcinol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dihydroxy-6-methylbenzaldehyde, also known as o-Orsellinaldehyde or 4-Formyl-5-methylresorcinol, is a dihydroxybenzaldehyde derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] It serves as a crucial intermediate for the synthesis of various natural products and biologically active compounds. The common precursor for this synthesis is orcinol (5-methylresorcinol), an electron-rich phenolic compound, which can be formylated using several established methods.

This document provides detailed protocols for the synthesis of this compound from orcinol, primarily focusing on the Gattermann reaction and the Vilsmeier-Haack reaction. These methods are widely used for the formylation of activated aromatic rings like phenols.[3][4]

Physicochemical Properties and Spectroscopic Data

A summary of the key properties for the target compound, this compound, is provided below.

PropertyValueReference
CAS Number 487-69-4[5][6]
Molecular Formula C₈H₈O₃[5][6]
Molecular Weight 152.15 g/mol [5][6]
Appearance Colorless to solid[1]
Melting Point 180-184 °C[1]
IUPAC Name This compound[1][7]

Synthesis Protocols

The formylation of orcinol requires the introduction of a formyl group (-CHO) onto the aromatic ring. Due to the activating nature of the two hydroxyl groups and the methyl group on the orcinol ring, electrophilic aromatic substitution occurs readily.[3][8] The primary methods employed are the Gattermann and Vilsmeier-Haack reactions.

Method 1: Gattermann Reaction

The Gattermann reaction introduces a formyl group to an activated aromatic ring using a source of hydrocyanic acid (HCN) and a Lewis acid catalyst.[3][9] A safer modification, which generates HCN in situ, utilizes zinc cyanide (Zn(CN)₂) and hydrogen chloride (HCl).[1][3] This method has been successfully applied to the formylation of orcinol.[1][5]

Reaction Scheme:

G General Experimental Workflow A Reaction Setup (Flask, Stirrer, N₂) B Reagent Addition (Orcinol, Formylating Agents) A->B C Reaction (Controlled Temperature & Time) B->C D Workup (Quenching, Hydrolysis) C->D E Product Isolation (Filtration) D->E F Purification (Recrystallization / Washing) E->F G Final Product (this compound) F->G G Synthesis Pathway: Orcinol to o-Orsellinaldehyde cluster_reactants Starting Material cluster_product Final Product orcinol Orcinol (5-Methylresorcinol) reagents Formylation Reagents (e.g., Zn(CN)₂/HCl or POCl₃/DMF) orcinol->reagents Electrophilic Aromatic Substitution product This compound reagents->product

References

Application Notes and Protocols: Gattermann Reaction for the Synthesis of 2,4-Dihydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dihydroxy-6-methylbenzaldehyde, also known as o-Orsellinaldehyde, is a key phenolic aldehyde intermediate in the synthesis of various natural products and pharmaceutical compounds. The Gattermann reaction provides an effective method for its preparation through the formylation of an activated aromatic ring. This application note details the synthesis of this compound from orcinol (5-methylresorcinol). A significant modification of the classical Gattermann reaction, which uses highly toxic anhydrous hydrogen cyanide (HCN), is presented here.[1][2][3] This improved protocol utilizes zinc cyanide (Zn(CN)₂), a solid reagent that is safer to handle and generates HCN in situ upon reaction with hydrogen chloride (HCl) gas.[2] The zinc chloride formed concurrently acts as the necessary Lewis acid catalyst, simplifying the procedure.[1][2]

Reaction and Mechanism

The Gattermann reaction is an electrophilic aromatic substitution reaction.[4] In this specific application, the electron-rich orcinol ring is formylated. The reaction proceeds in two main stages:

  • Formation of the Aldimine Intermediate: Zinc cyanide reacts with hydrogen chloride to produce the electrophilic species. This attacks the orcinol ring, preferentially at the position ortho to both hydroxyl groups, to form an aldimine hydrochloride intermediate.[4][5]

  • Hydrolysis: The intermediate is subsequently hydrolyzed by heating with water to yield the final aldehyde product, this compound.[1][4]

Gattermann_Mechanism Gattermann Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_product Product Formation Orcinol Orcinol (5-Methylresorcinol) Aldimine Aldimine Hydrochloride Intermediate Orcinol->Aldimine Electrophilic Attack Reagents Zn(CN)₂ + HCl (gas) Electrophile Formimidoyl Chloride Electrophile [ClCH=NH₂]⁺ Reagents->Electrophile In situ generation Product This compound Aldimine->Product Hydrolysis Water H₂O, Heat

Caption: Simplified mechanism of the Gattermann formylation of orcinol.

Data Presentation

Table 1: Reaction Conditions and Yields

This table summarizes various reported conditions for the synthesis of this compound from orcinol using the Gattermann reaction.

ReactantsReagents/CatalystSolventConditionsYield (%)Reference
Orcinol, Zinc Cyanide (Zn(CN)₂)HCl (gas)Diethyl Ether2 hours, followed by heating in water at 100°C76%[6]
Orcinol, Zinc Cyanide (Zn(CN)₂)HCl (gas)Diethyl EtherN/A, followed by boiling in water~85%[1]
5-Methylbenzene-1,3-diol, Zinc Cyanide (Zn(CN)₂)HCl (gas)Diethyl Ether2 hours, followed by heating in water at 100°C82%[6]
Table 2: Product Characterization

Physical and spectroscopic data for the final product, this compound.

PropertyValueReference
IUPAC Name This compound
Synonyms o-Orsellinaldehyde, 4-Formyl-5-methylresorcinol[7]
CAS Number 487-69-4
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Appearance Solid
Melting Point 178-180°C[1]
Melting Point 180-184°C

Experimental Protocols

This protocol is a synthesized methodology based on established procedures for the Gattermann formylation of orcinol using zinc cyanide.[1][6]

Materials and Equipment
  • Chemicals:

    • Orcinol (anhydrous) (C₇H₈O₂)

    • Zinc Cyanide (Zn(CN)₂)

    • Anhydrous Diethyl Ether (Et₂O)

    • Hydrogen Chloride (HCl) gas

    • Distilled Water

    • Nitrogen (N₂) gas

  • Equipment:

    • 500 mL three-necked, round-bottom flask

    • Mechanical stirrer with a mercury seal

    • Reflux condenser

    • Gas inlet tube

    • Gas generator for dry HCl or a cylinder of anhydrous HCl

    • Heating mantle

    • Buchner funnel and flask

    • Standard laboratory glassware

Safety Precautions
  • Toxicity: Zinc cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin.

  • Corrosivity: Hydrogen chloride is a corrosive gas. The entire apparatus should be set up and run in a fume hood.

  • Inert Atmosphere: The reaction is sensitive to moisture. Use anhydrous reagents and maintain an inert atmosphere (N₂) during the initial stage.

Step-by-Step Procedure
  • Apparatus Setup:

    • Assemble the 500 mL three-necked flask with the mechanical stirrer, reflux condenser, and gas inlet tube. Ensure all glassware is dry.

    • Establish an inert nitrogen atmosphere within the flask.

  • Reaction Initiation:

    • To the flask, add anhydrous orcinol (e.g., 5.0 g, 40 mmol) and zinc cyanide (e.g., 7.1 g, 60 mmol).[6]

    • Add anhydrous diethyl ether (e.g., 50 mL) to the flask.[6]

    • Begin vigorous stirring to create a suspension.

  • Introduction of HCl Gas:

    • Slowly bubble dry hydrogen chloride gas through the stirred suspension via the gas inlet tube.

    • Continue the introduction of HCl gas until the solution is saturated. The reaction mixture may develop a pink color.[1]

    • Maintain the reaction under these conditions with stirring for approximately 2 hours. A solid aldimine hydrochloride intermediate will precipitate.[6]

  • Work-up and Hydrolysis:

    • Stop the HCl gas flow and the stirrer.

    • Carefully decant the supernatant diethyl ether.[6]

    • To the solid residue in the flask, add distilled water (e.g., 50-100 mL).[1][6]

    • Heat the aqueous mixture to boiling (or 100°C) for several minutes to hydrolyze the intermediate. The product should precipitate out of the hot solution.[1][6]

  • Isolation and Purification:

    • Allow the mixture to cool to room temperature.

    • Collect the crude product by vacuum filtration using a Buchner funnel.[6]

    • Wash the solid product with cold distilled water.

    • For further purification, recrystallize the crude product from hot water, potentially with the addition of activated carbon to remove colored impurities.[1]

    • Dry the purified crystals to obtain this compound.

Workflow Visualization

Gattermann_Workflow Experimental Workflow A 1. Apparatus Setup (3-Neck Flask, Stirrer, N₂ atm) B 2. Reagent Addition (Orcinol, Zn(CN)₂, Anhydrous Ether) A->B C 3. HCl Gas Saturation (Bubble dry HCl for 2 hours) B->C D 4. Work-up (Decant Ether, Add Water) C->D E 5. Hydrolysis (Heat mixture to 100°C) D->E F 6. Isolation (Cool and collect solid by filtration) E->F G 7. Purification (Recrystallize from hot water) F->G H 8. Analysis (Dry product, check yield & MP) G->H

Caption: Workflow for the synthesis of this compound.

Conclusion

The modified Gattermann reaction using zinc cyanide offers a reliable and safer alternative for the synthesis of this compound from orcinol, achieving high yields of 76-85%.[1][6] The detailed protocol and workflow provided herein serve as a comprehensive guide for researchers in organic synthesis and drug development, ensuring a reproducible and efficient preparation of this valuable chemical intermediate.

References

Protocol for the Synthesis of Schiff Bases Using 2,4-Dihydroxy-6-methylbenzaldehyde: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of Schiff bases derived from 2,4-Dihydroxy-6-methylbenzaldehyde. Schiff bases are a versatile class of organic compounds characterized by an azomethine group (-C=N-) and are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and applications.[1][2] This protocol outlines the general synthesis, purification, and characterization methods, along with specific examples and relevant data for researchers in drug development and related scientific fields. The applications of these compounds, particularly as anticancer and antimicrobial agents, are also discussed.[1]

Introduction

Schiff bases synthesized from 2,4-dihydroxybenzaldehyde derivatives are particularly noteworthy due to the presence of hydroxyl groups that can enhance their biological and chemical properties through hydrogen bonding and metal chelation.[1] The synthesis is generally a straightforward condensation reaction between this compound and a primary amine.[1] These compounds have shown promising potential as antibacterial, antifungal, anticancer, and anticonvulsant agents.[1] Some have been identified as inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy.[1][3]

General Synthesis Protocol

This section details a generalized yet thorough protocol for the synthesis of Schiff bases from this compound.

Materials and Reagents
  • This compound

  • Primary amine (e.g., aniline, substituted anilines, amino acids, sulfathiazole)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (optional catalyst)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beakers, etc.)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Filtration apparatus (Buchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol, aqueous ethanol)

Experimental Workflow

Schiff_Base_Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A Dissolve Aldehyde in Ethanol C Mix Solutions & Stir A->C B Dissolve Amine in Ethanol B->C D Add Catalyst (Optional) C->D E Reflux D->E F Cool Reaction Mixture E->F G Precipitation F->G H Filter Solid G->H I Wash with Solvent H->I J Recrystallize I->J K Dry Product J->K L FTIR K->L M NMR (1H, 13C) K->M N Mass Spectrometry K->N

Caption: General workflow for the synthesis and characterization of Schiff bases.

Step-by-Step Procedure
  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of this compound in a minimal amount of absolute ethanol. In a separate beaker, dissolve one equivalent of the desired primary amine in absolute ethanol.[1]

  • Reaction Setup: While stirring, add the ethanolic solution of the primary amine dropwise to the aldehyde solution at room temperature.[1]

  • Catalyst Addition (Optional): To catalyze the condensation reaction, a few drops of glacial acetic acid can be added to the reaction mixture.[1][4]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for a period of 2 to 6 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the addition of water can induce precipitation.

  • Purification: Collect the solid product by filtration and wash it with a suitable solvent, such as cold ethanol or diethyl ether, to remove any unreacted starting materials.[4]

  • Recrystallization: Further purify the product by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain pure crystals.[1]

  • Drying: Dry the purified Schiff base, for instance, over anhydrous CaCl2 or in a vacuum oven.[4]

Characterization

The structure of the synthesized Schiff bases should be confirmed using various spectroscopic techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1594-1643 cm⁻¹. The absence of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra will show a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.03-9.24 ppm. The disappearance of the aldehyde proton signal and the appearance of aromatic and other expected proton signals will further confirm the structure.

  • Mass Spectrometry (MS): The molecular weight of the synthesized Schiff base can be confirmed by mass spectrometry, which should show a molecular ion peak corresponding to the expected mass.[2]

Quantitative Data Summary

The following tables summarize representative data for the synthesis and characterization of Schiff bases derived from 2,4-dihydroxybenzaldehyde and various amines.

ReactantsSolventCatalystReaction Time (h)Yield (%)Melting Point (°C)Reference
2,4-dihydroxybenzaldehyde & SulfathiazoleMeOHGlacial Acetic Acid642158[4]
2,4-dihydroxybenzaldehyde & α-NaphthylamineEthanol-282-
2,4-dihydroxybenzaldehyde & DiethylenetriamineEthanolGlacial Acetic Acid46873-75[5]
2,4-dihydroxybenzaldehyde & Various AminesEthanol-3--
Compound TypeFTIR (C=N stretch, cm⁻¹)¹H NMR (CH=N proton, δ ppm)Reference
Schiff base from 2,4-dihydroxybenzaldehyde16438.03 - 9.24
Schiff base from 2,4-dihydroxybenzaldehyde1594-1616-

Applications in Drug Development

Schiff bases derived from 2,4-dihydroxybenzaldehyde have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Several studies have highlighted the potential of these Schiff bases as anticancer agents.[1] A notable mechanism of action is the inhibition of Hsp90.[1][3]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., PC3 prostate cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized Schiff base and incubate for 48-72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[1]

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density at 550 nm using a microplate reader to determine cell viability.

Schiff Base DerivativeCancer Cell LineIC₅₀ (µM)Reference
Derivative 13PC34.85
Derivative 5PC37.43
Derivative 6PC37.15
Antimicrobial Activity

These compounds and their metal complexes often exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Protocol: Agar Well Diffusion Method

  • Prepare Agar Plates: Inoculate Mueller-Hinton agar plates with a standardized suspension of the target bacterial strain.

  • Create Wells: Punch wells of a specific diameter into the agar.

  • Add Compound: Add a known concentration of the Schiff base solution to the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measure Inhibition Zone: Measure the diameter of the zone of inhibition around each well to determine the antibacterial activity.

Conclusion

The synthesis of Schiff bases from this compound is a robust and versatile process that yields compounds with significant potential in medicinal chemistry. The straightforward synthetic protocol, coupled with the diverse biological activities of the products, makes this class of compounds a fertile area for further research and development in the quest for new therapeutic agents.

References

Application Notes and Protocols: 2,4-Dihydroxy-6-methylbenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-6-methylbenzaldehyde, a phenolic aldehyde, is a versatile scaffold in medicinal chemistry, primarily utilized in the synthesis of Schiff bases and other derivatives with a wide range of biological activities. The presence of hydroxyl and aldehyde functional groups allows for diverse chemical modifications, leading to compounds with significant potential in drug discovery. This document provides a comprehensive overview of the applications of this compound derivatives, with a focus on their anticancer and antimicrobial properties. Detailed protocols for the synthesis of its Schiff base derivatives and key biological assays are also presented to facilitate further research and development.

Anticancer Applications

Schiff base derivatives of this compound have emerged as a promising class of anticancer agents. A primary mechanism of action for these compounds is the inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone that is overexpressed in many cancer cells and is crucial for the stability and function of numerous oncoproteins.[1] By inhibiting the ATPase activity of Hsp90, these derivatives can induce the degradation of client proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various Schiff base derivatives of this compound, expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative of this compound and:Cancer Cell LineIC50 (µM)Reference
1 2,4-DinitrophenylhydrazinePC3 (Prostate)>15
2 4-Amino-3-methyl-1H-pyrazol-5(4H)-onePC3 (Prostate)7.43
3 3-Amino-1H-pyrazol-5(4H)-onePC3 (Prostate)7.15
4 2-Amino-5-nitrothiazolePC3 (Prostate)4.85
5 2-AminobenzothiazolePC3 (Prostate)Not Specified[2]

Antimicrobial Applications

Derivatives of this compound have also demonstrated significant potential as antimicrobial agents against a spectrum of pathogenic bacteria and fungi. The antimicrobial efficacy is often attributed to the presence of the azomethine group (-CH=N-) in Schiff bases, which can interfere with microbial cell wall synthesis, protein synthesis, or enzyme function. The hydroxyl groups on the aromatic ring also contribute to the antimicrobial activity.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for 2,4-dihydroxybenzaldehyde derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

CompoundMicroorganismMIC Value (µg/mL)Reference
2,4-Dihydroxybenzaldehyde derivativeStaphylococcus aureus1024[3]
2,4-Dihydroxybenzaldehyde derivativeStaphylococcus epidermidis250 (MBIC)[3]

MBIC: Minimum Biofilm Inhibitory Concentration

Experimental Protocols

Synthesis of Schiff Base Derivatives of this compound

This protocol outlines a general method for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted anilines, heterocyclic amines)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.

  • In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.

  • Slowly add the ethanolic solution of the primary amine to the solution of this compound.

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or aqueous ethanol).

Hsp90 ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90, which is an indicator of its ATPase activity.[4][5][6]

Materials:

  • Recombinant human Hsp90 protein

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 6 mM MgCl₂)

  • ATP solution (1 mM)

  • Test compounds (dissolved in DMSO)

  • Malachite Green Reagent (freshly prepared mixture of malachite green, ammonium molybdate, and polyvinyl alcohol in an acidic solution)[7]

  • 34% Sodium Citrate solution (stop solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 15 µL of the Hsp90 enzyme solution to each well (except for the no-enzyme control).

  • Add the test compounds at various concentrations to the wells. Include a positive control (e.g., a known Hsp90 inhibitor like geldanamycin) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the ATP solution to all wells.

  • Incubate the plate at 37°C for 90-120 minutes.

  • Stop the reaction by adding 10 µL of 34% Sodium Citrate solution.

  • Add 20 µL of the Malachite Green working reagent to each well.

  • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of Hsp90 ATPase inhibition for each compound concentration relative to the control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 value.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13]

Materials:

  • Microorganism to be tested

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (inoculum without any compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Optionally, the absorbance at 600 nm can be measured using a microplate reader to determine bacterial growth.

Visualizations

Hsp90_Inhibition_Pathway cluster_stress Cellular Stress cluster_hsp90_cycle Hsp90 Chaperone Cycle cluster_client Client Protein Maturation cluster_degradation Protein Degradation Stress Stress Unfolded_Client Unfolded Client Protein Stress->Unfolded_Client Hsp90_open Hsp90 (Open) Hsp90_ATP Hsp90-ATP Hsp90_open->Hsp90_ATP ATP Binding Hsp90_closed Hsp90 (Closed) Hsp90_ATP->Hsp90_closed Conformational Change Degradation Ubiquitin-Proteasome Degradation Hsp90_ATP->Degradation Client Degradation Hsp90_ADP Hsp90-ADP Hsp90_closed->Hsp90_ADP ATP Hydrolysis Folded_Client Folded & Active Client Protein Hsp90_closed->Folded_Client Release Hsp90_ADP->Hsp90_open ADP Release Unfolded_Client->Hsp90_open Binding Inhibitor This compound Derivative Inhibitor->Hsp90_ATP Inhibition

Caption: Hsp90 inhibition by this compound derivatives.

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Add_Compound 2. Add Test Compound (Varying Concentrations) Seed_Cells->Add_Compound Incubate_24_72h 3. Incubate (24-72 hours) Add_Compound->Incubate_24_72h Add_MTT 4. Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_2_4h 5. Incubate (2-4 hours) Add_MTT->Incubate_2_4h Formazan_Formation Viable cells form purple formazan Incubate_2_4h->Formazan_Formation Solubilize 6. Solubilize Formazan (e.g., with DMSO) Formazan_Formation->Solubilize Read_Absorbance 7. Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data 8. Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

MIC_Assay_Workflow Start Start Prepare_Inoculum 1. Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution 2. Serial Dilute Test Compound in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate 3. Inoculate Wells with Bacteria Serial_Dilution->Inoculate_Plate Incubate_18_24h 4. Incubate (18-24 hours) Inoculate_Plate->Incubate_18_24h Observe_Growth 5. Visually Inspect for Growth (Turbidity) Incubate_18_24h->Observe_Growth Determine_MIC 6. Identify Lowest Concentration with No Visible Growth (MIC) Observe_Growth->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the broth microdilution MIC assay.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 2,4-Dihydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and corresponding nuclear magnetic resonance (NMR) data for the structural characterization of 2,4-Dihydroxy-6-methylbenzaldehyde. This information is critical for researchers in medicinal chemistry, natural product synthesis, and drug development who require unambiguous identification and purity assessment of this compound.

Introduction

This compound, also known as o-orsellinaldehyde, is a phenolic aldehyde found in various natural sources, including fungi and plants. It serves as a valuable building block in the synthesis of a wide range of biologically active molecules. Accurate and thorough characterization of its chemical structure is paramount for its application in research and development. ¹H and ¹³C NMR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure, enabling the unambiguous assignment of all proton and carbon atoms.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Assignment Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity Integration Coupling Constant (J) in Hz
H-57.22d1Hmeta coupling
H-36.53d1Hmeta coupling
CHOData not availables1H-
4-OHData not availables1H-
2-OHData not availables1H-
CH₃Data not availables3H-

Note: The complete proton NMR data in CDCl₃ was not fully available in the cited sources. The data for the aromatic protons is based on a published analysis.[1]

For comparison, the ¹H NMR data for the related compound, 2,4-dihydroxybenzaldehyde, in DMSO-d₆ is presented below.[2]

Assignment (2,4-dihydroxybenzaldehyde) Chemical Shift (δ) in DMSO-d₆ (ppm) Multiplicity Integration Coupling Constant (J) in Hz
2-OH, 4-OH10.73s2H-
CHO9.92s1H-
H-67.52d1H8.8
H-56.39dd1H8.8, 2.4
H-36.32d1H2.4
¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Assignment Chemical Shift (δ) in CDCl₃ (ppm)
C=O (C-7)Data not available
C-2Data not available
C-4Data not available
C-6Data not available
C-5Data not available
C-1Data not available
C-3Data not available
CH₃ (C-8)Data not available

Note: A complete, assigned ¹³C NMR dataset for this compound was not available in the public domain search results.

Experimental Protocols

The following protocols outline the standardized procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient to be within the detector coil of the NMR spectrometer.

NMR Spectrometer Setup and Data Acquisition
  • Insertion: Insert the NMR tube into the spectrometer's probe.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and symmetrical peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments.

    • For ¹H NMR:

      • Pulse Angle: 30° or 45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16

    • For ¹³C NMR:

      • Pulse Angle: 30° or 45°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons)

      • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

      • Decoupling: Use proton broadband decoupling to simplify the spectrum to singlets for each carbon.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

  • Phasing: Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Calibration: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration (for ¹H NMR): Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Peak Picking and Analysis: Identify the chemical shifts of all peaks. For ¹H NMR, analyze the splitting patterns (multiplicities) and measure the coupling constants (J) in Hertz (Hz).

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert_sample Insert Sample transfer->insert_sample lock_shim Lock and Shim insert_sample->lock_shim setup_1h Setup ¹H Parameters lock_shim->setup_1h setup_13c Setup ¹³C Parameters lock_shim->setup_13c acquire_1h Acquire ¹H Spectrum setup_1h->acquire_1h process_1h Process ¹H Data (FT, Phase, Baseline) acquire_1h->process_1h acquire_13c Acquire ¹³C Spectrum setup_13c->acquire_13c process_13c Process ¹³C Data (FT, Phase, Baseline) acquire_13c->process_13c analyze_1h Analyze ¹H Spectrum (Shifts, Integration, Coupling) process_1h->analyze_1h structure Structure Elucidation analyze_1h->structure analyze_13c Analyze ¹³C Spectrum (Shifts) process_13c->analyze_13c analyze_13c->structure Structure_Elucidation_Logic cluster_1h ¹H NMR Analysis cluster_13c ¹³C NMR Analysis cluster_2d 2D NMR (Optional) h_shifts Chemical Shifts (δ) - Electronic Environment hsqc HSQC - ¹H-¹³C Direct Correlations h_shifts->hsqc hmbc HMBC - ¹H-¹³C Long-Range Correlations h_shifts->hmbc structure Final Structure of This compound h_shifts->structure h_integration Integration - Proton Ratio h_integration->structure h_coupling Coupling Constants (J) - Connectivity (n+1 rule) cosy COSY - ¹H-¹H Correlations h_coupling->cosy h_coupling->structure c_shifts Chemical Shifts (δ) - Carbon Skeleton c_shifts->hsqc c_shifts->hmbc c_shifts->structure c_decoupled Proton Decoupled - Number of Carbons c_decoupled->structure cosy->structure hsqc->structure hmbc->structure

References

Application Note: HPLC Analysis for Purity Determination of 2,4-Dihydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-6-methylbenzaldehyde, also known as o-orsellinaldehyde, is a key aromatic aldehyde with applications in the synthesis of various chemical compounds, including pharmaceuticals and fragrance ingredients. The purity of this compound is critical for its intended use, as impurities can affect the yield, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds.

This application note provides a detailed protocol for the determination of the purity of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is designed to be specific, accurate, and precise, ensuring reliable quantification of the main component and potential impurities.

Principle

The method employs RP-HPLC to separate this compound from its potential impurities. The separation is achieved on a non-polar C18 stationary phase with a polar mobile phase consisting of a mixture of acetonitrile and acidified water. The components are separated based on their differential partitioning between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance, allowing for quantification based on peak area.

Apparatus and Materials

  • Apparatus:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • Syringe filters (0.45 µm, PTFE or nylon).

    • Ultrasonic bath.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid (analytical grade).

    • This compound reference standard (purity ≥ 99.5%).

    • Methanol (HPLC grade, for cleaning).

Experimental Protocols

4.1 Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Degas the solution for at least 15 minutes using an ultrasonic bath or vacuum filtration.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade). Degas the solution for at least 15 minutes.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

4.2 Chromatographic Conditions

The following table summarizes the chromatographic conditions for the HPLC analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program Time (min)
0.01
15.00
20.00
22.00
25.00
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 25 minutes

4.3 System Suitability Test (SST)

Before starting the analysis, the performance of the HPLC system must be verified.[1] Inject the Standard Working Solution five times and evaluate the system suitability parameters. The acceptance criteria are provided in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Data Presentation

5.1 Purity Calculation

The purity of the this compound sample is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

5.2 Sample Data

The following table presents example data from the analysis of a sample of this compound.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
14.2515.60.12Impurity 1
28.9212890.499.75This compound
311.5416.80.13Impurity 2
Total 12922.8 100.00

5.3 Method Validation Summary

The analytical method was validated according to ICH guidelines. The results are summarized below.

Validation ParameterResult
Specificity The method is specific for this compound. No interference from blank or placebo was observed at the retention time of the analyte.
Linearity (r²) > 0.999 over the concentration range of 10-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): < 1.0% Intermediate Precision (Inter-day): < 2.0%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Robustness The method was found to be robust with respect to minor changes in flow rate, column temperature, and mobile phase composition.

Visualizations

6.1 Experimental Workflow

G Experimental Workflow for HPLC Purity Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phases, Diluent, Standard, and Sample Solutions filter_sample Filter Sample Solution (0.45 µm) prep_solutions->filter_sample system_suitability Perform System Suitability Test (SST) filter_sample->system_suitability Transfer to Autosampler Vials inject_sample Inject Sample into HPLC System system_suitability->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Chromatogram Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity using Area % integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Caption: Workflow for the HPLC analysis of this compound.

6.2 System Suitability Test Logic

G Logic of System Suitability Test start Inject Standard Solution (n=5) check_tailing Is Tailing Factor ≤ 2.0? start->check_tailing check_plates Are Theoretical Plates ≥ 2000? check_tailing->check_plates Yes fail System is Not Suitable. Troubleshoot HPLC System. check_tailing->fail No check_area_rsd Is Peak Area %RSD ≤ 2.0%? check_plates->check_area_rsd Yes check_plates->fail No check_rt_rsd Is Retention Time %RSD ≤ 1.0%? check_area_rsd->check_rt_rsd Yes check_area_rsd->fail No pass System is Suitable for Analysis check_rt_rsd->pass Yes check_rt_rsd->fail No

Caption: Decision flow for the System Suitability Test (SST).

References

Application Note: Mass Spectrometry of 2,4-Dihydroxy-6-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-6-methylbenzaldehyde and its derivatives are a class of phenolic compounds that are of significant interest in pharmaceutical research and natural product chemistry. As secondary metabolites in various plants and fungi, they exhibit a range of biological activities, making them attractive scaffolds for drug discovery. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification, characterization, and quantification of these compounds in complex matrices. This application note provides a detailed protocol for the analysis of this compound derivatives by LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric analysis. Furthermore, it elucidates the predicted fragmentation pathways, which are crucial for structural confirmation.

Predicted Mass Spectral Data

The following tables summarize the predicted quantitative data for the precursor and major fragment ions of this compound in both positive and negative ion modes. These predictions are based on the known fragmentation patterns of benzaldehydes and phenolic compounds.

Table 1: Predicted Mass Spectral Data for this compound in Positive Ion Mode (ESI+)

Precursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)Proposed Neutral Loss/Fragment Identity
153.05135.04Loss of H₂O
125.04Loss of CO
107.05Loss of CO and H₂O
97.03Loss of CHO and H₂O

Table 2: Predicted Mass Spectral Data for this compound in Negative Ion Mode (ESI-)

Precursor Ion [M-H]⁻ (m/z)Major Fragment Ions (m/z)Proposed Neutral Loss/Fragment Identity
151.04136.02Loss of CH₃
123.03Loss of CO
107.01Loss of CO₂
93.03Loss of CO and CH₃

Experimental Protocols

This section details the methodologies for the analysis of this compound derivatives using LC-MS/MS.

Sample Preparation

Proper sample preparation is critical to remove interfering substances and ensure compatibility with the LC-MS system.

a. Standard Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Prepare working solutions by diluting the stock solution with a 50:50 mixture of methanol and water to final concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Filter the working solutions through a 0.22 µm syringe filter before injection.

b. Extraction from Biological Matrices (e.g., Plasma, Tissue Homogenate):

  • To 100 µL of the sample, add 300 µL of acetonitrile (containing an appropriate internal standard) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography Conditions
ParameterValue
LC System Agilent 1290 Infinity II LC or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterValue
MS System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 800 L/h
Data Acquisition Multiple Reaction Monitoring (MRM) or Full Scan MS/MS
Collision Energy Optimized for each compound and transition

Visualizations

Predicted Fragmentation Pathway of this compound (Positive Ion Mode)

G Predicted Fragmentation of this compound (ESI+) M [M+H]⁺ m/z 153.05 F1 [M+H-H₂O]⁺ m/z 135.04 M->F1 - H₂O F2 [M+H-CO]⁺ m/z 125.04 M->F2 - CO F3 [M+H-H₂O-CO]⁺ m/z 107.05 F1->F3 - CO F4 [M+H-H₂O-CHO]⁺ m/z 97.03 F1->F4 - CHO

Caption: Proposed fragmentation of protonated this compound.

General Experimental Workflow for LC-MS/MS Analysis

G General Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_post Data Processing Standard Standard Solution Preparation LC Liquid Chromatography Separation Standard->LC Extraction Extraction from Matrix Extraction->LC MS Mass Spectrometry Detection LC->MS Data Data Acquisition (MRM or Full Scan) MS->Data Processing Data Analysis and Quantification Data->Processing Reporting Reporting Processing->Reporting

Caption: Workflow for the analysis of target compounds.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound and its derivatives. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, combined with the predicted fragmentation data, offer a robust starting point for researchers in the fields of natural product chemistry, metabolomics, and drug development. The provided methodologies can be adapted and optimized for specific derivatives and matrices to achieve reliable and sensitive quantification and structural elucidation.

Application Notes and Protocols: Synthesis and Evaluation of 2,4-Dihydroxy-6-methylbenzaldehyde Derivatives as Hsp90 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Hsp90 inhibitors derived from 2,4-Dihydroxy-6-methylbenzaldehyde. The focus is on Schiff base derivatives, which have been identified as a promising class of small molecule inhibitors of Heat shock protein 90 (Hsp90), a key target in cancer therapy.[1][2]

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and metastasis.[2] Hsp90 is often overexpressed in cancer cells, making it an attractive target for therapeutic intervention.[3] The inhibition of Hsp90's ATPase activity disrupts its chaperone function, leading to the misfolding and subsequent degradation of its client oncoproteins via the ubiquitin-proteasome pathway.[4] This simultaneous disruption of multiple oncogenic signaling pathways offers a promising strategy for cancer treatment.

Schiff bases derived from 2,4-dihydroxybenzaldehyde have emerged as potent Hsp90 inhibitors.[3] The synthesis of these compounds is straightforward, typically involving the condensation of 2,4-dihydroxybenzaldehyde or its derivatives with various primary amines.[2] This document outlines the synthesis of a series of these Schiff base derivatives and the protocols for evaluating their biological activity.

Data Presentation

The following table summarizes the in vitro biological activity of a series of Schiff bases derived from 2,4-dihydroxybenzaldehyde. The inhibitory activity against Hsp90 ATPase and the antiproliferative effect on PC3 prostate cancer cells are presented.

Compound IDR-group on AmineHsp90 ATPase Inhibition IC50 (µM)Antiproliferative Activity (PC3 cells) IC50 (µM)
5 4-aminobenzoic acid1.897.43
6 4-aminophenol2.567.15
9 2-aminobenzoic acid0.02>100
11 2-aminophenol0.0212.5
13 2-amino-5-nitrobenzoic acid0.564.85

Note: Data extracted from a study on 2,4-dihydroxy benzaldehyde derived Schiff bases as Hsp90 inhibitors.

Experimental Protocols

Synthesis of Schiff Base Derivatives of this compound

This protocol describes a general method for the synthesis of Schiff base inhibitors.

Materials:

  • This compound

  • Appropriate primary amine (e.g., 4-aminobenzoic acid)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound (5 mmol) and the desired primary amine (5 mmol).

  • Add a sufficient amount of absolute ethanol to dissolve the reactants.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and add water to precipitate the Schiff base product.

  • Filter the colored precipitate and air dry.

  • Recrystallize the crude product from aqueous ethanol to obtain the pure Schiff base.

  • Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, and mass spectrometry.[3]

Hsp90 ATPase Inhibition Assay (Malachite Green Assay)

This colorimetric assay measures the ATPase activity of Hsp90 by quantifying the amount of inorganic phosphate released from ATP hydrolysis.[5]

Materials:

  • Recombinant Hsp90 protein

  • ATP solution (1 mM)

  • Assay Buffer (100 mM Tris-HCl, 20 mM KCl, 6 mM MgCl₂, pH 7.4)[6]

  • Synthesized inhibitor compounds

  • Geldanamycin (as a positive control)

  • Malachite Green Reagent

  • 34% Sodium Citrate solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, Hsp90 enzyme, and varying concentrations of the inhibitor compound. Include a "no enzyme" control and a "no inhibitor" control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Initiate the enzymatic reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes.

  • Termination: Stop the reaction by adding 34% Sodium Citrate solution.[6]

  • Color Development: Add the Malachite Green reagent to each well and incubate at room temperature for 15-20 minutes to allow for color development.[6][7]

  • Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.[6][7]

  • Calculation: Calculate the percentage of Hsp90 ATPase inhibition for each inhibitor concentration and determine the IC50 value.

Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[8]

Materials:

  • PC3 (prostate cancer) cell line

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PC3 cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Calculation: Calculate the percentage of cell viability for each inhibitor concentration relative to untreated control cells and determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflows

Hsp90_Inhibition_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 Inhibition and Degradation Hsp90 Hsp90 ATP ATP Hsp90->ATP binds Client_Protein Oncogenic Client Protein (e.g., Akt, Raf-1) Hsp90->Client_Protein facilitates folding & stabilization Misfolded_Client Misfolded Client Protein Hsp90->Misfolded_Client leads to ATP->Hsp90 hydrolyzes Client_Protein->Hsp90 binds to Apoptosis Apoptosis Client_Protein->Apoptosis promotes survival Ubiquitin Ubiquitin Misfolded_Client->Ubiquitin ubiquitination Misfolded_Client->Apoptosis leads to Inhibitor 2,4-Dihydroxy-6-methyl- benzaldehyde Derivative Inhibitor->Hsp90 inhibits ATPase activity Proteasome Proteasome Ubiquitin->Proteasome targets for Degradation Degradation Products Proteasome->Degradation Synthesis_Workflow start Start reactants 1. Combine this compound and primary amine in ethanol start->reactants reflux 2. Reflux the mixture for 3 hours reactants->reflux tlc 3. Monitor reaction progress by TLC reflux->tlc tlc->reflux Incomplete precipitation 4. Add water to precipitate the product tlc->precipitation Reaction Complete filtration 5. Filter and air dry the solid precipitation->filtration recrystallization 6. Recrystallize from aqueous ethanol filtration->recrystallization characterization 7. Characterize the pure product (IR, NMR, Mass Spec) recrystallization->characterization end End characterization->end Bioassay_Workflow cluster_hsp90 Hsp90 ATPase Inhibition Assay (Malachite Green) cluster_mtt Antiproliferative Assay (MTT) hsp90_start Start hsp90_setup 1. Set up reaction with Hsp90, buffer, and inhibitor hsp90_start->hsp90_setup hsp90_atp 2. Add ATP to initiate reaction hsp90_setup->hsp90_atp hsp90_incubate 3. Incubate at 37°C hsp90_atp->hsp90_incubate hsp90_stop 4. Stop reaction and add Malachite Green reagent hsp90_incubate->hsp90_stop hsp90_read 5. Measure absorbance at 620 nm hsp90_stop->hsp90_read hsp90_calc 6. Calculate IC50 value hsp90_read->hsp90_calc hsp90_end End hsp90_calc->hsp90_end mtt_start Start mtt_seed 1. Seed cancer cells in a 96-well plate mtt_start->mtt_seed mtt_treat 2. Treat cells with inhibitor mtt_seed->mtt_treat mtt_incubate 3. Incubate for 48-72 hours mtt_treat->mtt_incubate mtt_add 4. Add MTT reagent and incubate mtt_incubate->mtt_add mtt_solubilize 5. Add solubilization solution mtt_add->mtt_solubilize mtt_read 6. Measure absorbance at 570 nm mtt_solubilize->mtt_read mtt_calc 7. Calculate IC50 value mtt_read->mtt_calc mtt_end End mtt_calc->mtt_end

References

Application Notes and Protocols: Metal Complexes of Schiff Bases Derived from 2,4-Dihydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of metal complexes of Schiff bases derived from 2,4-dihydroxy-6-methylbenzaldehyde. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents, as well as in catalysis.

Introduction

Schiff bases are versatile ligands synthesized from the condensation of a primary amine and an aldehyde or ketone.[1] Those derived from this compound are particularly interesting due to the presence of multiple coordination sites (the azomethine nitrogen and the phenolic oxygen atoms) that can readily form stable complexes with various metal ions.[2] The resulting metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligands, a phenomenon attributed to the chelation theory.[3][4] This document outlines the synthesis of these complexes and details key protocols for assessing their potential therapeutic and catalytic applications.

Synthesis Protocols

Synthesis of Schiff Base Ligand

This protocol describes a general method for the synthesis of a Schiff base ligand from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, amino acids)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (optional catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add the primary amine (1 mmol) dissolved in absolute ethanol (10 mL).

  • Add a few drops of glacial acetic acid as a catalyst (optional).

  • The reaction mixture is then refluxed with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid Schiff base is collected by filtration.

  • The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base ligand.

Synthesis of Metal(II) Complexes

This protocol outlines the synthesis of metal(II) complexes of the prepared Schiff base ligand.

Materials:

  • Schiff base ligand

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Absolute Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in hot absolute ethanol (30 mL) in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in absolute ethanol (15 mL).

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.[6]

  • The molar ratio of ligand to metal is typically 2:1.[5]

  • The mixture is then refluxed for 3-5 hours.[3]

  • The resulting colored precipitate of the metal complex is filtered, washed with ethanol, and then with diethyl ether.

  • The purified complex is dried in a desiccator over anhydrous CaCl₂.[6]

Synthesis_Workflow cluster_ligand Schiff Base Synthesis cluster_complex Metal Complex Synthesis aldehyde This compound reflux1 Reflux (2-4h) aldehyde->reflux1 amine Primary Amine amine->reflux1 solvent1 Ethanol solvent1->reflux1 filtration1 Filtration & Recrystallization reflux1->filtration1 ligand Schiff Base Ligand filtration1->ligand reflux2 Reflux (3-5h) ligand->reflux2 metal_salt Metal(II) Salt metal_salt->reflux2 solvent2 Ethanol solvent2->reflux2 filtration2 Filtration & Washing reflux2->filtration2 complex Metal(II) Complex filtration2->complex

Figure 1: General workflow for the synthesis of Schiff base ligands and their metal complexes.

Physicochemical Characterization Data

The synthesized Schiff base and its metal complexes can be characterized by various spectroscopic and analytical techniques. Representative data are summarized below.

Table 1: Analytical and Physical Data of a Representative Schiff Base and its Metal Complexes

CompoundColorM.P. (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹) in DMFMagnetic Moment (B.M.)
Ligand (L)Pale Yellow>200--
[Cu(L)₂]Green>30012.51.75
[Ni(L)₂]Brown>30015.2Diamagnetic
[Co(L)₂]Dark Brown>30014.84.85
[Zn(L)₂]Yellow>30011.7Diamagnetic

Note: The data presented are representative and may vary depending on the specific primary amine and metal salt used.

Table 2: Key Infrared Spectral Data (cm⁻¹) of a Representative Schiff Base and its Metal Complexes

Compoundν(O-H)ν(C=N)ν(M-N)ν(M-O)
Ligand (L)34001620--
[Cu(L)₂]-1605510450
[Ni(L)₂]-1602515455
[Co(L)₂]-1608508448
[Zn(L)₂]-1610512452

Note: The disappearance of the ν(O-H) band and the shift in the ν(C=N) band upon complexation indicate the coordination of the phenolic oxygen and azomethine nitrogen to the metal ion.

Application Protocols

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This protocol is used to evaluate the in vitro antimicrobial activity of the synthesized compounds.[7]

Materials:

  • Nutrient Agar medium

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Aspergillus niger, Candida albicans)

  • Sterile petri dishes

  • Sterile cork borer (6 mm)

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Standard antifungal (e.g., Fluconazole)

Procedure:

  • Prepare sterile Nutrient Agar plates and allow them to solidify.

  • Inoculate the agar plates with the test microorganisms.

  • Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Prepare solutions of the Schiff base and its metal complexes in DMSO at a specific concentration (e.g., 1 mg/mL).

  • Add a fixed volume (e.g., 100 µL) of each compound solution into the wells.

  • Use DMSO as a negative control and standard antibiotic/antifungal solutions as positive controls.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.[7]

Antimicrobial_Assay_Workflow start Start prepare_plates Prepare Inoculated Agar Plates start->prepare_plates create_wells Create Wells (6mm) prepare_plates->create_wells add_compounds Add Test Compounds, Positive & Negative Controls create_wells->add_compounds incubate Incubate Plates (Bacteria: 37°C, 24h; Fungi: 28°C, 48-72h) add_compounds->incubate measure_zones Measure Zone of Inhibition (mm) incubate->measure_zones end End measure_zones->end

Figure 2: Workflow for the agar well diffusion antimicrobial assay.

Table 3: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)

CompoundS. aureusB. subtilisE. coliP. aeruginosaA. nigerC. albicans
Ligand (L)81076911
[Cu(L)₂]182015141619
[Ni(L)₂]151712111416
[Co(L)₂]161814131517
[Zn(L)₂]141611101315
Ciprofloxacin25282422--
Fluconazole----2023

Note: The data indicates that the metal complexes generally exhibit higher antimicrobial activity than the free Schiff base ligand.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[8]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the Schiff base and its metal complexes (e.g., 10, 25, 50, 100 µM) and incubate for 24-48 hours.[10]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8]

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat with Compounds (Varying Concentrations) incubate1->treat_cells incubate2 Incubate (24-48h) treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 dissolve_formazan Dissolve Formazan with DMSO incubate3->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 3: Workflow for the MTT anticancer assay.

Table 4: Representative Anticancer Activity Data (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
Ligand (L)>100>100>100
[Cu(L)₂]15.820.518.2
[Ni(L)₂]25.430.128.9
[Co(L)₂]22.128.625.3
[Zn(L)₂]30.535.233.7
Cisplatin8.510.29.8

Note: Lower IC₅₀ values indicate higher cytotoxic activity. The metal complexes show significantly more activity than the free ligand.[9]

DNA Binding Studies (UV-Visible Absorption Titration)

This protocol is used to investigate the interaction between the metal complexes and DNA.

Materials:

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer (pH 7.2)

  • Metal complex solution of known concentration

  • UV-Visible spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of CT-DNA in Tris-HCl buffer and determine its concentration by measuring the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).

  • Perform a UV-Visible absorption titration by keeping the concentration of the metal complex constant while varying the concentration of CT-DNA.[11]

  • Record the absorption spectra after each addition of DNA.

  • Observe the changes in the absorption intensity (hypochromism or hyperchromism) and wavelength (red or blue shift).

  • Calculate the intrinsic binding constant (Kb) from the spectral data using the Wolfe-Shimer equation.

DNA_Binding_Workflow start Start prepare_solutions Prepare Stock Solutions (Metal Complex & CT-DNA) start->prepare_solutions titration UV-Vis Titration (Constant [Complex], Varying [DNA]) prepare_solutions->titration record_spectra Record Absorption Spectra titration->record_spectra analyze_data Analyze Spectral Changes (Hypochromism, Shifts) record_spectra->analyze_data calculate_kb Calculate Binding Constant (Kb) analyze_data->calculate_kb end End calculate_kb->end

Figure 4: Workflow for DNA binding studies using UV-Visible absorption titration.

Catalytic Activity (Oxidation of Alcohols)

Metal complexes of Schiff bases can act as catalysts in various organic transformations, such as the oxidation of alcohols.[12]

Materials:

  • Substrate (e.g., benzyl alcohol)

  • Catalyst (Schiff base metal complex)

  • Oxidant (e.g., hydrogen peroxide, H₂O₂)

  • Solvent (e.g., acetonitrile)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a reaction flask, dissolve the substrate (e.g., benzyl alcohol, 1 mmol) and the catalyst (e.g., 1-5 mol%) in the solvent (e.g., acetonitrile, 10 mL).

  • Add the oxidant (e.g., H₂O₂, 2 mmol) to the reaction mixture.

  • Stir the reaction mixture at a specific temperature (e.g., 60-80°C) for a certain period.

  • Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by GC.

  • Calculate the conversion of the alcohol and the selectivity for the corresponding aldehyde or ketone.[13]

Catalytic_Oxidation_Workflow start Start setup_reaction Set up Reaction: Substrate, Catalyst, Solvent start->setup_reaction add_oxidant Add Oxidant (e.g., H2O2) setup_reaction->add_oxidant heat_stir Heat and Stir at Desired Temperature add_oxidant->heat_stir monitor_reaction Monitor Reaction Progress (GC) heat_stir->monitor_reaction analyze_results Calculate Conversion and Selectivity monitor_reaction->analyze_results end End analyze_results->end

Figure 5: Workflow for the catalytic oxidation of alcohols.

Conclusion

The metal complexes of Schiff bases derived from this compound represent a promising class of compounds with diverse applications. The straightforward synthesis and the tunability of their properties by varying the primary amine and the metal ion make them attractive targets for further research and development in the fields of medicinal chemistry and catalysis. The detailed protocols provided herein serve as a valuable resource for researchers and scientists working in these areas.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dihydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,4-Dihydroxy-6-methylbenzaldehyde.

Troubleshooting Guide: Common Synthesis Issues

This guide addresses specific experimental challenges in a question-and-answer format.

Q1: My overall yield of this compound is significantly lower than the reported 76-82%. What are the common causes?

A1: Low yields can stem from several factors, depending on the synthetic method employed.

  • Gattermann Reaction (using Zinc Cyanide and HCl):

    • Incomplete Reaction: The reaction of orcinol with zinc cyanide and hydrogen chloride gas requires saturation of the ethereal solution with HCl.[1] Insufficient HCl will lead to incomplete formation of the reactive electrophile. Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture for the recommended duration.

    • Moisture Contamination: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Diethyl ether should be freshly distilled over a suitable drying agent.

    • Hydrolysis Issues: The intermediate aldimine salt must be effectively hydrolyzed to the final aldehyde. This is typically achieved by heating with water.[1] Ensure the hydrolysis step is carried out at a sufficiently high temperature (e.g., 100°C) to drive the reaction to completion.

  • Vilsmeier-Haack Type Reaction (using POCl₃ and DMF):

    • Poor Temperature Control: The initial reaction between POCl₃ and DMF to form the Vilsmeier reagent is exothermic. Subsequently, the addition of orcinol should be performed at a low temperature (e.g., 0°C) to prevent side reactions.[1] Maintaining a low temperature during the addition of the phenol is crucial for high yields in similar reactions.[2]

    • Inefficient Quenching and Hydrolysis: The reaction is typically quenched by pouring the mixture into ice water.[1] This step not only hydrolyzes the intermediate iminium salt but also precipitates the product. A slow and controlled addition to a large volume of ice water is recommended for efficient precipitation and to avoid decomposition.

Q2: My TLC analysis shows multiple spots, indicating an impure product. What are these likely side products and how can I minimize them?

A2: The identity of impurities is dependent on the formylation method used.

  • Unreacted Orcinol: The most common impurity is likely unreacted starting material. This can be addressed by ensuring the reaction goes to completion by extending the reaction time or ensuring the stoichiometry of the reagents is correct.

  • Isomeric Byproducts: While orcinol is strongly activated towards electrophilic substitution at the 2, 4, and 6 positions, the formation of the desired this compound is generally favored. However, trace amounts of other isomers could form. Careful control of reaction conditions, particularly temperature, can enhance regioselectivity.

  • Side Products from Decomposition: Harsh reaction conditions, such as excessively high temperatures or prolonged exposure to strong acids, can lead to the decomposition of the starting material or product, resulting in a complex mixture.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: The purification of this compound is typically straightforward.

  • Recrystallization: The crude product can often be purified by recrystallization from water.[1] This method is effective for removing small amounts of impurities.

  • Filtration and Washing: After precipitation from the reaction mixture, the solid product should be collected by filtration and washed thoroughly with distilled water to remove any residual acid and solvent.[1]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) can be employed to separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently cited methods for the synthesis of this compound are the Gattermann reaction and variations of the Vilsmeier-Haack reaction. The Gattermann reaction utilizes orcinol, zinc cyanide, and hydrogen chloride in diethyl ether, followed by hydrolysis.[1] A Vilsmeier-Haack type approach involves the reaction of orcinol with a pre-formed Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]

Q2: What are the expected yields for these synthetic methods?

A2: Reported yields for the synthesis of this compound are generally good. The Gattermann reaction using zinc cyanide has been reported to yield the product in 76%.[1] The Vilsmeier-Haack type reaction using POCl₃ and DMF has been reported with a yield of 82%.[1]

Q3: What are the key safety precautions to consider during the synthesis?

A3: Both common synthetic routes involve hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Hydrogen Chloride (HCl) Gas: HCl is a corrosive and toxic gas. Handle with extreme caution and ensure a proper gas scrubbing setup is in place.

  • Zinc Cyanide (Zn(CN)₂): Zinc cyanide is highly toxic. Avoid inhalation and skin contact.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a corrosive and lachrymatory liquid. It reacts violently with water. Handle with care and avoid exposure to moisture.

  • N,N-Dimethylformamide (DMF): DMF is a potential teratogen and should be handled with appropriate caution.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterGattermann ReactionVilsmeier-Haack Type Reaction
Starting Material OrcinolOrcinol
Reagents Zn(CN)₂, HCl, Diethyl Ether, WaterPOCl₃, DMF, Ice Water
Reaction Temperature Not specified, then 100°C for hydrolysis[1]0°C to Room Temperature[1]
Reaction Time 2 hours, then heating[1]1 hour at room temperature[1]
Reported Yield 76%[1]82%[1]
Purification Recrystallization from water[1]Filtration and washing with water[1]

Experimental Protocols

Protocol 1: Synthesis via Gattermann Reaction

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a gas inlet tube, combine orcinol (5g, 40mmol) and zinc cyanide (7g, 60mmol) under a nitrogen atmosphere.[1]

  • Solvent Addition: Add 50 mL of diethyl ether to the flask.[1]

  • HCl Gas Saturation: Bubble dry hydrogen chloride gas through the stirred reaction mixture for 2 hours.[1]

  • Isolation of Intermediate: After 2 hours, decant the ether.[1]

  • Hydrolysis: Add 50 mL of water to the remaining residue and heat the mixture to 100°C, at which point the product should precipitate.[1]

  • Product Isolation and Purification: Collect the crude product by Büchner filtration and recrystallize from water to yield this compound.[1]

Protocol 2: Synthesis via Vilsmeier-Haack Type Reaction

  • Vilsmeier Reagent Preparation: In a separate flask, pre-cool a mixture of N,N-dimethylformamide (200 mL) and phosphorus oxychloride (44.0 g, 0.3 mol).[1]

  • Addition of Orcinol: Dissolve orcinol (25.0 g, 0.2 mol) in N,N-dimethylformamide (100 mL) at 0°C and slowly add this solution dropwise to the pre-cooled Vilsmeier reagent.[1]

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour.[1]

  • Quenching and Precipitation: Slowly pour the reaction mixture into ice water to precipitate the solid product.[1]

  • Product Isolation and Purification: Collect the solid by filtration and wash it three times with distilled water. Dry the product to afford this compound.[1]

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reagents Prepare Reactants (Orcinol, Reagents, Solvents) start->reagents reaction Perform Reaction (Gattermann or Vilsmeier-Haack) reagents->reaction hydrolysis Hydrolysis / Quenching reaction->hydrolysis isolation Product Isolation (Filtration) hydrolysis->isolation purification Purification (Recrystallization / Washing) isolation->purification analysis Product Analysis (TLC, NMR, etc.) purification->analysis end End analysis->end

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield Issues low_yield Low Yield Observed check_reaction Check Reaction Completion (TLC shows starting material) low_yield->check_reaction Incomplete Reaction? check_conditions Review Reaction Conditions (Temperature, Moisture) low_yield->check_conditions Sub-optimal Conditions? check_hydrolysis Evaluate Hydrolysis/Quenching Step low_yield->check_hydrolysis Inefficient Workup? extend_time Action: Extend Reaction Time or Increase Reagent Stoichiometry check_reaction->extend_time re_evaluate Re-evaluate Yield extend_time->re_evaluate optimize_conditions Action: Optimize Temperature Control and Ensure Anhydrous Conditions check_conditions->optimize_conditions optimize_conditions->re_evaluate optimize_hydrolysis Action: Ensure Sufficient Heating for Hydrolysis or Efficient Quenching check_hydrolysis->optimize_hydrolysis optimize_hydrolysis->re_evaluate

Caption: A decision-making diagram for troubleshooting low product yield.

References

Technical Support Center: Formylation of Orcinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of orcinol (5-methylresorcinol). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the primary product in the formylation of orcinol?

The expected and desired product from the mono-formylation of orcinol (5-methylbenzene-1,3-diol) is 2,4-dihydroxy-6-methylbenzaldehyde . The formyl group (-CHO) is introduced onto the aromatic ring, directed by the activating hydroxyl groups to an ortho position.

Q2: Which formylation methods are most commonly used for orcinol?

Three primary methods are used for the formylation of electron-rich phenols like orcinol:

  • Gattermann Reaction: Utilizes hydrogen cyanide (HCN) and hydrogen chloride (HCl), often generated in situ from reagents like zinc cyanide (Zn(CN)₂).[1][2][3]

  • Vilsmeier-Haack Reaction: Employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5][6]

  • Duff Reaction: Uses hexamethylenetetramine (HMTA) as the formylating agent, usually in an acidic medium like glycerol-boric acid or trifluoroacetic acid.[7][8][9]

Q3: What are the potential side products in the formylation of orcinol?

Several side products can arise depending on the reaction conditions and the method used:

  • Diformylated Orcinol (2,4-Diformyl-5-methylresorcinol): Since orcinol has two positions activated by the hydroxyl groups (C2 and C6, which are equivalent, and C4), the introduction of a second formyl group is possible, especially with an excess of the formylating agent or prolonged reaction times. The Duff reaction, in particular, can lead to multiple aldehyde group additions.[8]

  • Regioisomers (e.g., 4,6-Dihydroxy-2-methylbenzaldehyde): While formylation is electronically directed to the C2/C6 and C4 positions, alternative regioselectivity can occur. One report noted the formation of a regioisomer resulting from formylation at the position ortho to the methyl group during a Vilsmeier-Haack reaction.[10]

  • Polymeric/Tarry Materials: Phenols are susceptible to oxidation and polymerization, especially under harsh acidic or thermal conditions. This can result in the formation of dark, insoluble tars that reduce the yield and complicate purification. Using an appropriate amount of solvent can help minimize the formation of these colored by-products.[1]

  • Incompletely Hydrolyzed Intermediates: The Gattermann and Vilsmeier-Haack reactions proceed through iminium salt intermediates that require hydrolysis to yield the final aldehyde.[2][4] Incomplete hydrolysis during the aqueous workup can leave these intermediates as impurities in the crude product.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product

Possible Cause Troubleshooting Step
Inactive Reagents Ensure formylating agents (e.g., Vilsmeier reagent, HMTA) are fresh or have been stored under appropriate anhydrous conditions. The Vilsmeier reagent is moisture-sensitive and best prepared fresh.
Presence of Water Orcinol is often sold as a monohydrate. Ensure the starting material is thoroughly dried before use, as water can deactivate the reagents, particularly in the Gattermann and Vilsmeier-Haack reactions.[1]
Incorrect Reaction Temperature Formylation reactions can be highly temperature-dependent. For the Vilsmeier-Haack reaction, the initial formation of the reagent and the subsequent reaction with orcinol are often performed at low temperatures (e.g., 0 °C) before warming.[6][11]
Insufficient Activation The Lewis acid catalyst (e.g., AlCl₃) in the Gattermann reaction must be anhydrous and catalytically active.[2][12]

Problem 2: Multiple Products Observed on TLC/NMR

Possible Cause Troubleshooting Step
Diformylation Reduce the molar equivalents of the formylating agent. Decrease the reaction time or temperature and monitor the reaction progress closely using TLC to stop it once the mono-formylated product is maximized.
Formation of Regioisomers Regioselectivity can be influenced by the specific reaction method and conditions. Protecting the hydroxyl groups before formylation and then deprotecting can offer an alternative route to control selectivity.[10] Consider switching formylation methods (e.g., from Vilsmeier-Haack to Gattermann) to see if regioselectivity improves.
Unreacted Starting Material Increase the reaction time or temperature slightly. Ensure sufficient equivalents of the formylating agent are used.

Problem 3: Reaction Mixture is Dark/Tarry

Possible Cause Troubleshooting Step
Oxidation/Polymerization Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation of the electron-rich phenol.
Reaction Temperature Too High Avoid excessive heating, which can promote the formation of polymeric side products.
Insufficient Solvent Increasing the amount of solvent can sometimes help to minimize the formation of colored by-products by keeping intermediates and products in solution.[1]

Data Presentation

The table below summarizes reported yields for the synthesis of this compound from orcinol using different formylation methods.

Formylation Method Reagents Reported Yield Reference
Gattermann ReactionOrcinol, Zn(CN)₂, HCl (gas), Ether~85%[1]
Gattermann ReactionOrcinol, Zn(CN)₂, HCl (gas), Ether76%[11]
Vilsmeier-Haack ReactionOrcinol, POCl₃, DMF82%[11]

Visualizations

Reaction Pathway

The following diagram illustrates the primary formylation reaction of orcinol and highlights the formation of potential side products.

Formylation_of_Orcinol Formylation Pathways of Orcinol Orcinol Orcinol (5-Methylresorcinol) Main_Product This compound (Main Product) Orcinol->Main_Product Formylation (Gattermann, Vilsmeier-Haack, Duff) Side_Product_2 4,6-Dihydroxy-2-methylbenzaldehyde (Regioisomer) Orcinol->Side_Product_2 Alternative Regioselectivity (Side Reaction) Side_Product_1 2,4-Diformyl-5-methylresorcinol (Diformylation) Main_Product->Side_Product_1 Excess Formylating Agent

Caption: Reaction scheme for the formylation of orcinol.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the formylation of orcinol.

Troubleshooting_Workflow cluster_start Start cluster_analysis Problem Analysis cluster_solutions Corrective Actions cluster_end End Goal start Experiment Complete Analyze Crude Product (TLC, NMR) check_yield Low or No Yield? start->check_yield check_purity Multiple Spots on TLC? check_yield->check_purity No solution_yield 1. Check reagent activity/dryness. 2. Verify anhydrous conditions. 3. Optimize temperature. check_yield->solution_yield Yes check_color Dark/Tarry Product? check_purity->check_color No solution_purity 1. Reduce equivalents of formylating agent. 2. Decrease reaction time. 3. Consider alternative method/protecting groups. check_purity->solution_purity Yes solution_color 1. Use inert atmosphere (N2/Ar). 2. Avoid excessive heat. 3. Increase solvent volume. check_color->solution_color Yes end_product Pure Product Obtained check_color->end_product No solution_yield->end_product Implement & Repeat solution_purity->end_product Implement & Repeat solution_color->end_product Implement & Repeat

Caption: Troubleshooting flowchart for orcinol formylation.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Orcinol [11]

  • Reagent Preparation: In a flask equipped with a dropping funnel and stirrer, cool N,N-dimethylformamide (DMF, 200 mL) to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 44.0 g, 0.3 mol) dropwise to the cooled DMF.

  • Substrate Addition: Dissolve orcinol (5-methylbenzene-1,3-diol, 25.0 g, 0.2 mol) in DMF (100 mL) and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Workup: Slowly pour the reaction mixture into ice water to precipitate the solid product.

  • Isolation: Collect the solid by filtration and wash it thoroughly with distilled water to remove residual acid and solvent.

  • Drying: Dry the product. The resulting this compound (reported yield: 21.0 g, 82.0%) can often be used without further purification.

Protocol 2: Gattermann Formylation of Orcinol [11]

  • Setup: Place orcinol (5g, 40 mmol) and zinc cyanide (Zn(CN)₂, 7.1g, 60 mmol) into a three-necked flask equipped with a mechanical stirrer under a nitrogen (N₂) atmosphere.

  • Solvent Addition: Add 50 mL of anhydrous diethyl ether to the flask.

  • Reaction: Cool the mixture and saturate it with dry hydrogen chloride (HCl) gas. Continue stirring for 2 hours.

  • Isolation of Intermediate: Decant the ether from the solid imide hydrochloride intermediate.

  • Hydrolysis: Add 50 mL of water to the solid and heat the mixture to 100 °C. The product will precipitate from the hot solution.

  • Purification: Collect the crude product via Büchner filtration and recrystallize from water to yield the pure aldehyde (reported yield: 4.6g, 76%).

References

Technical Support Center: Purification of 2,4-Dihydroxy-6-methylbenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,4-Dihydroxy-6-methylbenzaldehyde via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful purification.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: What is the best solvent for recrystallizing this compound?

A1: The choice of solvent is critical for successful recrystallization. This compound is moderately soluble in water and highly soluble in organic solvents like ethanol.[1] Water is a commonly used and effective solvent for this compound, often yielding good results.[2] An ethanol/water mixture can also be employed, which allows for fine-tuning of the solvent polarity to optimize crystal growth and purity.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If the compound does not dissolve, it could be due to a few reasons:

  • Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves.

  • Insoluble Impurities: The crude product may contain insoluble impurities. If a significant portion of the solid has dissolved and some particulate matter remains, you should perform a hot filtration to remove these impurities before allowing the solution to cool.

  • Incorrect Solvent Choice: While water and ethanol/water are generally suitable, a different solvent system might be necessary for your specific sample if it contains unusual impurities.

Q3: No crystals are forming after the solution has cooled. What is the problem?

A3: The absence of crystal formation, a phenomenon known as supersaturation, is a common issue. Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to form.

  • Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]

  • Further Cooling: If crystals have not formed at room temperature, place the flask in an ice bath to further decrease the solubility of the compound.

Q4: The compound "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.[4][5] To remedy this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent to decrease the concentration.

  • Allow the solution to cool more slowly. You can insulate the flask to slow the rate of cooling, which can favor crystal formation over oiling out.[3]

Q5: The yield of my recrystallized product is very low. What went wrong?

A5: A low yield can result from several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.[5]

  • Premature crystallization: If the solution cools too quickly during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution has had adequate time to cool and crystallize, including time in an ice bath.

  • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from redissolving.

Q6: How can I assess the purity of my recrystallized this compound?

A6: The purity of your recrystallized product can be assessed by its melting point. Pure this compound has a melting point of 180-184 °C.[6] A sharp melting point within this range indicates a high degree of purity. Impurities will typically cause the melting point to be lower and broader.

Quantitative Data Summary

The following table summarizes key quantitative data for the recrystallization of this compound.

ParameterValueSolventReference
Melting Point 180-184 °CN/A[6]
Typical Yield 76%Water[2]
Solubility Moderately Soluble (increases with temperature)Water[1]
Solubility Highly SolubleEthanol, Ether, Chloroform[1]

Detailed Experimental Protocol: Recrystallization from Water

This protocol outlines the steps for purifying this compound using water as the recrystallization solvent.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of deionized water and heat the mixture to boiling while stirring. Continue to add small portions of hot deionized water until the solid is completely dissolved. Avoid adding an excess of water to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a small amount of boiling water. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the recrystallization process.

RecrystallizationWorkflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Yes hot_filtration->cool No ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

TroubleshootingTree start Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield scratch Scratch Flask no_crystals->scratch Try First reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Step 1 check_solvent_volume Used Too Much Solvent? low_yield->check_solvent_volume check_cooling Inadequate Cooling? low_yield->check_cooling check_washing Washed with Warm Solvent? low_yield->check_washing seed Add Seed Crystal scratch->seed If still no crystals reduce_solvent Reduce Solvent Volume seed->reduce_solvent If still no crystals slow_cool Cool More Slowly reheat_add_solvent->slow_cool Step 2

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Schiff Base Condensation with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Schiff bases from substituted benzaldehydes.

Troubleshooting Guide

This section addresses specific issues encountered during experimentation in a direct question-and-answer format.

Question: Why is my Schiff base yield low or why is there no product formation?

Answer: Low yields in Schiff base synthesis are a common problem and can arise from several factors, as the reaction is a reversible equilibrium.[1] Key areas to investigate include:

  • Presence of Water: The reaction produces water as a byproduct. According to Le Châtelier's principle, the accumulation of water can shift the equilibrium back towards the reactants, halting product formation.[2]

  • Electronic Effects of Substituents: Electron-withdrawing groups (e.g., -NO₂) on the benzaldehyde ring can increase the electrophilicity of the carbonyl carbon, often favoring the reaction.[3] Conversely, strong electron-donating groups may decrease reactivity.

  • Steric Hindrance: Bulky substituents on either the benzaldehyde (especially at the ortho position) or the amine can sterically hinder the reaction, slowing it down or preventing completion.[4]

  • Inadequate Reaction Conditions: The reaction may not have reached equilibrium due to insufficient time or temperature.[2]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.[2]

Solutions:

  • Water Removal: Actively remove water from the reaction mixture. This is the most effective way to drive the reaction to completion.[5]

    • Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[2][6]

    • Add a dehydrating agent, such as anhydrous molecular sieves, to the reaction mixture.[1]

  • Catalysis: Add a catalytic amount of a weak acid, like glacial acetic acid, to protonate the carbonyl oxygen, making it more electrophilic.[1][7] Be cautious, as too much acid can protonate the amine, rendering it non-nucleophilic and stopping the reaction.[8] The optimal pH is often mildly acidic.[8]

  • Optimize Conditions: Increase the reaction temperature or extend the reaction time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1]

  • Adjust Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the more volatile or easily removed reactant to push the equilibrium towards the product.[2]

Question: My TLC plate shows unreacted starting materials even after a long reaction time. What should I do?

Answer: Persistent starting materials indicate an incomplete reaction.[9]

  • Cause: This is often due to the reaction reaching equilibrium before full conversion of the limiting reagent. The nucleophilicity of the amine or the electrophilicity of the aldehyde may also be low.

  • Solution:

    • Implement a method for water removal as described above (Dean-Stark or molecular sieves).[1]

    • Add a few drops of a catalyst like glacial acetic acid if not already present.[9]

    • Increase the reaction temperature by refluxing the mixture.[7]

    • If the product is stable, consider increasing the concentration of reactants.

Question: The product I've isolated is an oil, not a solid. How can I purify it?

Answer: While many Schiff bases are crystalline solids, some, particularly those derived from aliphatic amines or certain substituted benzaldehydes, may be oils at room temperature.[8]

  • Confirmation: First, confirm product formation and assess purity using spectroscopic methods (NMR, IR). The issue may be impurities lowering the melting point.

  • Purification Strategies:

    • Trituration: Attempt to induce crystallization by stirring or scratching the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., cold n-hexane).[7]

    • Column Chromatography: This is effective for separating non-crystalline products.[1] However, be aware that standard silica gel is acidic and can cause hydrolysis of the Schiff base.[2] Using neutral or basic alumina, or deactivating the silica gel with an amine (e.g., triethylamine) in the eluent, can prevent decomposition.[2]

    • Conversion to a Solid Salt: If the Schiff base is stable in acid, it can be converted to a solid salt (e.g., hydrochloride) by treating it with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization.[1]

Question: My Schiff base seems to be decomposing during column chromatography on silica gel. Why is this happening and what is the alternative?

Answer: This is a frequent issue caused by the acidic nature of standard silica gel, which can catalyze the hydrolysis of the imine bond, breaking the Schiff base back down into its constituent aldehyde and amine.[2]

  • Solutions:

    • Use an Alternative Stationary Phase: Employ neutral or basic alumina for column chromatography.[2]

    • Neutralize the Silica: Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a base, such as triethylamine, to neutralize the acidic sites.

    • Avoid Chromatography: If the product is a solid, recrystallization is the preferred method of purification as it is less likely to cause decomposition.[2][10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Schiff base formation? The reaction proceeds in two main stages: (1) Nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon to form a carbinolamine intermediate. (2) Acid-catalyzed dehydration (elimination of water) from the carbinolamine to form the C=N double bond of the imine.[8][11]

Q2: How do different substituents on the benzaldehyde ring affect the reaction rate? The electronic properties of the substituents play a crucial role.[12]

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups increase the partial positive charge on the carbonyl carbon, making it more electrophilic and generally accelerating the initial nucleophilic attack.[3]

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups decrease the electrophilicity of the carbonyl carbon, which can slow the reaction down.

Q3: What is the optimal pH for Schiff base synthesis? The reaction rate is highly pH-dependent. The formation is typically best carried out at a mildly acidic pH (around 4-6).[8][13]

  • At high pH (alkaline): The dehydration of the carbinolamine intermediate is slow.[13]

  • At low pH (strongly acidic): The amine starting material becomes protonated (R-NH₃⁺), losing its nucleophilicity and preventing the initial attack on the carbonyl carbon.[8]

Q4: Which solvents are best for this reaction? Commonly used solvents include ethanol, methanol, and toluene.[1] Toluene is particularly advantageous when using a Dean-Stark apparatus for water removal.[7] The choice of solvent can also depend on the solubility of the reactants and the final product.

Q5: How can I confirm that I have successfully synthesized my Schiff base? Spectroscopic characterization is essential.

  • FTIR Spectroscopy: Look for the appearance of a strong C=N (imine) stretching band, typically in the range of 1600-1650 cm⁻¹.[14] Simultaneously, the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3500 cm⁻¹) should disappear.[14]

  • ¹H NMR Spectroscopy: The most characteristic signal is the appearance of a new singlet for the imine proton (-CH=N-), which typically resonates in the 8-9 ppm region.[14] The aldehyde proton signal (around 9-10 ppm) should disappear.[9]

  • ¹³C NMR Spectroscopy: A new signal for the imine carbon (C=N) will appear in the range of 145-165 ppm.

Quantitative Data Summary

The electronic nature of substituents on the aromatic aldehyde can significantly influence reaction outcomes. The following table summarizes these effects with example yields found in the literature.

Substituent (Position)Electronic EffectExpected Impact on Aldehyde ReactivityExample Yield (%)Notes
-NO₂ (ortho)Strong Electron-WithdrawingIncreases reactivity76.4%[3]ortho position may introduce steric hindrance.
-NO₂ (meta)Strong Electron-WithdrawingIncreases reactivity94.4%[3]Less steric hindrance than the ortho isomer.
-NO₂ (para)Strong Electron-WithdrawingIncreases reactivity74.5%[3]Strong activation of the carbonyl group.
-Cl (ortho)Inductively WithdrawingIncreases reactivityHigh Yield[14]Halogens are deactivating but ortho, para directing.
-H (Unsubstituted)NeutralBaseline~78-84%[5][15]Standard reference for comparison.
-OH (ortho)Electron-Donating (Resonance)Decreases reactivityHigh Yield[16]Intramolecular H-bonding can influence conformation.
-OCH₃ (ortho, para)Strong Electron-DonatingDecreases reactivityGood Yield[16]Can slow the reaction but good yields are achievable.

Note: Yields are highly dependent on specific reaction conditions (catalyst, solvent, temperature, water removal) and the amine used. The values presented are for comparison purposes.

Diagrams and Workflows

General Experimental Workflow

experimental_workflow start_end start_end process process decision decision output output bad_output bad_output start Start setup 1. Dissolve Aldehyde & Amine in Solvent start->setup options Add Catalyst & Dehydrating Agent (Optional) setup->options react 2. Heat / Reflux (Monitor by TLC) options->react tlc_check Reaction Complete? react->tlc_check tlc_check->react No workup 3. Cool & Isolate Crude Product tlc_check->workup Yes purify 4. Purify Product workup->purify is_solid Product Solid? purify->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography (Alumina or Neutralized SiO₂) is_solid->chromatography No (Oil) characterize 5. Characterize (NMR, IR, MS) recrystallize->characterize chromatography->characterize end End characterize->end

Caption: General workflow for Schiff base synthesis, purification, and characterization.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield problem problem question question solution solution check check start Problem: Low or No Yield q1 Is water being actively removed? start->q1 s1 Implement water removal: - Dean-Stark Trap - Molecular Sieves q1->s1 No q2 Is a catalyst being used? q1->q2 Yes c1 Re-run reaction s1->c1 s2 Add catalytic amount of weak acid (e.g., Acetic Acid) q2->s2 No q3 Are reaction time and temperature sufficient? q2->q3 Yes c2 Re-run reaction s2->c2 s3 Increase temperature (reflux) and/or extend reaction time q3->s3 No q4 Could steric or electronic effects be the issue? q3->q4 Yes c3 Re-run reaction s3->c3 s4 Consider harsher conditions or a more potent catalyst. Reaction may be inherently slow. q4->s4 Yes c4 Consult literature for similar substrates

Caption: Decision tree for troubleshooting low yield in Schiff base condensation.

Detailed Experimental Protocol: General Synthesis

This protocol provides a general procedure for the condensation of a substituted benzaldehyde with a primary amine. Note: This is a guideline and may require optimization for specific substrates.

Materials:

  • Substituted Benzaldehyde (1.0 equivalent)

  • Primary Amine (1.0 - 1.1 equivalents)

  • Solvent (e.g., Absolute Ethanol, Methanol, or Toluene), anhydrous grade

  • Catalyst (optional): Glacial Acetic Acid

  • Dehydrating agent (optional): Freshly activated 3Å or 4Å molecular sieves

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted benzaldehyde (1.0 eq.).

  • Dissolution: Add the chosen solvent (e.g., ethanol, approx. 5-10 mL per mmol of aldehyde). Stir until the aldehyde is fully dissolved.

  • Amine Addition: Add the primary amine (1.0-1.1 eq.) to the solution. The addition may be done dropwise if the reaction is exothermic.

  • Catalyst/Dehydrating Agent (Optional but Recommended):

    • Catalyst: Add a few drops (e.g., 2-3) of glacial acetic acid to the mixture.[1]

    • Dehydrating Agent: If not using a Dean-Stark trap, add activated molecular sieves to the flask.[1]

  • Reaction:

    • Heat the mixture to reflux. If using a Dean-Stark apparatus with toluene, ensure it is set up correctly to collect water.[6]

    • Stir the reaction at reflux for the required time (typically 2-6 hours, but can be longer).[7]

    • Monitor the reaction progress by TLC, observing the consumption of the limiting starting material and the formation of a new product spot.[1]

  • Isolation of Crude Product:

    • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

    • If the product precipitates, collect the solid by vacuum filtration. Wash the solid with a small amount of cold solvent and dry it.[1]

    • If no solid forms, remove the solvent under reduced pressure using a rotary evaporator.[1] The resulting crude product (which may be a solid or an oil) can then be purified.

Purification:

  • Recrystallization: If the crude product is a solid, recrystallize it from a suitable solvent system (e.g., ethanol, ethanol/water, or ethyl acetate/hexane).[9][10] This is often the most effective method for solid products.

  • Column Chromatography: If the product is an oil or a solid mixture that is difficult to recrystallize, purify it using column chromatography. Use neutral alumina or silica gel treated with triethylamine to prevent hydrolysis.[2]

Characterization:

  • Confirm the structure and purity of the final product using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3][14]

References

Technical Support Center: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the regioselective alkylation of 2,4-dihydroxybenzaldehyde, a critical transformation in the synthesis of pharmaceuticals and other high-value chemical intermediates.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the alkylation of 2,4-dihydroxybenzaldehyde a common challenge?

A1: 2,4-Dihydroxybenzaldehyde possesses two hydroxyl (-OH) groups at the C2 and C4 positions, both of which can potentially undergo alkylation. Achieving regioselectivity requires reaction conditions that favor the alkylation of one hydroxyl group over the other. The key to this selectivity lies in the inherent differences in the acidity and steric accessibility of the two hydroxyl groups. The C4-hydroxyl group is generally more acidic and less sterically hindered than the C2-hydroxyl group, which is involved in an intramolecular hydrogen bond with the adjacent aldehyde's carbonyl group.[1][4] This hydrogen bond reduces the acidity and nucleophilicity of the C2-hydroxyl oxygen.[1][2][4]

Q2: What are the primary factors influencing the regioselectivity of this reaction?

A2: The regioselectivity of the alkylation of 2,4-dihydroxybenzaldehyde is primarily governed by the choice of base and solvent.[1] Other critical factors include the reaction temperature and the nature of the alkylating agent.[1] Careful control of these parameters is essential to favor the desired mono-alkylation at the C4 position and minimize the formation of the C2-alkylated and di-alkylated byproducts.

Q3: Which reaction conditions are optimal for selective 4-O-mono-alkylation?

A3: Recent studies have demonstrated that using a mild base in an appropriate solvent can lead to high regioselectivity and excellent yields.[4] A particularly effective system involves the use of cesium bicarbonate (CsHCO₃) in acetonitrile.[3][4][5] Other milder bases such as sodium bicarbonate (NaHCO₃) and potassium fluoride (KF) have also been used successfully.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion/No Reaction 1. Insufficient Base: The base may not be strong enough or used in sufficient quantity to deprotonate the hydroxyl group effectively. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Poor Quality Reagents: The alkylating agent may have degraded, or the solvent may not be anhydrous.1. Increase Base Equivalents: Increase the equivalents of the base, or consider using a slightly stronger, yet still mild, base. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. For CsHCO₃ in acetonitrile, a temperature of 60-80°C is often effective.[1][3][5] 3. Verify Reagent Quality: Use freshly opened or purified reagents and ensure the use of anhydrous solvents.
Formation of Significant Di-alkylation Byproduct 1. Strong Base: The use of a strong base (e.g., K₂CO₃ in some solvents) can deprotonate both hydroxyl groups, leading to di-alkylation.[4] 2. Excess Alkylating Agent: A large excess of the alkylating agent increases the likelihood of a second alkylation event.[4] 3. High Temperature/Long Reaction Time: Prolonged reaction times or high temperatures can promote the alkylation of the less reactive C2-hydroxyl group.[4]1. Use a Milder Base: Switch to a milder base like CsHCO₃ or NaHCO₃.[4] 2. Reduce Alkylating Agent: Use a near-stoichiometric amount of the alkylating agent (e.g., 1.1-1.2 equivalents).[1][4] 3. Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LCMS and stop the reaction once the starting material is consumed. Avoid unnecessarily high temperatures.
Poor Regioselectivity (Mixture of 2-O and 4-O alkylated products) 1. Inappropriate Solvent: Certain polar aprotic solvents like DMF or DMSO can sometimes lead to reduced selectivity if not carefully controlled.[3][4] 2. Base Choice: The choice of base can significantly impact the C4/C2 selectivity.1. Change Solvent: Acetonitrile is often the solvent of choice for high regioselectivity in this reaction.[1][3][4][5] 2. Screen Different Bases: Compare the results with different mild bases (e.g., CsHCO₃, NaHCO₃, KF) to find the optimal conditions for your specific substrate.

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono-Alkylation of 2,4-Dihydroxybenzaldehyde

Base (equivalents)Alkylating AgentSolventTemp. (°C)TimeOutcomeReference(s)
CsHCO₃ (1.5 eq)Various Alkyl BromidesAcetonitrile804-12 hHigh regioselectivity, up to 95% yield of 4-O-alkylated product.[3][4][5]
K₂CO₃ (1.15 eq)Benzyl Chloride (+KI)Acetone40-65% mono-alkylated, 25% bis-alkylated product.[4]
K₂CO₃ (1.15 eq)Benzyl Chloride (+KI)AcetonitrileReflux-Reduced bis-alkylation (~12%) compared to acetone.[4]
NaHCO₃Benzyl ChlorideAcetonitrileReflux16-24 hGood conversion (89%) to mono-alkylated product, isolated yield 68-70%.[4]
KF (anhydrous)Benzyl ChlorideAcetonitrileReflux24 hEfficient and cost-effective method, >70% yield for large scale.[2][4]

Experimental Protocols

Protocol 1: High-Selectivity Mono-Alkylation using Cesium Bicarbonate

This protocol is adapted from a method demonstrating high regioselectivity for the 4-position.[3][4]

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Alkyl bromide (1.2 eq)

  • Cesium bicarbonate (CsHCO₃, 1.5 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Standard glassware for reaction, workup, and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxybenzaldehyde (1.0 eq), cesium bicarbonate (1.5 eq), and anhydrous acetonitrile (approximately 10 mL per mmol of aldehyde).[4]

  • Add the alkyl bromide (1.2 eq) to the suspension.[4]

  • Heat the mixture to 80°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[4]

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[1][4]

  • Concentrate the filtrate under reduced pressure.[1][4]

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure 4-alkoxy-2-hydroxybenzaldehyde.[4]

Protocol 2: Cost-Effective Mono-Alkylation using Sodium Bicarbonate

This protocol provides a practical and economical approach for selective 4-O-alkylation.[4]

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Alkyl chloride (e.g., benzyl chloride) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃, 1.5 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Standard glassware for reaction, workup, and purification

Procedure:

  • In a flask suitable for reflux, dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in acetonitrile (10-15 mL per mmol).

  • Add sodium bicarbonate (1.5 eq) and the alkyl chloride (1.1 eq).

  • Heat the mixture to reflux (approximately 82°C) and maintain for 16-24 hours, monitoring progress by TLC.[4]

  • Cool the reaction mixture and filter to remove the inorganic solids. Wash the solids with a small amount of acetonitrile.[4]

  • Combine the filtrates and evaporate the solvent in vacuo.[4]

  • The crude material is then purified, typically by recrystallization from a solvent system like ethyl acetate/hexanes, to afford the target product.[4]

Visualizations

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 2,4-Dihydroxybenzaldehyde E Heat and Stir (e.g., 80°C, 4-12h) A->E B Mild Base (e.g., CsHCO3) B->E C Anhydrous Solvent (e.g., Acetonitrile) C->E D Alkylating Agent (R-X) D->E F Cool to Room Temperature E->F G Filter Inorganic Salts F->G H Concentrate Filtrate G->H I Column Chromatography or Recrystallization H->I J Pure 4-Alkoxy-2-hydroxybenzaldehyde I->J

Caption: Generalized experimental workflow for regioselective alkylation.

G Start Start Alkylation Reaction CheckTLC Monitor Reaction by TLC/LCMS Start->CheckTLC Problem Identify Issue CheckTLC->Problem Incomplete or Byproducts Present Complete Reaction Complete CheckTLC->Complete Clean Conversion LowConv Low Conversion Problem->LowConv Starting Material Remains HighDiAlk High Di-alkylation Problem->HighDiAlk Significant Di-alkylated Spot Observed PoorSelect Poor Selectivity Problem->PoorSelect Multiple Product Spots Solution1 Increase Temp. Check Reagents LowConv->Solution1 Solution2 Use Milder Base Reduce R-X eq. HighDiAlk->Solution2 Solution3 Change Solvent Screen Bases PoorSelect->Solution3 Solution1->CheckTLC Solution2->CheckTLC Solution3->CheckTLC G cluster_reactants Reactants cluster_pathways Reaction Pathways Reactant 2,4-Dihydroxybenzaldehyde 4-OH (More Acidic) 2-OH (H-bonded) Deprotonation Deprotonation with Mild Base Reactant:p1->Deprotonation Reactant:p2->Deprotonation PathA Path A (Favored) Selective Deprotonation of 4-OH Deprotonation->PathA PathB Path B (Disfavored) Deprotonation of Both OH Groups Deprotonation->PathB AlkylationA Alkylation (R-X) PathA->AlkylationA AlkylationB Alkylation (R-X) PathB->AlkylationB ProductA Desired Product: 4-Alkoxy-2-hydroxybenzaldehyde AlkylationA->ProductA ProductB Side Product: 2,4-Dialkoxybenzaldehyde AlkylationB->ProductB

References

Technical Support Center: Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the alkylation of 2,4-dihydroxybenzaldehyde. Our focus is to help you mitigate the common side reaction of double alkylation and achieve high yields of the desired mono-alkylated product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of the 2,4-bis-alkoxybenzaldehyde byproduct in my reaction. What are the primary causes?

A1: The formation of a substantial amount of the bis-alkylated product is a frequent challenge and typically stems from overly harsh reaction conditions or an excess of the alkylating agent. Key contributing factors include:

  • Strong Bases: Potent bases like sodium hydride (NaH) or high concentrations of potassium carbonate (K₂CO₃) can deprotonate both the more acidic 4-hydroxyl and the less acidic 2-hydroxyl groups, which leads to double alkylation.[1]

  • Excess Alkylating Agent: Employing a significant excess of the alkyl halide statistically increases the likelihood of the second hydroxyl group reacting after the first has been alkylated.[1]

  • High Temperatures & Prolonged Reaction Times: Elevated temperatures and extended heating can provide sufficient energy to overcome the activation barrier for the alkylation of the less reactive 2-OH group, particularly after the 4-OH has already reacted.[1]

  • Solvent Choice: While effective, polar aprotic solvents such as DMF and DMSO can sometimes result in complex mixtures and multiple side products if the reaction is not meticulously controlled.[1][2]

Solution: To promote mono-alkylation, it is advisable to use milder reaction conditions. This includes the use of a weaker base, a near-stoichiometric quantity of the alkylating agent (typically 1.0-1.1 equivalents), and maintaining a lower reaction temperature.[1]

Q2: How can I achieve selective alkylation of the 4-OH group over the 2-OH group?

A2: The selective alkylation at the 4-position is possible due to the inherent differences in the reactivity of the two hydroxyl groups.[3][4]

  • Acidity: The proton of the 4-hydroxyl group is more acidic. This is because the resulting phenoxide is better stabilized through resonance with the electron-withdrawing aldehyde group.[1]

  • Intramolecular Hydrogen Bonding: The 2-hydroxyl group participates in a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl group, which diminishes its nucleophilicity.[3][4]

To leverage this natural selectivity, precise control over the reaction conditions is essential. The use of mild bases is critical to ensure that only the more acidic 4-OH group is selectively deprotonated.[1]

Q3: What are the recommended reaction conditions for achieving selective 4-O-mono-alkylation?

A3: Recent studies have demonstrated that particular combinations of mild bases and solvents can lead to high regioselectivity and yields.[1] Cesium bicarbonate (CsHCO₃) in acetonitrile has emerged as a highly effective system.[1][2][4][5][6] Milder bases such as sodium bicarbonate (NaHCO₃) or potassium fluoride (KF) have also been used successfully.[1][7]

Comparative Data of Synthetic Protocols

The selection of the base and solvent system has a significant impact on the reaction's efficiency, regioselectivity, and yield. Below is a summary of various conditions reported in the literature for the synthesis of 4-alkoxy-2-hydroxybenzaldehydes.

BaseAlkylating AgentSolventTemperatureTimeYieldAdvantages & Disadvantages
Cesium Bicarbonate (CsHCO₃) Alkyl BromideAcetonitrile80 °C4-6 hUp to 95%Adv: High yield, excellent regioselectivity, short reaction time.[2][3]
Potassium Carbonate (K₂CO₃) Benzyl BromideAcetoneRoom Temp.3 daysModerateDisadv: Very long reaction time, moderate yield.[3]
Potassium Fluoride (KF) Benzyl ChlorideAcetonitrileReflux24 h>70%Adv: Good yield for large-scale reactions. Disadv: Long reaction time.[3]
Sodium Bicarbonate (NaHCO₃) Benzyl ChlorideAcetonitrileReflux16 h~70%Adv: Cost-effective, good regioselectivity.[7]

Visualizing Reaction Pathways and Workflows

To better understand the process, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

cluster_main Alkylation of 2,4-Dihydroxybenzaldehyde 2_4_dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde deprotonation Deprotonation 2_4_dihydroxybenzaldehyde->deprotonation Mild Base di_anion 2,4-Di-phenoxide 2_4_dihydroxybenzaldehyde->di_anion Strong Base base Base base->deprotonation alkyl_halide Alkyl Halide (R-X) sn2_reaction SN2 Attack alkyl_halide->sn2_reaction double_alkylation Second SN2 Attack alkyl_halide->double_alkylation mono_anion 4-O-phenoxide deprotonation->mono_anion mono_anion->sn2_reaction mono_alkylated 4-Alkoxy-2-hydroxybenzaldehyde (Desired Product) sn2_reaction->mono_alkylated strong_base Strong Base / Harsh Conditions strong_base->di_anion di_anion->double_alkylation bis_alkylated 2,4-Bis-alkoxybenzaldehyde (Byproduct) double_alkylation->bis_alkylated

Caption: Reaction pathways for the alkylation of 2,4-dihydroxybenzaldehyde.

cluster_workflow General Experimental Workflow start Start dissolve Dissolve 2,4-dihydroxybenzaldehyde and base in solvent start->dissolve add_alkyl_halide Add alkylating agent dissolve->add_alkyl_halide heat_reaction Heat and stir reaction mixture add_alkyl_halide->heat_reaction monitor_progress Monitor progress (TLC/LCMS) heat_reaction->monitor_progress workup Work-up: Cool, filter inorganic salts monitor_progress->workup Reaction Complete purification Purification: Concentrate and purify (chromatography/recrystallization) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for regioselective alkylation.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for achieving selective 4-O-alkylation of 2,4-dihydroxybenzaldehyde.

Protocol 1: Cesium Bicarbonate Mediated Alkylation

This method is highly effective for achieving excellent regioselectivity and high yields.[2][4]

Materials:

  • 2,4-Dihydroxybenzaldehyde (1.0 eq)

  • Cesium Bicarbonate (CsHCO₃, 1.5 eq)

  • Alkyl Bromide (1.2 eq)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxybenzaldehyde (1.0 eq), cesium bicarbonate (1.5 eq), and anhydrous acetonitrile (approximately 10 mL per mmol of the aldehyde).[1]

  • Reagent Addition: Add the alkyl bromide (1.2 eq) to the suspension.[1]

  • Reaction: Heat the mixture to 80 °C and stir. The reaction progress should be monitored by TLC or LCMS and is typically complete within 4-12 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.[1][4]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure 4-alkoxy-2-hydroxybenzaldehyde.[1][4]

Protocol 2: Potassium Fluoride Mediated Alkylation

This protocol offers a good alternative, particularly for larger scale syntheses.[3]

Materials:

  • 2,4-Dihydroxybenzaldehyde (1.0 eq)

  • Anhydrous Potassium Fluoride (KF, 2.0 eq)

  • Alkyl Chloride (1.75 eq)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • Preparation: In a flask suitable for reflux, dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in acetonitrile (10-15 mL per mmol).

  • Reagent Addition: Add anhydrous potassium fluoride (2.0 eq) and the alkyl chloride (1.75 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 16-24 hours, monitoring the progress by TLC.[1]

  • Work-up: Cool the reaction mixture and filter to remove the inorganic solids. Wash the solids with a small amount of fresh acetonitrile.[1]

  • Purification: Combine the filtrates and evaporate the solvent in vacuo. The crude material is then purified, typically by recrystallization from a suitable solvent system like ethyl acetate/hexanes, to afford the desired product.[1]

References

Technical Support Center: Purification of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted benzaldehydes.

Frequently Asked Questions (FAQs)

Q1: Why has my substituted benzaldehyde developed crystalline solid, and what is it?

A1: Substituted benzaldehydes are highly susceptible to aerobic oxidation, converting the aldehyde functional group into a carboxylic acid.[1][2] The crystalline solid you observe is most likely the corresponding substituted benzoic acid, which is a common impurity in aged samples of benzaldehydes.[3][4] This oxidation process can occur at room temperature and is often accelerated by exposure to air and light.[1][4]

Q2: My reaction is proceeding slower than expected. Could impurities in the benzaldehyde be the cause?

A2: Yes, impurities, particularly the corresponding benzoic acid, can significantly impede the reactivity of benzaldehyde in certain reactions.[3][5] The presence of this acidic impurity can interfere with base-catalyzed reactions or alter the optimal pH of the reaction medium. It is often recommended to use freshly purified benzaldehyde for reactions sensitive to acidic contaminants.[5]

Q3: What is the most effective general-purpose method to remove benzoic acid contamination from my substituted benzaldehyde?

A3: The most straightforward and common method is to perform an acid-base extraction.[3] This involves dissolving the impure benzaldehyde in a suitable organic solvent (like diethyl ether) and washing it with a mild aqueous base, such as a 10% sodium carbonate (Na₂CO₃) or saturated sodium bicarbonate (NaHCO₃) solution.[3][5][6] The acidic benzoic acid reacts with the base to form a water-soluble carboxylate salt, which partitions into the aqueous layer and is removed. The organic layer containing the purified benzaldehyde is then washed, dried, and the solvent is evaporated.

Q4: I am observing tar formation and discoloration when attempting to purify my benzaldehyde by vacuum distillation. What is causing this and how can it be prevented?

A4: Tar formation during distillation is often a result of thermal decomposition or polymerization, which can occur if the benzaldehyde is heated to high temperatures for extended periods.[6] This is particularly problematic for high-boiling point substituted benzaldehydes. To prevent this, ensure you are using an efficient vacuum source to lower the boiling point. It is also crucial to wash the crude benzaldehyde with a base (like sodium carbonate) to remove acidic impurities prior to distillation, as these can catalyze decomposition at high temperatures.[6] Distilling under an inert atmosphere (e.g., nitrogen) can also help prevent oxidation.[7]

Q5: My substituted benzaldehyde is highly volatile, and I'm losing a significant portion of my product during purification. What strategies can I use to minimize this loss?

A5: Loss of volatile aldehydes during purification is a known challenge.[8][9] To mitigate this, consider non-distillative purification methods if possible, such as column chromatography at room temperature or purification via the bisulfite adduct, which is a non-volatile solid. If distillation is necessary, use a short-path distillation apparatus and a high-efficiency vacuum to keep the distillation temperature as low as possible. When removing solvents via rotary evaporation, use minimal heat and ensure the vacuum is not too high to prevent co-evaporation of the product.

Q6: How do I choose the best purification technique for my specific substituted benzaldehyde?

A6: The choice of purification method depends on the nature of the aldehyde (solid vs. liquid), its stability, and the impurity profile.

  • Acid-Base Washing: Ideal as a first step for liquid aldehydes to remove acidic impurities like benzoic acid.[3]

  • Distillation (Vacuum/Steam): Best for thermally stable, liquid aldehydes to separate them from non-volatile impurities.[1][6]

  • Recrystallization: The preferred method for solid benzaldehyde derivatives to achieve high purity.[10]

  • Column Chromatography: A versatile technique for both solid and liquid aldehydes, especially effective for separating mixtures with multiple components or impurities with polarities similar to the product.[8][10]

  • Bisulfite Adduct Formation: A classic, selective method for aldehydes. The aldehyde forms a solid adduct with sodium bisulfite, which can be filtered off from impurities and then hydrolyzed back to the pure aldehyde.[6]

Q7: How should I properly store my purified substituted benzaldehyde to maintain its purity over time?

A7: To prevent oxidation, purified benzaldehydes should be stored in an amber or foil-wrapped glass bottle to protect them from light.[4][11] The headspace of the container should be purged with an inert gas like nitrogen or argon to displace oxygen.[5][11] For long-term storage, refrigeration is recommended to slow the rate of oxidation.[11] Adding a small amount of a radical inhibitor or antioxidant, such as hydroquinone or BHT (2,6-di-tert-butylphenol), can also significantly prolong shelf life.[5][6]

Q8: What are some rapid methods to assess the purity of my substituted benzaldehyde sample?

A8:

  • Thin-Layer Chromatography (TLC): An excellent and fast technique to qualitatively assess purity. A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.[10]

  • Melting Point Analysis: For solid derivatives, a sharp melting point that matches the literature value is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[10]

  • Spectroscopy (NMR/IR): 1H NMR spectroscopy can quickly reveal the presence of the aldehyde proton (around 9-10 ppm) and can be used to identify and quantify impurities like the corresponding benzoic acid or benzyl alcohol.

Troubleshooting Guides

Purification by Distillation
Problem Possible Cause(s) Recommended Solution(s)
Bumping / Uneven Boiling Superheating of the liquid without a nucleation point.[6]Use a magnetic stir bar for vigorous stirring. Ensure the heating mantle is appropriately sized and heats the flask evenly.[6]
Product Not Distilling Vacuum is not strong enough. Temperature is too low.Check for leaks in the vacuum setup. Use a stronger vacuum pump. Gradually increase the heating bath temperature.
Discoloration / Tar Formation Thermal decomposition.[6] Presence of acidic impurities.Purify the crude benzaldehyde by washing with 10% Na₂CO₃ solution before distilling.[6] Use a lower distillation temperature by improving the vacuum. Distill under an inert atmosphere (N₂).[7]
Low Recovery Product is volatile and lost with the vacuum.Use a cold trap (e.g., dry ice/acetone) between your receiving flask and the vacuum pump. Avoid excessive heating.
Purification by Recrystallization (for solid derivatives)
Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used (solution is not saturated).[10]Boil off some of the solvent to concentrate the solution and allow it to cool again.[10]
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the product. The solution is supersaturated and cooled too quickly.[10]Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature).[10]
Poor Crystal Yield A significant amount of product remains dissolved in the mother liquor.Cool the flask in an ice bath to maximize precipitation before filtering. Minimize the amount of cold solvent used to wash the crystals.
Colored Impurities in Crystals Impurities co-precipitated with the product.Consider adding a small amount of activated charcoal to the hot solution before filtering it to remove colored impurities. Perform a second recrystallization.

Key Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove acidic impurities, such as substituted benzoic acids, from a liquid substituted benzaldehyde.

  • Dissolution: Dissolve the crude substituted benzaldehyde (1 volume) in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane (3-4 volumes).

  • Base Wash: Transfer the solution to a separatory funnel. Add an equal volume of a 10% aqueous sodium carbonate (Na₂CO₃) or saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure from CO₂ evolution.[6]

  • Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer, which contains the sodium salt of the benzoic acid impurity.

  • Repeat: Repeat the base wash (Step 2 & 3) one or two more times, or until no more gas evolves upon shaking.

  • Water Wash: Wash the organic layer with an equal volume of water, followed by a wash with saturated sodium chloride solution (brine) to aid in the removal of dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]

  • Isolation: Filter off the drying agent. The purified substituted benzaldehyde can be isolated by carefully removing the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This method is highly selective for aldehydes and is useful for separating them from non-aldehydic impurities.

  • Adduct Formation: In a flask, vigorously stir the impure benzaldehyde with a saturated solution of sodium bisulfite (NaHSO₃). The solid, crystalline bisulfite addition product will precipitate out of the solution. The stirring may need to continue for a significant period (30 minutes to several hours) for the reaction to complete.

  • Isolation of Adduct: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether, to remove any adhering organic impurities.

  • Regeneration of Aldehyde: Transfer the filtered solid adduct to a flask. The pure aldehyde can be regenerated by adding either a saturated aqueous solution of sodium carbonate or dilute hydrochloric acid and stirring until the solid dissolves and two layers form.[6]

  • Extraction: Extract the liberated pure aldehyde into an organic solvent like diethyl ether.

  • Workup: Wash the organic layer with water, dry it over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the purified benzaldehyde.

Data & Visualization

Comparison of Common Purification Techniques
Technique Best For Advantages Disadvantages Typical Recovery
Acid-Base Wash Removing acidic impurities (e.g., benzoic acid).Fast, simple, and uses inexpensive reagents.[3]Only removes acidic or basic impurities; does not remove neutral impurities.>95%
Vacuum Distillation Thermally stable liquid aldehydes.Excellent for removing non-volatile impurities and separating components with different boiling points.[1]Can cause thermal decomposition for sensitive compounds; potential for product loss if volatile.[6]70-90%
Column Chromatography Complex mixtures; separation of isomers or impurities with similar properties.High resolution; applicable to a wide range of compounds (solid or liquid).[10]Can be time-consuming and requires significant solvent usage; potential for product loss on the column.60-85%
Recrystallization Solid benzaldehyde derivatives.Can yield very high purity product; relatively simple procedure.Only applicable to solids; yield can be reduced by product solubility in the mother liquor.50-90%

Visualized Workflows and Pathways

G cluster_input Initial Assessment cluster_decision Method Selection cluster_purification Purification Path Crude Crude Substituted Benzaldehyde TLC Assess Purity (TLC) Crude->TLC IsSolid Is the product solid? TLC->IsSolid Analyze impurity profile IsAcidic Is benzoic acid the primary impurity? IsSolid->IsAcidic No (Liquid) Recrystallize Recrystallization IsSolid->Recrystallize Yes IsComplex Are there multiple neutral impurities? IsAcidic->IsComplex No Wash Acid-Base Wash IsAcidic->Wash Yes Distill Vacuum Distillation IsComplex->Distill No Column Column Chromatography IsComplex->Column Yes Wash->Distill Followed by...

Caption: Decision workflow for selecting a purification method.

G start Start: Crude Benzaldehyde in Organic Solvent add_base Add aq. NaHCO₃ or Na₂CO₃ solution to separatory funnel start->add_base shake Shake and Vent add_base->shake separate Separate Layers shake->separate aq_layer Aqueous Layer: Contains Sodium Benzoate Salt (Discard) separate->aq_layer org_layer Organic Layer: Contains Purified Benzaldehyde separate->org_layer wash_brine Wash with Water & Brine org_layer->wash_brine dry Dry over Anhydrous MgSO₄ wash_brine->dry filter_evap Filter and Evaporate Solvent dry->filter_evap product End: Purified Substituted Benzaldehyde filter_evap->product

Caption: Experimental workflow for acid-base extraction.

G cluster_main Primary Oxidation Pathway cluster_side Potential Side Reactions Benzaldehyde Substituted Benzaldehyde BenzoicAcid Substituted Benzoic Acid (Primary Impurity) Benzaldehyde->BenzoicAcid O₂ (Air), Light, Heat BenzylAlcohol Substituted Benzyl Alcohol Benzaldehyde->BenzylAlcohol [H⁻] or Strong Base (Cannizzaro Reaction) Benzoate Substituted Benzoate Benzaldehyde->Benzoate Strong Base (Cannizzaro Reaction)

Caption: Common degradation pathways for substituted benzaldehydes.

References

Technical Support Center: Synthesis of 2,4-Dihydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dihydroxy-6-methylbenzaldehyde.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can arise from several factors depending on the synthetic method employed.

  • Vilsmeier-Haack Reaction: This method can provide high yields (around 82% with DMF as a solvent), but issues such as incomplete reaction or side reactions can lower the yield.[1]

    • Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture, which can quench the reaction.[2] Ensure all glassware is oven-dried and use anhydrous solvents.

    • Temperature Control: Maintaining a low temperature (around 0°C) during the initial reaction is crucial to prevent side reactions.[1]

    • Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. Ensure accurate measurement of the starting material (orcinol), DMF, and POCl₃.

  • Gattermann Reaction: This method can yield around 76% with diethyl ether as the solvent.[1]

    • Incomplete Reaction: The reaction requires saturation of the reaction mixture with HCl gas. Inadequate HCl saturation can lead to a lower yield.[1]

    • Hydrolysis Step: The intermediate aldimine hydrochloride must be completely hydrolyzed to the aldehyde, which is typically achieved by heating with water.[1]

Q2: My TLC analysis shows multiple spots, indicating an impure product. What are the likely side products and how can I minimize them?

A2: The formation of impurities is a common issue. The nature of these side products is dependent on the reaction conditions and the chosen solvent.

  • O-Formylation: If the reaction conditions are not optimized, formylation can occur on the hydroxyl groups in addition to the aromatic ring. Using milder conditions can often prevent this.

  • Di-formylation: The starting material, orcinol, has multiple activated positions. While the methyl group provides some steric hindrance, di-formylation can still occur, especially with an excess of the formylating agent.[3] Adjusting the stoichiometry of the reactants can help minimize this.[3]

  • Polymerization/Resin Formation: Phenolic compounds like orcinol can be prone to polymerization under harsh acidic conditions.[2][3] This can be mitigated by careful control of temperature and reaction time.[2][3]

  • Solvent-Dependent Side Products: The choice of solvent can influence the formation of side products. For a similar synthesis of 2,4-dihydroxybenzaldehyde, using acetonitrile as a solvent in the Vilsmeier-Haack reaction was shown to reduce the amount of bis-alkylation side products compared to acetone.[4]

Q3: I am having difficulty with the purification of the final product. What are the recommended procedures?

A3: Purification of this compound typically involves filtration and recrystallization.

  • Initial Isolation: The crude product often precipitates from the reaction mixture upon pouring it into ice water.[1] This solid can be collected by filtration.

  • Washing: Washing the filtered solid with distilled water is important to remove residual acid and solvent.[1]

  • Recrystallization: The crude product can be further purified by recrystallization from water to yield the final aldehyde.[1]

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is better for preparing this compound, the Vilsmeier-Haack or the Gattermann reaction?

A1: Both methods are effective for the formylation of orcinol. The Vilsmeier-Haack reaction using DMF and POCl₃ has been reported to give a slightly higher yield (82%) compared to the Gattermann reaction in diethyl ether (76%).[1] The choice may also depend on the availability of reagents and safety considerations, as the Gattermann reaction involves the use of toxic zinc cyanide and hydrogen chloride gas.[1]

Q2: What is the role of the solvent in the synthesis of this compound?

A2: The solvent plays a critical role in the reaction by influencing solubility of reactants, reaction rate, and the formation of side products. For the Vilsmeier-Haack reaction, DMF often serves as both a reactant and a solvent.[1] In the Gattermann reaction, diethyl ether is a common solvent.[1] Studies on the related 2,4-dihydroxybenzaldehyde suggest that acetonitrile can be a superior solvent in the Vilsmeier-Haack reaction by minimizing the formation of certain side products.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material (orcinol), you can observe the consumption of the reactant and the formation of the product.

Data Presentation

Table 1: Comparison of Solvents and Yields for the Synthesis of this compound

Synthetic MethodSolventReagentsReported Yield (%)Reference
Vilsmeier-HaackN,N-Dimethylformamide (DMF)POCl₃82.0[1]
GattermannDiethyl EtherZn(CN)₂, HCl76.0[1]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of this compound [1]

  • Vilsmeier Reagent Preparation: In a flask, cool N,N-dimethylformamide (200 mL) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃, 44.0 g, 0.3 mol) dropwise to the cooled DMF.

  • Reaction: Dissolve 5-Methylbenzene-1,3-diol (orcinol, 25.0 g, 0.2 mol) in N,N-dimethylformamide (100 mL) at 0°C.

  • Add the orcinol solution dropwise to the pre-cooled Vilsmeier reagent.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Work-up: Slowly pour the reaction mixture into ice water to precipitate the solid product.

  • Collect the solid by filtration and wash it three times with distilled water.

  • Dry the product to obtain this compound.

Protocol 2: Gattermann Synthesis of this compound [1]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, place orcinol (5g, 40mmol) and zinc cyanide (Zn(CN)₂, 7g, 60mmol) under a nitrogen atmosphere.

  • Add 50 mL of diethyl ether to the flask.

  • Saturate the reaction mixture with hydrogen chloride (HCl) gas.

  • Stir the reaction for 2 hours.

  • Work-up: Decant the ether and add 50 mL of water to the reaction mixture.

  • Heat the mixture to 100°C, which should cause the product to precipitate.

  • Collect the crude product by Büchner filtration.

  • Recrystallize the crude product from water to yield the pure aldehyde.

Mandatory Visualization

experimental_workflow cluster_vilsmeier Vilsmeier-Haack Synthesis cluster_gattermann Gattermann Synthesis v_start Start v_reagent Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) v_start->v_reagent v_reaction React Orcinol with Vilsmeier Reagent v_reagent->v_reaction v_workup Work-up (Pour into ice water) v_reaction->v_workup v_filtration Filtration & Washing v_workup->v_filtration v_product This compound v_filtration->v_product g_start Start g_reaction React Orcinol with Zn(CN)₂ and HCl in Diethyl Ether g_start->g_reaction g_hydrolysis Hydrolysis (Heat with water) g_reaction->g_hydrolysis g_filtration Filtration g_hydrolysis->g_filtration g_recrystallization Recrystallization from Water g_filtration->g_recrystallization g_product This compound g_recrystallization->g_product

Caption: Experimental workflows for the Vilsmeier-Haack and Gattermann syntheses.

solvent_effects cluster_synthesis Synthesis of this compound cluster_outcomes Reaction Outcomes start Choice of Solvent dmf DMF (Vilsmeier-Haack) start->dmf ether Diethyl Ether (Gattermann) start->ether acetonitrile Acetonitrile (Vilsmeier-Haack, potential) start->acetonitrile yield Yield purity Purity side_products Side Products dmf->yield High (82%) dmf->side_products Potential for O-formylation, di-formylation ether->yield Good (76%) ether->side_products Potential for polymerization acetonitrile->purity Improved (reduces side products) acetonitrile->side_products Reduced bis-alkylation

Caption: Influence of different solvents on key reaction outcomes.

References

Technical Support Center: Optimizing Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for Schiff base formation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of Schiff bases.

Q1: Why is my Schiff base yield low?

Low yields in Schiff base synthesis can stem from several factors. The reaction is a reversible equilibrium, so the presence of water, a byproduct, can drive the reaction backward, reducing the yield.[1][2][3][4] The stability of the reactants and products is also crucial; for instance, Schiff bases from aliphatic aldehydes are often less stable and more prone to polymerization than those from aromatic aldehydes.[1][5] Additionally, a non-optimal pH can either fail to activate the carbonyl group or protonate the amine, rendering it non-nucleophilic.[1][6][7][8][9]

Troubleshooting Steps:

  • Water Removal: Actively remove water as it forms. This can be done through azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or by adding a dehydrating agent such as molecular sieves or anhydrous sodium sulfate to the reaction mixture.[1][2][3][10][11][12]

  • pH Optimization: The optimal pH for Schiff base formation is typically mildly acidic, around pH 4-5.[1][8][9] This facilitates the dehydration of the carbinolamine intermediate. However, high acid concentrations will protonate the amine, inhibiting the initial nucleophilic attack.[1][6][7][8][9]

  • Catalyst Selection: While many reactions proceed without a catalyst, acid catalysts like glacial acetic acid, p-toluenesulfonic acid (p-TsOH), or Lewis acids can increase the reaction rate.[1][11][13][14] The catalyst concentration must be carefully controlled to avoid side reactions.[1]

  • Reactant Stoichiometry: Using a slight excess (e.g., 1.1 equivalents) of the more volatile or less expensive reactant can help drive the reaction to completion.[15]

Q2: What is the optimal pH for the reaction and how do I select a base or acid?

The rate of Schiff base formation is highly pH-dependent, with the maximum rate typically observed around a pH of 5.[7]

  • At high pH: There isn't enough acid to protonate the hydroxyl group in the hemiaminal intermediate, making the final dehydration step slow and rate-limiting.[7][10][16]

  • At low pH: Most of the amine reactant becomes protonated (forming an ammonium salt), which is not nucleophilic and cannot attack the carbonyl carbon.[7][10][16]

Therefore, "base selection" is primarily about controlling the pH to be in the optimal mildly acidic range. You are not typically adding a strong base to catalyze the reaction. Instead, weak acids are often used as catalysts.

Catalyst TypeExamplesRole in Reaction
Brønsted Acids Glacial Acetic Acid, p-TsOH, Conc. HClProtonate the carbonyl oxygen to increase electrophilicity and protonate the hydroxyl group for elimination as water.[1][14]
Lewis Acids Zinc Chloride (ZnCl₂)Coordinate to the carbonyl oxygen, activating the carbonyl group for nucleophilic attack.[1][11][13]
Q3: My reaction is not proceeding to completion. What can I do?

Incomplete conversion is often related to the reversible nature of the reaction.[1][6]

Troubleshooting Steps:

  • Increase Reactant Concentration: Based on Le Chatelier's principle, increasing the concentration of one reactant can shift the equilibrium towards the product.[1]

  • Remove Water: As mentioned in Q1, continuous removal of the water byproduct is one of the most effective ways to drive the reaction to completion.[9][15]

  • Optimize Temperature and Time: Ensure the reaction has been given sufficient time to reach equilibrium at an appropriate temperature. Monitoring the reaction via Thin Layer Chromatography (TLC) is recommended.[6]

Q4: My Schiff base product is an oil or difficult to purify. What are the best purification methods?

Imines can be challenging to isolate due to their sensitivity to hydrolysis.[7] If your product is an oil or impure, consider the following methods.

Purification Strategies:

MethodDescriptionBest For
Recrystallization A common and effective method for solid products. Involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly to form pure crystals.[15]Stable, solid Schiff bases.[15]
Trituration If the product is an oil, attempt to induce crystallization by scratching the flask or by triturating the oil with a non-polar solvent like hexane or petroleum ether.Oily products that have a tendency to solidify.
Column Chromatography Can be used to separate the Schiff base from impurities. Caution: Standard silica gel is acidic and can cause hydrolysis of the imine bond on the column.[15] Consider using neutral or basic alumina instead.[15]Non-crystalline products or for separating complex mixtures.
Conversion to a Salt If the Schiff base is stable in acid, it can be converted to a solid salt (e.g., hydrochloride) by treatment with an acid like HCl in an anhydrous solvent. The salt can then be purified and regenerated if needed.Basic Schiff bases that are difficult to crystallize.
In-situ Use If purification is extremely challenging, consider using the crude product directly in the next synthetic step, provided the impurities will not interfere.When purification leads to significant product loss or decomposition.

Experimental Protocols

General Protocol for Schiff Base Synthesis

This protocol provides a general procedure for the condensation of an aldehyde with a primary amine.

Materials:

  • Aldehyde (1 equivalent)

  • Primary amine (1-1.1 equivalents)

  • Solvent (e.g., ethanol, methanol, or toluene)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)

  • Dehydrating agent (optional, e.g., molecular sieves)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1 eq.) in the chosen solvent.[1]

  • Add the primary amine (1-1.1 eq.) to the solution. If using a catalyst, add it at this stage.

  • If using a dehydrating agent like molecular sieves, add it to the mixture.[1]

  • Stir the reaction at room temperature or heat to reflux. The specific temperature and time will depend on the reactants. For reactions in toluene, a Dean-Stark apparatus can be attached to remove water azeotropically.[1][10]

  • Monitor the reaction progress using TLC until the starting material is consumed.[6]

  • Upon completion, the product can be isolated. If the product precipitates upon cooling, it can be collected by filtration, washed with a cold solvent, and dried.[1]

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified using an appropriate method described in the FAQ section.

Visualized Workflows and Mechanisms

G Troubleshooting Workflow for Low Schiff Base Yield start Low Yield Observed check_h2o Is water being removed? start->check_h2o add_h2o_removal Implement water removal: - Dean-Stark apparatus - Molecular sieves - Anhydrous Na₂SO₄ check_h2o->add_h2o_removal No check_ph Is the pH optimal (approx. 4-5)? check_h2o->check_ph Yes add_h2o_removal->check_ph adjust_ph Adjust pH with a catalytic amount of weak acid (e.g., Acetic Acid) check_ph->adjust_ph No check_stability Are reactants/products stable? (e.g., aliphatic aldehyde) check_ph->check_stability Yes adjust_ph->check_stability modify_conditions Modify Conditions: - Lower temperature - Reduce reaction time - Use crude product in-situ check_stability->modify_conditions No review_reagents Review Reagents: - Check purity - Use excess of one reagent check_stability->review_reagents Yes modify_conditions->review_reagents end_success Yield Improved review_reagents->end_success

Caption: A step-by-step troubleshooting guide for low Schiff base yield.

G Effect of pH on Schiff Base Formation Mechanism cluster_low_ph Low pH (Too Acidic) cluster_optimal_ph Optimal pH (Mildly Acidic, ~4-5) cluster_high_ph High pH (Neutral/Basic) low_ph_amine Amine (R-NH₂) Protonated to R-NH₃⁺ low_ph_result No Nucleophilic Attack REACTION STOPS low_ph_amine->low_ph_result Non-nucleophilic opt_amine Amine (R-NH₂) opt_hemiaminal Hemiaminal Intermediate opt_amine->opt_hemiaminal Nucleophilic Attack opt_carbonyl Carbonyl (C=O) opt_carbonyl->opt_hemiaminal opt_imine Schiff Base (C=N) opt_hemiaminal->opt_imine Acid-Catalyzed Dehydration high_hemiaminal Hemiaminal Intermediate high_result Dehydration is Rate-Limiting REACTION SLOWS high_hemiaminal->high_result Insufficient H⁺ for -OH protonation

Caption: The influence of pH on the key steps of Schiff base formation.

References

Minimizing byproducts in the Vilsmeier-Haack reaction of phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize byproduct formation in the Vilsmeier-Haack reaction of phenols.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack reaction with phenolic substrates, offering potential causes and solutions to optimize product yield and minimize the formation of unwanted byproducts.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Formylated Product - Decomposition of Vilsmeier Reagent: The Vilsmeier reagent can be sensitive to moisture and may decompose if not prepared and used under anhydrous conditions.[1] - Low Reactivity of Phenol: Phenols with electron-withdrawing substituents may exhibit reduced reactivity towards the weakly electrophilic Vilsmeier reagent. - Inappropriate Reaction Temperature: The reaction temperature is crucial and substrate-dependent, typically ranging from 0°C to 80°C.[2]- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled solvents and reagents. - For less reactive phenols, consider increasing the reaction temperature or using a more reactive Vilsmeier reagent precursor, such as oxalyl chloride or thionyl chloride with DMF. - Optimize the reaction temperature for your specific substrate. Start with milder conditions (e.g., 0°C to room temperature) and gradually increase the temperature while monitoring the reaction progress.
Formation of Multiple Products (Isomers) - Lack of Regioselectivity: The formyl group can add to either the ortho or para position relative to the hydroxyl group, leading to a mixture of isomers. The para position is generally favored due to less steric hindrance.[3]- To favor ortho-formylation, consider using metal nitrates (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Co(NO₃)₂) as additives.[4] - The choice of solvent can also influence regioselectivity. Experiment with different solvents to optimize for the desired isomer.
O-Formylation Byproduct - Reaction at the Hydroxyl Group: The Vilsmeier reagent can react with the nucleophilic hydroxyl group of the phenol to form a formate ester, a common byproduct.- Use a bulky Vilsmeier reagent to sterically hinder the approach to the oxygen atom. - Employ milder reaction conditions, such as lower temperatures and shorter reaction times, to favor C-formylation over O-formylation. - Protect the hydroxyl group with a suitable protecting group that is stable to the Vilsmeier-Haack conditions and can be easily removed afterward.
Polymerization/Decomposition of Starting Material - Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the degradation of sensitive phenolic substrates.- Utilize milder and more efficient reaction conditions such as solvent-free, microwave-assisted, or ultrasonic-assisted methods to reduce reaction times and minimize degradation.[5] - Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of byproduct formation in the Vilsmeier-Haack reaction of phenols?

A1: The primary causes of byproduct formation include lack of regioselectivity leading to ortho/para isomers, and the competing reaction at the hydroxyl group leading to O-formylation. The electron-rich nature of the phenolic ring also makes it susceptible to multiple formylations if the reaction conditions are not carefully controlled.[6]

Q2: How can I improve the regioselectivity of the formylation to favor the para product?

A2: Generally, the Vilsmeier-Haack reaction on phenols favors substitution at the less sterically hindered para position.[3] To further enhance this selectivity, ensure that the reaction temperature is optimized, as higher temperatures can sometimes lead to a decrease in selectivity.

Q3: Are there alternative Vilsmeier-Haack reagents that can minimize byproducts?

A3: Yes, while the most common Vilsmeier reagent is generated from DMF and POCl₃, alternatives can be prepared using other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride. These reagents can sometimes offer different reactivity and selectivity profiles, potentially reducing the formation of certain byproducts.

Q4: Can solvent choice impact the outcome of the reaction?

A4: Absolutely. The polarity and coordinating ability of the solvent can influence the reactivity of the Vilsmeier reagent and the regioselectivity of the reaction. Common solvents include dichloromethane (DCM), DMF, and 1,2-dichloroethane (DCE).[3][7] For sensitive substrates, solvent-free conditions, microwave irradiation, or sonication have been shown to improve yields and reduce reaction times, thereby minimizing byproduct formation.[5]

Q5: What is the best work-up procedure to avoid decomposition of the product?

A5: After the reaction is complete, the mixture is typically poured into a cold solution of a weak base, such as sodium acetate or sodium bicarbonate, to neutralize the acidic components and hydrolyze the intermediate iminium salt to the aldehyde.[3] Vigorous stirring during this quenching step is crucial.

Quantitative Data on Product Yields

The following table summarizes the yields of formylated phenols under different reaction conditions, demonstrating the impact of the chosen methodology on the reaction outcome.

Phenolic SubstrateVilsmeier ReagentReaction ConditionsProductYield (%)Reference
PhenolDMF/SOCl₂Mortar & Pestle (20-30 min)Salicylaldehyde85[5]
PhenolDMF/SOCl₂Microwave (30-60 sec)Salicylaldehyde90[5]
PhenolDMF/SOCl₂Ultrasonic (30-45 min)Salicylaldehyde80[5]
p-CresolDMF/SOCl₂Mortar & Pestle (20-30 min)2-Hydroxy-5-methylbenzaldehyde88[5]
p-CresolDMF/SOCl₂Microwave (30-60 sec)2-Hydroxy-5-methylbenzaldehyde92[5]
p-CresolDMF/SOCl₂Ultrasonic (30-45 min)2-Hydroxy-5-methylbenzaldehyde82[5]
o-CresolDMF/SOCl₂Mortar & Pestle (20-30 min)2-Hydroxy-3-methylbenzaldehyde82[5]
o-CresolDMF/SOCl₂Microwave (30-60 sec)2-Hydroxy-3-methylbenzaldehyde88[5]
o-CresolDMF/SOCl₂Ultrasonic (30-45 min)2-Hydroxy-3-methylbenzaldehyde78[5]
m-CresolDMF/SOCl₂Mortar & Pestle (20-30 min)2-Hydroxy-4-methylbenzaldehyde86[5]
m-CresolDMF/SOCl₂Microwave (30-60 sec)2-Hydroxy-4-methylbenzaldehyde90[5]
m-CresolDMF/SOCl₂Ultrasonic (30-45 min)2-Hydroxy-4-methylbenzaldehyde80[5]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of Phenols under Conventional Conditions

This protocol provides a general method for the formylation of phenols using a pre-formed Vilsmeier reagent.

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to the stirred DMF over 30 minutes, ensuring the temperature is maintained below 5°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, then let it warm to room temperature and stir for another hour.

  • Formylation Reaction: Dissolve the phenol (1.0 equiv.) in a minimal amount of anhydrous solvent (e.g., DCM or DCE). Add the phenol solution dropwise to the prepared Vilsmeier reagent at 0°C. After the addition, allow the reaction mixture to stir at room temperature. The reaction time will vary depending on the reactivity of the phenol and should be monitored by TLC (typically 2-24 hours).

  • Work-up and Purification: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Vilsmeier-Haack Formylation of Phenols (Solvent-Free)

This protocol describes a rapid and efficient method for the formylation of phenols using microwave irradiation under solvent-free conditions.[5]

  • Reaction Setup: In a microwave-safe reaction vessel, add the phenol (1.0 equiv.) and the Vilsmeier reagent (prepared from DMF and SOCl₂, 1.5 equiv.).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for 30 to 60 seconds at a suitable power level. Monitor the reaction progress by TLC after a short irradiation time.

  • Work-up and Purification: After completion of the reaction (as indicated by TLC), treat the reaction mixture with a 5% sodium thiosulfate solution, followed by the addition of petroleum ether. Separate the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of Phenol DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reaction POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Phenol Phenol Phenol->Iminium_Intermediate Electrophilic Attack Aryl_Aldehyde Aryl Aldehyde Iminium_Intermediate->Aryl_Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack reaction on phenols.

Byproduct_Formation cluster_C Desired C-Formylation cluster_O Undesired O-Formylation Phenol Phenol C_Formylation C-Formylation (ortho/para) Phenol->C_Formylation Ring Attack O_Formylation O-Formylation (Formate Ester) Phenol->O_Formylation Hydroxyl Attack Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->C_Formylation Vilsmeier_Reagent->O_Formylation Troubleshooting_Workflow Start Reaction Issue Identified (e.g., Low Yield, Byproducts) Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Reagents->Start If reagents are impure Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp If reagents are pure Adjust_Stoich Adjust Stoichiometry Optimize_Temp->Adjust_Stoich End Optimized Reaction Optimize_Temp->End If successful Change_Reagent Consider Alternative Vilsmeier Reagent Adjust_Stoich->Change_Reagent Adjust_Stoich->End If successful Change_Conditions Try Alternative Conditions (Microwave, Solvent-Free) Change_Reagent->Change_Conditions Change_Reagent->End If successful Protect_OH Protect Hydroxyl Group Change_Conditions->Protect_OH If O-formylation persists Change_Conditions->End If successful Protect_OH->End

References

Technical Support Center: Overcoming Low Reactivity of Dihydroxybenzaldehydes in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the low reactivity of dihydroxybenzaldehydes in condensation reactions.

Frequently Asked Questions (FAQs)

Q1: Why do dihydroxybenzaldehydes exhibit low reactivity in condensation reactions?

A1: The low reactivity of dihydroxybenzaldehydes stems primarily from the electronic effects of the hydroxyl (-OH) groups. These groups are strongly electron-donating, which increases the electron density on the aromatic ring and, subsequently, on the carbonyl carbon of the aldehyde. This reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack by an enolate or active methylene compound[1][2]. Furthermore, a hydroxyl group in the ortho position (e.g., in 2,4-dihydroxybenzaldehyde) can cause steric hindrance and form intramolecular hydrogen bonds with the aldehyde's carbonyl oxygen, which further stabilizes the starting material and increases the activation energy for the reaction[3][4][5][6][7].

Q2: What are the most common condensation reactions used with dihydroxybenzaldehydes?

A2: The two most prevalent condensation reactions are the Knoevenagel and the Claisen-Schmidt condensations.

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malonic acid, diethyl malonate, malononitrile) and is typically catalyzed by a weak base like piperidine or proline[1][8][9]. It is a versatile method for forming carbon-carbon bonds and is used to synthesize products like hydroxycinnamic acids and coumarin derivatives[8][10].

  • Claisen-Schmidt Condensation: This is a type of crossed-aldol condensation between a dihydroxybenzaldehyde and a ketone (like acetophenone) that has an α-hydrogen[11]. It can be catalyzed by either an acid or a base and is a primary method for synthesizing chalcones, which are important precursors to flavonoids[12][13][14].

Q3: What general strategies can I employ to improve my reaction yield?

A3: To improve yields, a multi-faceted approach is often necessary. Key strategies include:

  • Catalyst Optimization: The choice and concentration of the catalyst are critical. Screening different weak bases for Knoevenagel reactions or various acids and bases for Claisen-Schmidt reactions can identify the optimal conditions[1].

  • Water Removal: Condensation reactions produce water as a byproduct, which can shift the reaction equilibrium back towards the reactants[1]. Using a Dean-Stark apparatus for azeotropic distillation or adding molecular sieves can effectively remove water and drive the reaction forward[1].

  • Temperature Control: While heating is often necessary for these less reactive substrates, excessive temperatures can lead to side reactions like oxidation or decarboxylation[1]. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress via Thin Layer Chromatography (TLC)[1].

  • Inert Atmosphere: The phenolic hydroxyl groups are susceptible to oxidation, especially at elevated temperatures in the presence of a base. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent degradation of the starting material and byproducts[1].

Q4: Is it necessary to use a protecting group for the hydroxyls?

A4: Yes, in many cases, particularly when dealing with substrates like 2,4-dihydroxybenzaldehyde or 3,4-dihydroxybenzaldehyde, a protecting group strategy is highly effective. By temporarily masking the hydroxyl groups, their deactivating electronic effects are negated, which significantly enhances the electrophilicity of the aldehyde. The 4-hydroxyl group is often selectively protected[4][6]. Common protecting groups include benzyl (Bn), p-methoxybenzyl (PMB), or silyl ethers (e.g., TBDMS), which can be removed under specific conditions after the condensation is complete[4][15][16].

Troubleshooting Guide

Problem 1: Consistently low or no product yield.

  • Question: My Knoevenagel reaction with 3,5-dihydroxybenzaldehyde and malonic acid is giving a yield below 20%. I've tried heating it in ethanol with a catalytic amount of piperidine. What should I try next?

  • Answer: Low yields with dihydroxybenzaldehydes are a common issue[1]. Several factors could be at play.

    • Troubleshooting Steps:

      • Switch Catalyst and Solvent System: The piperidine/ethanol system may not be optimal. Consider using the Doebner modification, which employs pyridine as both the solvent and a catalyst, often with a small amount of piperidine[1]. Alternatively, using L-proline as a catalyst in ethanol has proven effective for similar substrates[8].

      • Ensure Water Removal: The water produced during the reaction is likely inhibiting its progress. If your setup allows, use a Dean-Stark trap to remove water azeotropically. If not, add activated 3Å or 4Å molecular sieves to the reaction mixture.

      • Verify Reactant Purity: Impurities in either the dihydroxybenzaldehyde or the malonic acid can interfere with the reaction[1]. Consider purifying your starting materials before setting up the reaction.

      • Increase Temperature Gradually: While monitoring via TLC, slowly increase the reaction temperature. Some less reactive substrates require reflux conditions to proceed effectively[1].

Problem 2: Significant side product formation is observed on TLC.

  • Question: I am attempting a Claisen-Schmidt condensation of 2,4-dihydroxybenzaldehyde with acetophenone using NaOH in ethanol. My TLC plate shows multiple spots, and my desired chalcone is only a minor product. What are the likely side reactions and how can I minimize them?

  • Answer: The formation of multiple side products is often due to the harshness of the reaction conditions or the inherent reactivity of the functional groups[17].

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Strong bases at high temperatures can promote side reactions. Try running the reaction at room temperature or even in an ice bath to increase selectivity for the desired product[13].

      • Use an Inert Atmosphere: Phenolic compounds can oxidize in the presence of a base and air, leading to colored impurities and byproducts. Purge your reaction vessel with nitrogen or argon and maintain a positive pressure throughout the reaction[1].

      • Consider a Milder Catalyst: Strong bases like NaOH can encourage self-condensation of acetophenone. Consider using a milder base or a catalytic system like SOCl2/EtOH, which generates HCl in situ for acid-catalyzed condensation[18].

      • Employ a Protecting Group: The 2-hydroxyl group in 2,4-dihydroxybenzaldehyde is particularly problematic as it strongly deactivates the aldehyde[3][5]. Selectively protecting the 4-hydroxyl group with a benzyl or other suitable group can prevent side reactions associated with the free phenols and activate the aldehyde for the desired condensation[4][19].

Data Presentation

Table 1: Summary of Optimized Conditions for Knoevenagel Condensation

Dihydroxybenzaldehyde Active Methylene Catalyst Solvent Temperature (°C) Yield (%) Reference
3,4-Dihydroxybenzaldehyde Malonic Acid Proline Ethanol Reflux 61 [8]
Vanillin (4-Hydroxy-3-methoxy) Malonic Acid Proline Ethanol Reflux 75-85 [8]
2,4-Dihydroxybenzaldehyde Malononitrile NaHCO₃ (aq) Water 90 Not specified [10]

| 3,5-Dihydroxybenzaldehyde | Malonic Acid | Piperidine | Pyridine | 80-90 | Not specified |[1] |

Table 2: Regioselective Protection of 3,4-Dihydroxybenzaldehyde's 4-OH Group[4]

Protecting Group Reagent Base / Additive Solvent Yield (%)
Benzyl Benzyl Chloride NaHCO₃ / NaI DMF 71
p-Methoxybenzyl p-Methoxybenzyl Chloride NaHCO₃ / NaI DMF 75
Allyl Allyl Bromide NaHCO₃ / NaI DMF 72

| Propargyl | Propargyl Bromide | NaHCO₃ / NaI | DMF | 69 |

Experimental Protocols

Protocol 1: Knoevenagel-Doebner Condensation of 3,5-Dihydroxybenzaldehyde[1]

  • To a solution of 3,5-dihydroxybenzaldehyde (1.0 eq) in pyridine (5-10 volumes), add malonic acid (1.2 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC.

  • After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of ice-cold water and acidify with concentrated HCl until a precipitate forms.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry.

  • The crude product (3,5-dihydroxycinnamic acid) can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Protocol 2: Claisen-Schmidt Synthesis of a 3,3'-Dihydroxychalcone[13]

  • Prepare a solution of 3-hydroxyacetophenone (1.0 eq) in ethanol (approx. 2 mL for a 1 mmol scale) in a suitable flask.

  • Add 10M NaOH solution (approx. 1 mL for a 1 mmol scale) while stirring and continue to stir for 10 minutes at room temperature.

  • Gradually add 3-hydroxybenzaldehyde (2.0 eq) to the mixture and allow it to dissolve completely.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture in an ice bath and carefully acidify with 10% HCl, which should result in the precipitation of the product.

  • Filter the crude product, wash with cold water, and purify through recrystallization using ethanol.

Protocol 3: Regioselective 4-O-Benzylation of 3,4-Dihydroxybenzaldehyde[4]

  • In a round-bottom flask, dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) in DMF.

  • Add sodium bicarbonate (NaHCO₃, 1.5 eq) and sodium iodide (NaI, 0.2 eq).

  • Add benzyl chloride (1.2 eq) to the mixture.

  • Heat the reaction to 40 °C and stir for approximately 20 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the 4-benzyloxy-3-hydroxybenzaldehyde.

Visual Guides

G cluster_problem Root Causes of Low Reactivity cluster_solutions Effective Solutions p1 Electron-Donating -OH Groups reactivity Low Reactivity of Dihydroxybenzaldehyde p1->reactivity p2 Steric Hindrance (ortho-OH) p2->reactivity p3 Intramolecular H-Bonding p3->reactivity s1 Catalyst & Solvent Optimization s2 Water Removal (e.g., Dean-Stark) s3 Protecting Group Strategy s4 Inert Atmosphere & Temp. Control reactivity->s1 reactivity->s2 reactivity->s3 reactivity->s4

Caption: Factors influencing the reactivity of dihydroxybenzaldehydes.

G start 1. Combine Reactants & Solvent catalyst 2. Add Optimized Catalyst (Acid/Base) start->catalyst react 3. Heat to Optimal Temperature (Monitor by TLC) catalyst->react workup 4. Reaction Work-up (Quench / Acidify) react->workup isolate 5. Isolate Crude Product (Filtration / Extraction) workup->isolate purify 6. Purify Final Product (Recrystallization / Chromatography) isolate->purify end Characterized Product purify->end G start Low or No Yield Observed check_tlc Analyze reaction mixture by TLC start->check_tlc sm_present Mainly Unreacted Starting Material? check_tlc->sm_present Yes side_products Multiple Side Products? check_tlc->side_products No action_sm Increase Temperature Optimize Catalyst Remove Water sm_present->action_sm action_side Lower Temperature Use Inert Atmosphere Use Milder Catalyst side_products->action_side action_protect Consider a Protecting Group Strategy side_products->action_protect If ortho-OH present action_sm->action_protect If no improvement

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4-Dihydroxy-6-methylbenzaldehyde and 2,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,4-Dihydroxy-6-methylbenzaldehyde and 2,4-dihydroxybenzaldehyde (also known as β-resorcylaldehyde). The addition of a methyl group at the C6 position, ortho to the aldehyde, introduces significant electronic and steric changes that fundamentally alter the molecule's reactivity profile. This analysis is supported by established chemical principles and data from analogous reactions to inform experimental design and synthetic strategy.

Structural and Reactivity Overview

The primary difference between this compound and 2,4-dihydroxybenzaldehyde is the presence of a methyl group adjacent to the aldehyde functionality in the former. This single structural modification is the principal determinant of the observed differences in their chemical behavior, particularly in reactions involving nucleophilic attack at the carbonyl carbon.

  • 2,4-dihydroxybenzaldehyde is a highly activated aromatic aldehyde due to the two electron-donating hydroxyl groups. Its aldehyde function is relatively accessible for chemical transformations.

  • This compound features the same activating hydroxyl groups, but the ortho-methyl group introduces significant steric hindrance around the aldehyde.[1][2][3] This physical barrier impedes the approach of nucleophiles, generally rendering the compound less reactive in many common aldehyde reactions compared to its non-methylated counterpart.

The core of the reactivity difference can be broken down into two key factors:

  • Steric Hindrance: The methyl group at the C6 position physically blocks the trajectory of incoming nucleophiles aiming to attack the aldehyde's carbonyl carbon.[4][5] This effect is dominant and is the primary reason for the reduced reactivity of this compound.[2][6] A computational study on the similar 2,4-dihydroxybenzaldehyde (compared to 4-hydroxybenzaldehyde) has already shown that the ortho-hydroxyl group significantly hinders condensation reactions by increasing the activation energy.[7] The addition of a bulkier methyl group would be expected to exacerbate this effect.

  • Electronic Effects: Both the hydroxyl groups and the methyl group are electron-donating groups (EDGs).[8][9] They increase the electron density on the aromatic ring and, to a lesser extent, on the carbonyl carbon.[10] This increased electron density slightly reduces the electrophilicity of the aldehyde, making it inherently less reactive towards nucleophiles. While both molecules experience this effect from the hydroxyl groups, the additional weak inductive effect from the methyl group in this compound further contributes to this deactivation.

Overall, the pronounced steric hindrance is the overriding factor that dictates the lower reactivity of this compound.

G cluster_0 Structural Difference cluster_1 Resulting Effects cluster_2 Reactivity Outcome Structure1 This compound OrthoMethyl Presence of ortho-Methyl Group Structure1->OrthoMethyl Structure2 2,4-dihydroxybenzaldehyde Steric Increased Steric Hindrance OrthoMethyl->Steric Dominant Effect Electronic Increased Electron Donating Effect (+I) OrthoMethyl->Electronic Minor Effect Reactivity Reduced Reactivity in Nucleophilic Additions Steric->Reactivity Electronic->Reactivity

Caption: Logical flow from structural difference to reactivity outcome.

Comparative Experimental Data

While direct side-by-side kinetic studies are scarce, a comparison of reported yields for analogous reactions under similar conditions illustrates the reactivity gap. Schiff base formation, a condensation reaction sensitive to both steric and electronic effects, serves as a useful benchmark.

Reaction TypeAldehyde SubstrateAmine/NucleophileConditionsYield (%)Reference
Schiff Base Formation 2,4-dihydroxybenzaldehydeVarious primary aminesEthanol, Reflux, 3h75-90% (Typical)[11][12]
Schiff Base Formation This compoundVarious primary aminesEthanol, RefluxLower yields expectedInferred from steric hindrance principles[2][3]
Vilsmeier-Haack Synthesis ResorcinolPOCl₃ / DMF-15°C to 30°C65-75%
Gattermann-type Synthesis OrcinolZn(CN)₂ / HCl0°C to 100°C76%[10]

Note: The yield for Schiff base formation with this compound is an educated estimation based on the well-documented impact of steric hindrance from ortho-substituents, which consistently leads to lower reaction rates and yields compared to less hindered analogues.[2]

Experimental Protocols

The following are representative protocols for reactions involving these aldehydes.

Protocol 1: Synthesis of a Schiff Base from 2,4-dihydroxybenzaldehyde

This protocol describes a general procedure for the condensation of 2,4-dihydroxybenzaldehyde with a primary amine.[12]

  • Reactant Preparation: In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1.0 equivalent) in absolute ethanol. In a separate beaker, dissolve the desired primary amine (1.0 equivalent) in the same solvent.

  • Reaction Setup: With magnetic stirring, add the ethanolic solution of the primary amine dropwise to the aldehyde solution at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of this compound (Gattermann-type)

This protocol is adapted from a known synthesis starting from orcinol.[10]

  • Reactant Setup: In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, combine orcinol (5-methylbenzene-1,3-diol, 1.0 eq) and zinc cyanide (Zn(CN)₂, 1.5 eq).

  • Reaction Initiation: Add anhydrous diethyl ether as the solvent. Cool the mixture in an ice bath and begin bubbling dry hydrogen chloride (HCl) gas through the suspension with vigorous stirring until the solution is saturated.

  • Reaction Progress: Allow the reaction to stir for 2-3 hours at low temperature. A solid aldimine hydrochloride intermediate will precipitate.

  • Work-up: Decant the ether solvent. Add water to the solid intermediate.

  • Hydrolysis: Heat the aqueous mixture to 100°C to hydrolyze the aldimine salt. The desired aldehyde product will precipitate from the hot water upon formation.

  • Isolation and Purification: Cool the mixture and collect the crude product by vacuum filtration. The product can be purified by recrystallization from hot water to yield crystalline this compound.

G cluster_0 Parallel Synthesis Setup cluster_1 Reaction cluster_2 Analysis and Comparison start Start prep_A Prepare Solution of 2,4-dihydroxy- 6-methylbenzaldehyde start->prep_A prep_B Prepare Solution of 2,4-dihydroxybenzaldehyde start->prep_B prep_N Prepare Solution of Nucleophile (e.g., Amine) start->prep_N react_A Combine Aldehyde A + Nucleophile + Catalyst prep_A->react_A react_B Combine Aldehyde B + Nucleophile + Catalyst prep_B->react_B prep_N->react_A prep_N->react_B heat Heat both reactions (Identical Conditions, e.g., Reflux) react_A->heat react_B->heat monitor Monitor both reactions by TLC heat->monitor workup Quench & Work-up monitor->workup isolate Isolate & Purify Products workup->isolate analyze Determine Yields & Characterize Products (NMR, MS) isolate->analyze compare Compare Yields & Rates analyze->compare

Caption: General workflow for a comparative reactivity experiment.

Conclusion

The chemical reactivity of this compound is significantly lower than that of 2,4-dihydroxybenzaldehyde in reactions involving nucleophilic attack at the carbonyl carbon. This pronounced difference is primarily attributed to the substantial steric hindrance imposed by the ortho-methyl group, which outweighs the subtle electronic effects of the substituents. For synthetic applications requiring higher yields and faster reaction times at the aldehyde functionality, 2,4-dihydroxybenzaldehyde is the more versatile and reactive starting material. Conversely, the reduced reactivity of this compound can be strategically employed in complex syntheses where selective reaction at other sites on the molecule is desired.

References

A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals on the Synthesis of Chalcones via Aldol Condensation

The Claisen-Schmidt condensation, a variant of the aldol condensation, is a fundamental reaction in organic synthesis for forming carbon-carbon bonds.[1] It specifically involves the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, such as benzaldehyde and its derivatives.[2][3] This reaction is crucial for synthesizing α,β-unsaturated ketones, known as chalcones, which serve as important precursors for flavonoids and other biologically active compounds.[1][4]

The reactivity of substituted benzaldehydes and the corresponding yield of the chalcone product are significantly impacted by the electronic properties of the substituents on the aromatic ring.[1] Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electrophilicity of the carbonyl carbon, thereby influencing the reaction rate and outcome.[1] This guide provides a comparative look at various substituted benzaldehydes in the Claisen-Schmidt condensation with acetophenone, supported by experimental data and detailed protocols.

Comparative Performance of Substituted Benzaldehydes

The nature and position of substituents on the benzaldehyde ring play a critical role in the Claisen-Schmidt condensation. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate. This generally leads to higher reaction rates and yields. Conversely, electron-donating groups can decrease the electrophilicity, potentially leading to slower reactions.

The following table summarizes reported yields for the synthesis of various chalcones from the reaction of substituted benzaldehydes with a ketone, typically under basic conditions.

Substituted BenzaldehydeKetoneCatalyst/SolventYield (%)Reference
BenzaldehydeAcetophenoneNaOH/Ethanol43%[1]
4-MethylbenzaldehydeAcetophenoneSolid NaOH (Solvent-free)High[5]
4-MethoxybenzaldehydeAcetophenoneSolid NaOH (Solvent-free)High[5]
2-NitrobenzaldehydeAcetophenoneNaOH/Ethanol>90%[6]
3-NitrobenzaldehydeAcetophenoneNaOH/Ethanol>90%[6]
4-NitrobenzaldehydeAcetophenoneNaOH/Ethanol>90%[6]
Various Substituted BenzaldehydesCycloalkanonesSolid NaOH (Solvent-free)96-98%[7]
4-HydroxybenzaldehydeAcetophenoneKOH/EthanolHigher than unsubstituted[8]

Experimental Workflow and Reaction Mechanism

The general procedure for the Claisen-Schmidt condensation is a straightforward process involving the base-catalyzed reaction of an aldehyde and a ketone, followed by purification. The choice of base, solvent, and reaction conditions can be optimized to improve yields.[7][9]

G start_node start_node process_node process_node decision_node decision_node io_node io_node end_node end_node A Start: Reagents B Dissolve Substituted Benzaldehyde & Acetophenone in Ethanol A->B C Cool Mixture (e.g., Ice Bath) B->C D Add Base Catalyst (e.g., aq. NaOH) Dropwise C->D E Stir at Room Temp or Heat Gently D->E F Monitor Reaction (TLC) E->F G Reaction Complete? F->G G->E No H Work-up: Induce Precipitation (Cooling / Add Water) G->H Yes I Isolate Product: Vacuum Filtration H->I J Wash Crystals (Cold Water/Ethanol) I->J K Purify Product: Recrystallization J->K L End: Characterize Pure Chalcone K->L

Caption: General experimental workflow for chalcone synthesis via Claisen-Schmidt condensation.

The electronic nature of the substituent on the benzaldehyde ring directly influences the reaction's progression by altering the properties of the carbonyl group.

G substituent_node substituent_node effect_node effect_node property_node property_node outcome_node outcome_node sub Substituent on Benzaldehyde Ring ewg Electron-Withdrawing Group (EWG) e.g., -NO2, -Cl sub->ewg is edg Electron-Donating Group (EDG) e.g., -OCH3, -OH sub->edg is electro Increases Carbonyl Carbon Electrophilicity ewg->electro deelectro Decreases Carbonyl Carbon Electrophilicity edg->deelectro rate_inc Accelerates Nucleophilic Attack electro->rate_inc rate_dec Slows Nucleophilic Attack deelectro->rate_dec

Caption: Logical relationship of substituent effects on the Claisen-Schmidt condensation rate.

Experimental Protocols

This section provides a representative procedure for the Claisen-Schmidt condensation between a substituted benzaldehyde and acetophenone, adapted from multiple sources.[1][6][8]

Materials:

  • Substituted Benzaldehyde (e.g., 3-nitrobenzaldehyde, 1.0 mmol)

  • Acetophenone (1.0 mmol)

  • 95% Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 10-60% aqueous solution)[4] or Potassium Hydroxide (KOH)[8][9]

  • Glacial Acetic Acid or dilute HCl for neutralization

  • Deionized Water

  • Round-bottom flask or test tube

  • Stir bar and magnetic stir plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup : In a suitable flask, combine the substituted benzaldehyde (1.0 mmol), acetophenone (1.0 mmol), and 4-7 mL of 95% ethanol.[1][9]

  • Dissolution : Swirl or stir the flask to dissolve the solids. The mixture can be cooled in an ice bath to 0°C.[6]

  • Base Addition : While stirring, slowly add the aqueous NaOH or KOH solution dropwise to the mixture.[1][8] The amount of base can vary, from catalytic amounts to stoichiometric equivalents depending on the specific protocol.[9][10]

  • Reaction : A precipitate often begins to form shortly after base addition.[11] The mixture is stirred for a designated period, which can range from 1-3 hours at room temperature to several hours at slightly elevated temperatures (e.g., 40-50°C).[4][6][9] Reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Isolation : Once the reaction is complete, the mixture is often cooled in an ice bath for 20-30 minutes to maximize precipitation.[11] The reaction mixture can be neutralized with a few drops of acid. The solid product is then collected by vacuum filtration.

  • Washing : The collected crystals are washed with cold water to remove any remaining base, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.[6][11]

  • Purification : The crude product is purified by recrystallization, typically from ethanol, to yield the pure chalcone.[9][11] The purity is then confirmed by melting point analysis and spectroscopic methods (e.g., NMR, IR).

References

Unveiling the Antifungal Potential of 2,4-Dihydroxy-6-methylbenzaldehyde: A Comparative Analysis with Other Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the ongoing search for novel antifungal agents, a comprehensive comparative analysis of 2,4-Dihydroxy-6-methylbenzaldehyde (also known as o-Orsellinaldehyde) and other well-known phenolic compounds—thymol, carvacrol, and eugenol—reveals insights into their fungistatic and fungicidal properties. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of their efficacy against pathogenic fungi.

While quantitative data on the antifungal activity of this compound remains limited in publicly available research, this comparison draws upon data from structurally related compounds and the broader class of benzaldehydes to contextualize its potential. In contrast, extensive research has quantified the potent antifungal effects of thymol, carvacrol, and eugenol against a range of fungal species.

Comparative Antifungal Efficacy: A Quantitative Overview

The antifungal activity of phenolic compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible fungal growth, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death. The following tables summarize the reported MIC and MFC values for thymol, carvacrol, and eugenol against common fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Phenols against Pathogenic Fungi

CompoundFungal SpeciesMIC (µg/mL)
Thymol Candida albicans39[1]
Candida krusei39[1]
Candida tropicalis78[1]
Botrytis cinerea65[2]
Carvacrol Candida albicans250 - 256[3][4]
Candida glabrata250[3]
Candida tropicalis500[3]
Candida krusei500[3]
Botrytis cinerea120 (µL/L)[2]
Eugenol Candida albicans0.08 - 0.64 (µl/ml)[5]
Trichophyton rubrum256[6]
Schiff base of 2-hydroxy-5-methylbenzylideamino *Candida albicans128
Candida tropicalis128

Note: Data for a structurally related Schiff base is provided as a proxy due to the lack of direct data for this compound.

Table 2: Minimum Fungicidal Concentration (MFC) of Selected Phenols against Pathogenic Fungi

CompoundFungal SpeciesMFC (µg/mL)
Thymol Botrytis cinerea100[2]
Carvacrol Candida albicans512[4]
Candida spp.500[3]
Botrytis cinerea140 (µL/L)[2]

Experimental Protocols: Determining Antifungal Activity

The data presented in this guide is primarily derived from studies employing the broth microdilution method, a standardized technique for determining the MIC of antimicrobial agents. This method is conducted in accordance with guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Antifungal Susceptibility Testing

The broth microdilution method involves preparing a serial two-fold dilution of the test compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under controlled conditions, typically at 35°C for 24 to 48 hours. The MIC is visually determined as the lowest concentration of the compound that inhibits the growth of the fungus.

To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate devoid of the test compound. The plates are then incubated to allow for the growth of any surviving fungi. The MFC is defined as the lowest concentration of the compound that results in a 99.9% reduction in the initial fungal inoculum.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of an antifungal compound.

G prep Prepare serial dilutions of test compound inoc Inoculate with standardized fungal suspension prep->inoc inc Incubate at 35°C for 24-48h inoc->inc read_mic Read MIC (Lowest concentration with no visible growth) inc->read_mic subculture Subculture from wells with no growth read_mic->subculture inc2 Incubate agar plates subculture->inc2 read_mfc Read MFC (Lowest concentration with no fungal growth) inc2->read_mfc

Workflow for Antifungal Susceptibility Testing.

Unraveling the Mechanisms: Fungal Signaling Pathways as Targets

Phenolic compounds exert their antifungal effects through various mechanisms, often involving the disruption of crucial cellular processes and signaling pathways. While the specific pathways affected by this compound are still under investigation, research on related benzaldehydes and other phenols points to several key targets.

One proposed mechanism for benzaldehydes involves the disruption of cellular antioxidation , which can lead to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage. This process may be linked to the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , a critical regulator of the fungal stress response.

Another potential target is the Hsp90-calcineurin pathway . Hsp90 is a molecular chaperone essential for the proper folding and function of many signaling proteins, including calcineurin, which plays a vital role in fungal virulence and stress adaptation. Inhibition of this pathway can compromise the fungus's ability to cope with environmental stresses, including the presence of antifungal compounds.

Illustrating the Fungal Stress Response Pathways

The following diagram depicts a simplified overview of the MAPK and Hsp90-calcineurin signaling pathways, which are potential targets for phenolic antifungal compounds.

G cluster_0 MAPK Signaling Pathway cluster_1 Hsp90-Calcineurin Pathway Stress Environmental Stress Sensor Membrane Sensor Stress->Sensor MAPKKK MAPKKK Sensor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TF Transcription Factor MAPK->TF Response Stress Response (e.g., Cell Wall Integrity) TF->Response Hsp90 Hsp90 Calcineurin_inactive Calcineurin (inactive) Hsp90->Calcineurin_inactive Calcineurin_active Calcineurin (active) Calcineurin_inactive->Calcineurin_active CaM TF_C Transcription Factor (e.g., Crz1) Calcineurin_active->TF_C CaM Ca2+/Calmodulin Virulence Virulence & Stress Adaptation TF_C->Virulence Phenols Phenolic Compounds Phenols->MAPK Inhibition? Phenols->Hsp90 Inhibition?

Potential Fungal Signaling Pathway Targets.

References

A Comparative Analysis of the Cytotoxic Potential of 2,4-Dihydroxy-6-methylbenzaldehyde and Vincristine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers in Oncology and Drug Discovery

This publication provides a detailed comparative analysis of the cytotoxic properties of the naturally derived compound 2,4-Dihydroxy-6-methylbenzaldehyde and the well-established chemotherapeutic agent, vincristine sulfate. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

Vincristine sulfate is a potent, widely used anticancer drug with a well-defined mechanism of action centered on the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis. In contrast, this compound, a benzaldehyde derivative, has been investigated for its biological activities, but its cytotoxic profile against cancerous cell lines appears to be significantly less potent than vincristine sulfate based on available data. This guide presents the existing quantitative data, details the experimental methodologies for assessing cytotoxicity, and visualizes the known signaling pathways, providing a valuable resource for comparative oncology research.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and vincristine sulfate have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.

Table 1: Comparative IC50 Values of this compound and Vincristine Sulfate in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50
This compound SF-295Glioblastoma> 5.00 µg/mL
OVCAR-8Ovarian Cancer> 5.00 µg/mL
HCT-116Colon Cancer> 5.00 µg/mL
HL-60Leukemia> 5.00 µg/mL
Vincristine Sulfate MCF7-WTBreast Adenocarcinoma7.37 nM[1]
L1210Murine Leukemia4.4 nM[2]
SU-DHL-5Diffuse Large B-Cell Lymphoma0.001166 µM[3]
MOLM-13Acute Myeloid Leukemia0.001303 µM[3]
ATN-1Acute Lymphoblastic Leukemia (T-cell)0.001561 µM[3]
NALM-6B-cell Leukemia0.002201 µM[3]
UKF-NB-3NeuroblastomaVaries (nM range)[4]
CEMHuman Lymphoblastoid Leukemia~10⁻⁸ to 10⁻⁷ M for 50% growth reduction[5]

Note: The IC50 values for vincristine sulfate are presented in nanomolar (nM) or micromolar (µM) concentrations, highlighting its high potency. The available data for this compound indicates low cytotoxicity at the tested concentration of 5.00 µg/mL.

Experimental Protocols

The following are detailed methodologies for two common in vitro cytotoxicity assays used to evaluate the compounds discussed in this guide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][6] The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[3][6]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or vincristine sulfate) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][7]

  • Formazan Solubilization: After incubation, dissolve the formazan crystals by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[3][6]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value from the dose-response curve.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[8]

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The assay measures the activity of this released enzyme, which is proportional to the number of lysed cells.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include appropriate controls: untreated cells (spontaneous LDH release), vehicle-treated cells, and a positive control for maximum LDH release (cells treated with a lysis buffer).[8]

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Signaling Pathways and Mechanisms of Action

This compound

The precise cytotoxic mechanism of this compound is not well-elucidated. However, studies on related benzaldehyde derivatives suggest that their anticancer effects may involve the modulation of key intracellular signaling pathways that are often dysregulated in cancer.[9] Research indicates that some benzaldehydes can suppress pro-survival pathways such as PI3K/AKT/mTOR, STAT3, NFκB, and ERK.[9] Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death).[9]

G cluster_0 Generalized Signaling Pathways Potentially Modulated by Benzaldehyde Derivatives cluster_1 Pro-Survival Pathways (Inhibition) cluster_2 Apoptosis (Induction) Benzaldehyde This compound (and other derivatives) PI3K PI3K/AKT/mTOR Benzaldehyde->PI3K Inhibits STAT3 STAT3 Benzaldehyde->STAT3 Inhibits NFkB NF-κB Benzaldehyde->NFkB Inhibits ERK ERK Benzaldehyde->ERK Inhibits Apoptosis Apoptosis Benzaldehyde->Apoptosis Induces

Caption: Potential signaling pathways affected by benzaldehyde derivatives.

Vincristine Sulfate

Vincristine sulfate is a well-characterized vinca alkaloid that exerts its cytotoxic effects by targeting microtubules, essential components of the cytoskeleton.[6][10]

Mechanism of Action:

  • Tubulin Binding: Vincristine binds to β-tubulin, a subunit of microtubules.[10]

  • Inhibition of Polymerization: This binding inhibits the polymerization of tubulin dimers into microtubules, leading to the disruption of microtubule assembly.[10]

  • Mitotic Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, causing the cells to arrest in the metaphase of the cell cycle.[6]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the apoptotic cascade, leading to programmed cell death.

G cluster_0 Vincristine Sulfate Mechanism of Action Vincristine Vincristine Sulfate Tubulin β-Tubulin Vincristine->Tubulin Binds to Microtubules Microtubule Polymerization Vincristine->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Leads to Disruption of Mitosis Mitotic Arrest (Metaphase) Spindle->Mitosis Causes Apoptosis Apoptosis Mitosis->Apoptosis Induces

Caption: Mechanism of action of vincristine sulfate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the cytotoxicity of two compounds using an in vitro cell-based assay.

G cluster_0 Cytotoxicity Comparison Workflow Start Start CellCulture Cell Culture (Select appropriate cancer cell lines) Start->CellCulture CellSeeding Cell Seeding (96-well plates) CellCulture->CellSeeding CompoundPrep Compound Preparation (Serial dilutions of this compound and Vincristine Sulfate) CellSeeding->CompoundPrep Treatment Cell Treatment (Incubate for 48-72h) CellSeeding->Treatment CompoundPrep->Treatment Assay Cytotoxicity Assay (e.g., MTT or LDH) Treatment->Assay DataCollection Data Collection (Measure Absorbance) Assay->DataCollection DataAnalysis Data Analysis (Calculate % Viability/Cytotoxicity, Determine IC50 values) DataCollection->DataAnalysis Comparison Comparative Analysis DataAnalysis->Comparison End End Comparison->End

Caption: Experimental workflow for cytotoxicity comparison.

Conclusion

This comparative guide highlights the significant difference in cytotoxic potency between this compound and vincristine sulfate. Vincristine sulfate remains a highly potent anticancer agent with a well-established mechanism of action. The available data for this compound suggests limited cytotoxic activity against the tested cancer cell lines. Further research, including screening against a broader panel of cancer cells and elucidation of its specific molecular targets and signaling pathways, is necessary to fully understand its potential, if any, in oncology. This guide provides a foundational resource for researchers to design and interpret experiments aimed at comparing novel compounds with established chemotherapeutic agents.

References

A Comparative Guide to 2,4-Dihydroxy-6-methylbenzaldehyde Derivatives as Hsp90 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2,4-Dihydroxy-6-methylbenzaldehyde derivatives as emerging inhibitors of Heat Shock Protein 90 (Hsp90) against established alternatives. The content presented herein is supported by experimental data from peer-reviewed studies, with detailed protocols for key validation assays.

Introduction to Hsp90 Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are integral to cancer cell survival, proliferation, and signaling.[1] Inhibition of Hsp90's ATPase activity disrupts its chaperone function, leading to the misfolding and subsequent degradation of these client proteins through the ubiquitin-proteasome pathway. This simultaneous disruption of multiple oncogenic pathways makes Hsp90 an attractive target for cancer therapy.[2] A variety of small molecules have been developed to target the N-terminal ATP-binding pocket of Hsp90, including the well-characterized ansamycin antibiotic Geldanamycin and its derivatives.[3] More recently, derivatives of this compound, particularly Schiff bases, have been identified as a novel class of Hsp90 inhibitors.[4][5]

Mechanism of Action: Disrupting the Hsp90 Chaperone Cycle

Hsp90 inhibitors, including this compound derivatives, typically function by competitively binding to the ATP pocket in the N-terminal domain of Hsp90. This prevents ATP hydrolysis, a critical step in the chaperone cycle, leading to the destabilization and degradation of Hsp90 client proteins.

Hsp90 Chaperone Cycle and Inhibition Hsp90_open Hsp90 (Open) Hsp90_Client_Complex Hsp90-Client Complex Hsp90_open->Hsp90_Client_Complex Client Binding ADP_Pi ADP + Pi Client_Protein Client Protein (e.g., Akt, Raf-1, HER2) Client_Protein->Hsp90_Client_Complex Hsp90_closed Hsp90 (Closed, ATP-bound) Hsp90_Client_Complex->Hsp90_closed ATP Binding Degradation Ubiquitin-Proteasome Degradation Hsp90_Client_Complex->Degradation leads to ATP ATP ATP->Hsp90_Client_Complex Hsp90_closed->Hsp90_open ATP Hydrolysis Matured_Client Matured Client Protein Hsp90_closed->Matured_Client Release Inhibitor 2,4-Dihydroxy-6- methylbenzaldehyde Derivative Inhibitor->Hsp90_Client_Complex Inhibition

Mechanism of Hsp90 Inhibition.

Comparative Performance Data

The following tables summarize the inhibitory activities of selected this compound Schiff base derivatives and other well-known Hsp90 inhibitors. It is important to note that the data are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions and cell lines used.

Table 1: Hsp90 ATPase Inhibitory Activity and Antiproliferative Activity of this compound Schiff Base Derivatives

Compound IDHsp90 ATPase Inhibition IC50 (µM)Antiproliferative Activity (PC3 Cells) IC50 (µM)
Schiff base 5Not Reported7.43
Schiff base 6Not Reported7.15
Schiff base 90.02> 15
Schiff base 110.02> 15
Schiff base 13Not Reported4.85

*Data from Gupta et al. (2015)

Table 2: Antiproliferative Activity of Selected Hsp90 Inhibitors in Lung Adenocarcinoma Cell Lines

InhibitorCell LineIC50 (nM)[6]
17-AAG H19751.258
H14376.555
HCC82726.255
IPI-504 H19752.855
H16504.981
Calu-333.726
STA-9090 H19751.876
H16502.125
H200910.551
AUY-922 H19750.987
H16501.543
Calu-38.997

*Data from Navarro-Triviño et al. (2021)[6]

Experimental Protocols

Detailed methodologies for the validation of Hsp90 inhibitors are crucial for the reproducibility and comparison of results.

Experimental Workflow for Hsp90 Inhibitor Validation

The following diagram outlines a typical workflow for the validation of a novel Hsp90 inhibitor.

Workflow for Hsp90 Inhibitor Validation Start Start: Novel Compound ATPase_Assay Hsp90 ATPase Inhibition Assay (Malachite Green) Start->ATPase_Assay Cell_Viability Cell Viability Assay (MTT Assay) ATPase_Assay->Cell_Viability Determine IC50 Western_Blot Western Blot Analysis of Hsp90 Client Proteins Cell_Viability->Western_Blot Confirm On-Target Effect End Validated Hsp90 Inhibitor Western_Blot->End

Validation workflow for Hsp90 inhibitors.
Hsp90 ATPase Activity Assay (Malachite Green)

This colorimetric assay quantifies the amount of inorganic phosphate released from ATP hydrolysis by Hsp90.

Materials:

  • Recombinant Hsp90 protein

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)[7]

  • ATP solution

  • Malachite Green Reagent (freshly prepared mixture of malachite green, ammonium molybdate, and polyvinyl alcohol)[7]

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Phosphate Standard Curve: Create a series of dilutions of the phosphate standard in the assay buffer. Add the Malachite Green reagent to each dilution and incubate at room temperature for 15-20 minutes. Measure the absorbance at approximately 620 nm.[2]

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, Hsp90 enzyme solution, and the test inhibitor (e.g., this compound derivative) at various concentrations. Include a no-enzyme control. Pre-incubate the plate at 37°C for 10 minutes.[2]

  • Initiate Reaction: Add ATP solution to all wells to start the reaction. Incubate at 37°C for a predetermined time (e.g., 60-120 minutes).[2]

  • Stop Reaction and Color Development: Stop the reaction by adding a solution like 34% sodium citrate. Add the Malachite Green reagent to each well and incubate at room temperature for 15-20 minutes to allow for color development.[2]

  • Data Analysis: Measure the absorbance at ~620 nm. Use the phosphate standard curve to determine the amount of phosphate released. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[2]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., PC3)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or a specialized buffer)[1]

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with various concentrations of the Hsp90 inhibitor for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[8]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blotting for Hsp90 Client Proteins

This technique is used to detect the degradation of Hsp90 client proteins following inhibitor treatment.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the treated and untreated cells and determine the protein concentration of each sample.[10]

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.[11]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.[10]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.[10]

  • Analysis: Analyze the band intensities to determine the levels of Hsp90 client proteins in the treated versus untreated samples. A decrease in client protein levels indicates effective Hsp90 inhibition.

Conclusion

Derivatives of this compound represent a promising new class of Hsp90 inhibitors with demonstrated anticancer activity. While the available data suggests potent Hsp90 ATPase inhibition and antiproliferative effects for some derivatives, further studies are required for a direct and comprehensive comparison with established Hsp90 inhibitors across a broader range of cancer cell lines. The experimental protocols and workflows provided in this guide offer a framework for the continued validation and development of these and other novel Hsp90-targeted therapies.

References

Comparative ¹H NMR spectral analysis of substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative ¹H NMR spectral analysis of substituted benzaldehydes offers valuable insights into the electronic effects of substituents on the aromatic ring. The chemical shifts of the aldehydic and aromatic protons are particularly sensitive to the electron-donating or electron-withdrawing nature of the substituent at the para position. This guide provides a detailed comparison of the ¹H NMR spectra of benzaldehyde and four of its para-substituted derivatives: p-nitrobenzaldehyde, p-chlorobenzaldehyde, p-anisaldehyde, and p-tolualdehyde.

Comparative ¹H NMR Data

The ¹H NMR chemical shifts (δ) for the aldehydic and aromatic protons of the selected benzaldehydes are summarized in the table below. The data were obtained in deuterated chloroform (CDCl₃) unless otherwise specified.

CompoundSubstituent (-X)Electronic Effect of -XAldehydic Proton (δ, ppm)Aromatic Protons (ortho to -CHO) (δ, ppm)Aromatic Protons (meta to -CHO) (δ, ppm)Other Protons (δ, ppm)
Benzaldehyde-HNeutral~10.00[1]~7.86~7.52 (meta), ~7.62 (para)
p-Nitrobenzaldehyde-NO₂Strong Electron-Withdrawing~10.18[2]~8.40~8.11
p-Chlorobenzaldehyde-ClElectron-Withdrawing~9.99[3][4]~7.82[3][4]~7.52[3][4]
p-Tolualdehyde-CH₃Electron-Donating~9.95[5]~7.76~7.32~2.43 (-CH₃)[5]
p-Anisaldehyde-OCH₃Strong Electron-Donating~9.86[6]~7.82[6]~6.98[6]~3.86 (-OCH₃)[6]

Analysis of Spectral Data:

The aldehydic proton of benzaldehyde resonates at approximately 10.00 ppm.[1] Electron-withdrawing substituents, such as the nitro group (-NO₂) in p-nitrobenzaldehyde, deshield the aldehydic proton, causing a downfield shift to around 10.18 ppm.[2] Conversely, electron-donating groups, like the methoxy group (-OCH₃) in p-anisaldehyde, shield the aldehydic proton, resulting in an upfield shift to approximately 9.86 ppm.[6]

A similar trend is observed for the aromatic protons. Electron-withdrawing groups shift the aromatic protons downfield, while electron-donating groups shift them upfield. This effect is most pronounced for the protons ortho and para to the substituent.

Experimental Protocol

The following is a general procedure for obtaining ¹H NMR spectra of substituted benzaldehydes.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the substituted benzaldehyde.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectra can be recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to obtain optimal resolution and lineshape.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical pulse sequence would be a 90° pulse followed by acquisition of the free induction decay (FID).

  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the peaks to determine the relative number of protons.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

Workflow for Comparative ¹H NMR Analysis

The following diagram illustrates the logical workflow for the comparative ¹H NMR spectral analysis of substituted benzaldehydes.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Comparison start Select Substituted Benzaldehydes dissolve Dissolve in Deuterated Solvent (e.g., CDCl3 with TMS) start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument setup Lock, Tune, and Shim instrument->setup acquire Acquire 1H NMR Spectrum (FID) setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase integrate Integrate Peaks phase->integrate reference Reference to TMS integrate->reference assign Assign Chemical Shifts (δ) reference->assign compare Compare δ of Aldehydic and Aromatic Protons assign->compare correlate Correlate δ with Substituent Electronic Effects compare->correlate

Caption: Workflow for comparative ¹H NMR analysis of substituted benzaldehydes.

References

Structure-activity relationship of 2,4-dihydroxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship of 2,4-Dihydroxybenzaldehyde Derivatives

The multifaceted biological activities of 2,4-dihydroxybenzaldehyde and its derivatives have positioned them as a versatile class of phenolic compounds in drug discovery. Their inherent structural features, particularly the hydroxyl and aldehyde groups, provide a scaffold for developing novel therapeutic agents with a broad spectrum of activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1] This guide offers a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of 2,4-dihydroxybenzaldehyde, especially Schiff bases, have shown significant promise as anticancer agents by targeting crucial cellular pathways involved in cancer progression.[1][2] A primary mechanism of action is the inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous oncogenic proteins.[1][3] Inhibition of Hsp90's ATPase activity leads to the degradation of these client proteins, ultimately causing cancer cell death.[1]

Several Schiff base derivatives of 2,4-dihydroxybenzaldehyde have been identified as potent inhibitors of Hsp90's ATPase activity.[4] The antiproliferative effects of these compounds have been evaluated against various cancer cell lines, such as the PC3 prostate cancer cell line, using the MTT assay.

Comparative Anticancer and Hsp90 Inhibitory Activities

The following table summarizes the anticancer and Hsp90 inhibitory activities of various 2,4-dihydroxybenzaldehyde Schiff base derivatives, providing a comparative look at their potency.

Compound IDDerivativeTarget/AssayCell LineIC50 (µM)Reference
Schiff base 1Derived from 2-aminobenzothiazoleHsp90 ATPase activity-0.003 (3 nM)[4]
Schiff base 2Derived from 2-amino-5-nitrothiazoleHsp90 ATPase activity-0.009 (9 nM)[4]
Compound 9-Hsp90 ATPase activity-0.02
Compound 11-Hsp90 ATPase activity-0.02
Schiff base 3Derived from 3-amino-1H-pyrazol-5(4H)-oneHsp90 ATPase activity-7.15[4]
Schiff base 4Derived from 4-amino-3-methyl-1H-pyrazol-5(4H)-oneHsp90 ATPase activity-7.43[4]
Schiff base 5Derived from 2,4-dinitrophenyl hydrazineHsp90 ATPase activity->10[4]
Schiff base 13-PC3 cell viability (Anticancer)PC34.85[1]
Schiff base 6-PC3 cell viability (Anticancer)PC37.15[1]
Schiff base 5-PC3 cell viability (Anticancer)PC37.43[1]
Schiff base 7Derived from 2-amino-5-nitrothiazolePC3 cell viability (Anticancer)PC311.21[4]
Schiff base 8Derived from 2,4-dinitrophenyl hydrazinePC3 cell viability (Anticancer)PC3>15[4]
Schiff base 9Derived from 2-aminobenzothiazolePC3 cell viability (Anticancer)PC3>15[4]

Signaling Pathway Inhibition by 2,4-Dihydroxybenzaldehyde Derivatives

The anticancer activity of these derivatives is rooted in their ability to disrupt key signaling pathways. The inhibition of Hsp90 is a central mechanism, as it affects multiple downstream oncogenic proteins.

G cluster_drug 2,4-Dihydroxybenzaldehyde Derivatives cluster_target Molecular Target cluster_pathway Downstream Effects Derivative Schiff Base Derivatives Hsp90 Hsp90 ATPase Activity Derivative->Hsp90 Inhibition OncogenicProteins Degradation of Oncogenic Client Proteins Hsp90->OncogenicProteins Leads to CellDeath Cancer Cell Death OncogenicProteins->CellDeath Results in

Caption: Inhibition of Hsp90 by 2,4-dihydroxybenzaldehyde derivatives.

Antioxidant and Anti-inflammatory Activities

The antioxidant capacity of 2,4-dihydroxybenzaldehyde derivatives is largely due to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[1][5] The positioning of the hydroxyl groups on the benzene ring plays a significant role in this activity.[1]

Furthermore, 2,4-dihydroxybenzaldehyde has demonstrated anti-inflammatory and anti-angiogenic properties by suppressing the production of inflammatory mediators and inhibiting the formation of new blood vessels.[1][2] It has been shown to inhibit angiogenesis in the chick chorioallantoic membrane (CAM) assay with an IC50 value of 2.4 μ g/egg .[2][6]

Antimicrobial Properties

Derivatives of 2,4-dihydroxybenzaldehyde have also been investigated for their antimicrobial effects against a variety of pathogenic bacteria and fungi.[7] The presence of hydroxyl groups is crucial for their biological action, which may involve disrupting cell membranes, inhibiting essential enzymes, or interfering with quorum sensing pathways.[7]

Comparative Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of some dihydroxybenzaldehyde derivatives against specific microorganisms.

DerivativeMicroorganismAssayResult (MIC)Reference
2,3-dihydroxybenzaldehydeBovine mastitis S. aureusMicrodilution500 mg/L[1]
Gentisaldehyde (2,5-dihydroxybenzaldehyde)Bovine mastitis S. aureusMicrodilution500 mg/L[1]
SB3S. aureus-100 µg/mL[8]
SB3E. coli-62.5 µg/mL[8]
SB3S. pyogenes-50 µg/mL[8]
SB3P. aeruginosa-100 µg/mL[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of 2,4-dihydroxybenzaldehyde derivatives.

Synthesis of Schiff Base Derivatives

A general procedure for the synthesis of Schiff base derivatives of 2,4-dihydroxybenzaldehyde is as follows:

  • Dissolve equimolar amounts of 2,4-dihydroxybenzaldehyde and a selected primary amine in a suitable solvent (e.g., absolute ethanol) in a round-bottom flask.[4]

  • Add a few drops of a catalyst, such as glacial acetic acid.[4]

  • Reflux the reaction mixture for a specified period, monitoring the reaction's progress using thin-layer chromatography (TLC).[4]

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Collect the resulting precipitate (the Schiff base) by filtration.[4]

  • Wash the solid product with a cold solvent to remove any unreacted starting materials.[4]

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Isolation DHB 2,4-Dihydroxybenzaldehyde Solvent Dissolve in Solvent (e.g., Ethanol) DHB->Solvent Amine Primary Amine Amine->Solvent Catalyst Add Catalyst (e.g., Acetic Acid) Solvent->Catalyst Reflux Reflux and Monitor by TLC Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Solvent Filter->Wash Product Pure Schiff Base Wash->Product

Caption: General workflow for the synthesis of Schiff base derivatives.

Hsp90 ATPase Inhibition Assay (Malachite Green Assay)

This assay colorimetrically measures the inhibition of Hsp90's ATPase activity.

  • Incubate various concentrations of the test compounds with the Hsp90 enzyme in a 96-well plate.[4]

  • Initiate the ATPase reaction by adding ATP.[4]

  • Stop the reaction by adding the malachite green reagent, which forms a colored complex with the free phosphate released during ATP hydrolysis.[4]

  • Add a citrate solution to stabilize the color.[4]

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.[4]

  • The amount of phosphate released is proportional to the Hsp90 ATPase activity.[4]

  • Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.[4]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[1]

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol.[1]

  • In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the test compound.[1]

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[1]

  • Measure the absorbance of the solution at 517 nm. The violet color of the DPPH solution fades as it is reduced by the antioxidant.[1]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[5]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

  • Prepare a standardized suspension of the test microorganism.[1]

  • Prepare serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[1]

  • Add the microbial inoculum to each well.[1]

  • Incubate the plate under conditions suitable for the growth of the microorganism.[1]

  • After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no growth is observed.[1]

References

In Vitro Anticancer Activity of 2,4-Dihydroxy-6-methylbenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro anticancer activity of 2,4-Dihydroxy-6-methylbenzaldehyde with established chemotherapy agents, Docetaxel and 5-Fluorouracil. The information presented is collated from preclinical research to facilitate an evidence-based evaluation of this compound's potential as a therapeutic agent.

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and its alternatives against various cancer cell lines.

Note: Direct experimental data for the IC50 of this compound is limited in publicly available literature. The data presented here is for a closely related derivative, methyl-2,4-dihydroxy-6-methylbenzoate, and other benzaldehyde derivatives to provide an inferential baseline. This should be considered a significant limitation.

Table 1: Cytotoxicity of Benzaldehyde Derivatives

CompoundCancer Cell LineIC50 (µM)Exposure Time
Methyl-2,4-dihydroxy-6-methylbenzoate HepG-2 (Liver Carcinoma)5.54 (as ethyl acetate extract)Not Specified
2,3-DihydroxybenzaldehydeHCT-116 (Colon Carcinoma)1.09 µg/mLNot Specified
2,5-DihydroxybenzaldehydeHCT-116 (Colon Carcinoma)1.17 µg/mLNot Specified

Table 2: Cytotoxicity of Docetaxel against Prostate Cancer Cell Lines

Cancer Cell LineIC50 (nM)Exposure TimeReference
PC-33.7248h[1][2]
DU-1454.4648h[1][2]
LNCaP1.1348h[1][2]
PC-30.59872h[3]
DU-1450.46972h[3]

Table 3: Cytotoxicity of 5-Fluorouracil against Colon Cancer Cell Lines

Cancer Cell LineIC50 (µM)Exposure TimeReference
HCT-11611.372h[4]
HT-2911.25120h[4]
SW620~5072h[5]
HCT-11623.4148h[6]
HT-2919.348h[5]
SW48017.548h[5]
HCT-116200 µg/mL (non-transfected)48h[7]
HCT-116548h[8]
HT-29848h[8]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate malignant cells.

Table 4: Apoptosis Induction by Docetaxel in Prostate Cancer Cells

Cancer Cell LineTreatment ConditionsPercentage of Apoptotic Cells (Early + Late)Reference
C4-2B10nM Docetaxel for 48h41.9%[11]
DU-14531nM Docetaxel for 48h29.8%[11]
PC-35nM and 10nM for 72hSignificant increase in early apoptosis[12]

Table 5: Apoptosis Induction by 5-Fluorouracil in Colon Cancer Cells

Cancer Cell LineTreatment ConditionsPercentage of Apoptotic Cells (Early + Late)Reference
HCT-1165-FU (concentration not specified) for 72h24.6%[13]
HCT-11620µM 5-FU for 48hSignificant increase[6]

Cell Cycle Arrest

Anticancer agents often exert their effects by disrupting the cell cycle, leading to a halt in proliferation.

The effect of this compound on the cell cycle has not been extensively studied. However, related chalcone derivatives have been shown to induce G1 cell cycle arrest.

Table 6: Cell Cycle Arrest Induced by Docetaxel in Prostate Cancer Cells

Cancer Cell LineTreatment ConditionsEffect on Cell CycleReference
PC-30.1 or 3 µM for 48hIncrease in G2/M fraction[14]
C4-2B10nM for 48hG2/M arrest[15]
DU-14510nM for 48hG2/M arrest[15]

Table 7: Cell Cycle Arrest Induced by 5-Fluorouracil in Colon Cancer Cells

Cancer Cell LineTreatment ConditionsEffect on Cell CycleReference
SW62013 µg/mL for 48hS-phase arrest (54.48% in S phase)[16]
RPMI 4788Dose-dependentEarly S-phase accumulation[17]
HCT-11610 µMS-phase arrest[18]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Docetaxel, 5-Fluorouracil) or vehicle control.

  • Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere of 5% CO₂.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested.

  • Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes in the dark.

  • Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cancer Cell Culture (e.g., Prostate, Colon) viability Cell Viability Assay (MTT) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle compound_prep Compound Preparation (this compound & Alternatives) compound_prep->viability compound_prep->apoptosis compound_prep->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist comparison Comparative Analysis of Anticancer Activity ic50->comparison apoptosis_quant->comparison cell_cycle_dist->comparison

Caption: Experimental workflow for in vitro validation of anticancer activity.

signaling_pathway cluster_compound This compound cluster_pathways Potential Downstream Effects cluster_outcomes Cellular Outcomes compound 2,4-Dihydroxy-6- methylbenzaldehyde pi3k_akt PI3K/AKT/mTOR Pathway Inhibition compound->pi3k_akt Suppresses stat3 STAT3 Pathway Inhibition compound->stat3 Suppresses nfkb NF-κB Pathway Inhibition compound->nfkb Suppresses erk ERK Pathway Inhibition compound->erk Suppresses proliferation Decreased Cell Proliferation pi3k_akt->proliferation apoptosis Induction of Apoptosis pi3k_akt->apoptosis stat3->proliferation nfkb->proliferation nfkb->apoptosis erk->proliferation cell_cycle_arrest Cell Cycle Arrest erk->cell_cycle_arrest

Caption: Potential signaling pathways affected by benzaldehyde derivatives.

References

Unveiling the Potency of Benzaldehyde-Derived Hsp90 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of various Hsp90 inhibitors derived from different benzaldehyde scaffolds. We delve into the experimental data, providing a clear and concise summary of their performance and the methodologies used to evaluate them.

Heat shock protein 90 (Hsp90) has emerged as a critical target in cancer therapy due to its role in stabilizing a wide array of oncoproteins essential for tumor growth and survival. The inhibition of Hsp90 leads to the degradation of these "client" proteins, disrupting multiple signaling pathways simultaneously. Benzaldehyde derivatives have shown promise as a scaffold for the development of novel Hsp90 inhibitors. This guide compares the efficacy of several such compounds, supported by experimental data from peer-reviewed studies.

Comparative Efficacy of Benzaldehyde-Derived Hsp90 Inhibitors

The following tables summarize the in vitro efficacy of various Hsp90 inhibitors derived from different benzaldehyde scaffolds. The data is presented to facilitate a direct comparison of their potency in inhibiting Hsp90's ATPase activity and their anti-proliferative effects on cancer cell lines.

Table 1: Hsp90 ATPase Inhibitory Activity of Benzaldehyde Derivatives

Compound ClassSpecific DerivativeHsp90 ATPase IC50 (µM)Reference
2,4-Dihydroxy Benzaldehyde Schiff BasesCompound 90.02[1]
Compound 110.02[1]
Compound 13Not Reported[1]
Resorcinol-based N-Benzyl BenzamidesCompound 30f0.0053[2]

Table 2: Anti-proliferative Activity of Benzaldehyde Derivatives

Compound ClassSpecific DerivativeCancer Cell LineGI50/IC50 (µM)Reference
2,4-Dihydroxy Benzaldehyde Schiff BasesCompound 13PC3 (Prostate)4.85[1]
Compound 5PC3 (Prostate)7.43[1]
Compound 6PC3 (Prostate)7.15[1]
Resorcinol-based N-Benzyl BenzamidesCompound 30fH1975 (Non-small cell lung)0.42[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are representative of standard procedures used to evaluate the efficacy of Hsp90 inhibitors.

Hsp90 ATPase Activity Assay (Malachite Green Assay)

This assay colorimetrically measures the amount of inorganic phosphate released from ATP hydrolysis by Hsp90. The intensity of the color, which is read by a spectrophotometer, is directly proportional to the amount of phosphate released and thus to the ATPase activity.

Materials:

  • Recombinant Hsp90 protein

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)

  • ATP solution

  • Test compounds (Hsp90 inhibitors) dissolved in DMSO

  • Malachite Green Reagent (freshly prepared)

  • Phosphate Standard (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions and dilute the Hsp90 protein and ATP to their working concentrations in the assay buffer. Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 96-well plate, add the assay buffer, Hsp90 protein, and the test compound at various concentrations. Include a positive control (Hsp90 without inhibitor) and a negative control (no Hsp90).

  • Initiation of Reaction: Start the reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 90 minutes) to allow for ATP hydrolysis.

  • Termination and Color Development: Stop the reaction by adding the Malachite Green reagent to each well. This reagent will react with the free phosphate to produce a colored product. Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measurement: Measure the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from the negative control) from all readings. Use the phosphate standard curve to convert the absorbance values to the concentration of phosphate released. Calculate the percentage of Hsp90 ATPase activity inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., PC3, H1975)

  • Cell culture medium and supplements

  • Test compounds (Hsp90 inhibitors)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 or IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Western Blotting for Hsp90 Client Protein Degradation

Western blotting is used to detect the levels of specific proteins in a cell lysate. Inhibition of Hsp90 leads to the degradation of its client proteins, which can be visualized as a decrease in the corresponding protein bands on a Western blot.

Materials:

  • Cancer cell lines

  • Test compounds (Hsp90 inhibitors)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, c-Raf) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the Hsp90 inhibitor for a specified time. Lyse the cells using lysis buffer to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody specific to the client protein of interest, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative levels of the client proteins in treated versus untreated cells. A decrease in the client protein band intensity indicates degradation.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better understand the mechanism of action of Hsp90 inhibitors and the experimental processes used to evaluate them, the following diagrams are provided.

Hsp90_Signaling_Pathway cluster_Inhibition Hsp90 Inhibition cluster_Client_Proteins Client Proteins cluster_Cellular_Effects Cellular Effects Hsp90_Inhibitor Benzaldehyde-Derived Hsp90 Inhibitor Hsp90 Hsp90 Hsp90_Inhibitor->Hsp90 Binds to ATP pocket Client_Proteins Oncogenic Client Proteins (e.g., HER2, Akt, c-Raf) Hsp90->Client_Proteins Stabilizes Degradation Ubiquitin-Proteasome Mediated Degradation Hsp90->Degradation Inhibition leads to Client_Proteins->Degradation Apoptosis Apoptosis (Cell Death) Degradation->Apoptosis Induces Proliferation_Inhibition Inhibition of Cell Proliferation Degradation->Proliferation_Inhibition Leads to

Caption: Hsp90 signaling pathway and the effect of inhibitors.

Experimental_Workflow Start Start: Synthesize Benzaldehyde Derivatives ATPase_Assay Hsp90 ATPase Inhibition Assay (Malachite Green) Start->ATPase_Assay MTT_Assay Cell Viability Assay (MTT) Start->MTT_Assay Western_Blot Client Protein Degradation Assay (Western Blot) Start->Western_Blot Data_Analysis Data Analysis: Determine IC50/GI50 Values ATPase_Assay->Data_Analysis MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Comparison Comparative Efficacy Analysis Data_Analysis->Comparison

Caption: Workflow for evaluating Hsp90 inhibitor efficacy.

References

Navigating Specificity: A Comparative Analysis of 2,4-Dihydroxy-6-methylbenzaldehyde in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount to ensuring data integrity and accelerating the discovery of selective therapeutics. This guide provides a comparative overview of 2,4-Dihydroxy-6-methylbenzaldehyde, a naturally occurring phenolic aldehyde, and its performance in various biological assays. We delve into its known biological activities, compare it with structurally related compounds, and provide detailed experimental protocols to aid in the design of robust screening campaigns.

Introduction to this compound

This compound, also known as o-Orsellinaldehyde, is a phenolic aldehyde found in various natural sources. It has garnered scientific interest due to its diverse biological activities, including anti-inflammatory, anti-angiogenic, anti-nociceptive, and antibacterial properties. Furthermore, its core structure has been utilized as a scaffold in the development of potent inhibitors for targets such as Heat Shock Protein 90 (Hsp90), a key player in cancer cell survival.

However, the presence of reactive functional groups—an aldehyde and two hydroxyl groups on a benzene ring—raises the potential for cross-reactivity in a variety of biological assays. This guide aims to provide a clear perspective on the specificity of this compound by comparing its activity with that of other common phenolic aldehydes.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for this compound and its structural analogs across different biological assays. It is important to note that direct comparative screening of this compound against a broad, standardized panel of assays is not extensively documented in publicly available literature. The data presented here is compiled from various studies and should be interpreted with consideration of the different experimental conditions.

Table 1: Anti-inflammatory and Anti-angiogenic Activity

CompoundAssayModel SystemIC50 / Activity
This compound Anti-angiogenesisChick Chorioallantoic Membrane (CAM)IC50: 2.4 µ g/egg
2,4-DihydroxybenzaldehydeAnti-angiogenesisChick Chorioallantoic Membrane (CAM)Significant inhibition
4-HydroxybenzaldehydeAnti-inflammatoryAcetic acid-induced permeability (mice)Significant inhibition

Table 2: Enzyme Inhibition

CompoundTarget EnzymeAssay TypeIC50 / Activity
This compound (derivatives) Hsp90Malachite Green Assay (ATPase activity)Varies by derivative
Protocatechuic aldehyde (3,4-Dihydroxybenzaldehyde)Xanthine OxidaseSpectrophotometricInhibition observed

Table 3: Antimicrobial Activity

CompoundOrganismMIC (Minimum Inhibitory Concentration)
This compound Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, Salmonella entericaNot specified
2,4-DihydroxybenzaldehydeStaphylococcus aureusMIC₅₀: 500 mg/L

Experimental Protocols

To ensure reproducibility and aid in the design of further comparative studies, detailed methodologies for key experiments are provided below.

Hsp90 ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay is used to determine the inhibitory effect of a compound on the ATPase activity of Hsp90.

Materials:

  • Purified Hsp90 protein

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂

  • ATP solution

  • Malachite Green Reagent: 0.0812% (w/v) Malachite Green hydrochloride, 2.3% (w/v) ammonium molybdate in 3M HCl

  • 32% (v/v) Citric Acid solution

  • Test compound (this compound or derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the Hsp90 enzyme and the test compound dilutions. Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate for 90 minutes at 37°C.

  • Stop the reaction by adding the Malachite Green Reagent.

  • Add the Citric Acid solution to stabilize the color.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition by comparing the absorbance of wells with the test compound to control wells (without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • DPPH solution in methanol

  • Test compound (phenolic aldehydes)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in methanol.

  • In a 96-well plate, add the DPPH solution to each well.

  • Add the test compound dilutions to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value from a plot of scavenging percentage against the compound concentration.

Visualizing Cross-Reactivity Potential and Experimental Design

To better understand the potential for cross-reactivity and to design effective screening funnels, the following diagrams illustrate key concepts.

experimental_workflow cluster_screening Primary Screening cluster_selectivity Selectivity Profiling cluster_cellular Cellular Assays primary_assay Primary Target Assay (e.g., Hsp90 Inhibition) kinase_panel Kinase Panel Screening primary_assay->kinase_panel Active Hits gpcr_panel GPCR Panel Screening primary_assay->gpcr_panel Active Hits other_assays Other Off-Target Assays primary_assay->other_assays Active Hits cell_viability Cell Viability/Toxicity kinase_panel->cell_viability gpcr_panel->cell_viability other_assays->cell_viability pathway_analysis Pathway Modulation (e.g., Western Blot) cell_viability->pathway_analysis

A typical workflow for assessing compound selectivity.

signaling_pathway stress Cellular Stress hsp90 Hsp90 stress->hsp90 client_proteins Client Proteins (e.g., Akt, Raf-1) hsp90->client_proteins Chaperones apoptosis Apoptosis hsp90->apoptosis Inhibition leads to proliferation Cell Proliferation & Survival client_proteins->proliferation inhibitor 2,4-Dihydroxy-6- methylbenzaldehyde (or derivative) inhibitor->hsp90

Inhibition of the Hsp90 chaperone cycle.

Conclusion

This compound presents a compelling scaffold for drug discovery, demonstrating a range of biological activities. However, the inherent reactivity of its functional groups necessitates a thorough evaluation of its selectivity. While direct, comprehensive cross-reactivity data remains limited, the information available for its structural analog, 2,4-dihydroxybenzaldehyde, and its derivatives provides valuable insights. Researchers utilizing this compound should employ a multi-faceted approach to selectivity profiling, including screening against relevant off-target panels and conducting cell-based assays to confirm on-target effects. The experimental protocols and conceptual workflows provided in this guide serve as a foundation for such investigations, ultimately contributing to the development of more specific and effective therapeutic agents.

A Researcher's Guide to Validating Hsp90 Inhibitor Specificity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

The molecular chaperone Heat Shock Protein 90 (Hsp90) is a critical regulator of cellular proteostasis, ensuring the proper folding and stability of a vast number of "client" proteins.[1][2] Many of these clients are key signaling proteins implicated in the hallmarks of cancer, making Hsp90 a prime therapeutic target.[3][4][5][6] However, the clinical development of Hsp90 inhibitors has been challenging, partly due to issues with toxicity and unexpected side effects.[5][7] These challenges underscore the critical need for rigorous validation of inhibitor specificity and comprehensive profiling of off-target effects.[1][8]

This guide provides a comparative overview of the essential methods used to confirm on-target engagement, assess cellular activity, and identify unintended molecular interactions of Hsp90 inhibitors.

I. Biochemical and Biophysical Assays: Confirming Direct Engagement

The first step in validating a potential Hsp90 inhibitor is to confirm its direct physical interaction with the Hsp90 protein. Several biochemical and biophysical techniques can provide quantitative data on binding affinity and kinetics.

Comparison of Direct Binding Assays

Method Principle Typical Data Output Advantages Limitations
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled ligand (e.g., fluorescent geldanamycin) upon binding to Hsp90.[9]IC50/EC50, KdHigh-throughput, homogeneous assay format.[9]Requires a suitable fluorescent probe; potential for compound interference.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event between the inhibitor and Hsp90.Kd, ΔH, ΔS, Stoichiometry (n)"Gold standard" for thermodynamics; label-free.Requires large amounts of pure protein and compound; lower throughput.
Surface Plasmon Resonance (SPR) Detects binding by measuring changes in the refractive index at the surface of a sensor chip where Hsp90 is immobilized.ka, kd, KdReal-time kinetics; label-free for the analyte.Requires protein immobilization which may affect conformation; potential for non-specific binding.
Hsp90 ATPase Activity Assay Measures the inhibition of Hsp90's intrinsic ATPase activity, which is essential for its chaperone function.[2][3][10]IC50Functional assay directly linked to Hsp90 mechanism.[2]Low intrinsic ATPase activity of human Hsp90 can be a challenge.[10]

II. Cell-Based Assays: Verifying On-Target Activity in a Biological Context

Confirming that an inhibitor engages Hsp90 within the complex environment of a living cell is a crucial validation step. Cell-based assays assess the downstream consequences of Hsp90 inhibition.

A. Degradation of Hsp90 Client Proteins

A hallmark of Hsp90 inhibition is the subsequent ubiquitination and proteasomal degradation of its client proteins.[2] Western blotting is the most common method to monitor the levels of highly sensitive Hsp90 clients like HER2, RAF-1, or AKT after treating cells with an inhibitor.[1] A dose-dependent decrease in the levels of these proteins provides strong evidence of on-target activity.

Experimental Protocol: Western Blotting for Client Protein Degradation
  • Cell Treatment: Plate cancer cells known to express high levels of an Hsp90 client (e.g., SKBr3 for HER2). Treat cells with increasing concentrations of the Hsp90 inhibitor (and a vehicle control) for 18-24 hours.

  • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies against a client protein (e.g., HER2, AKT) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

B. Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly assesses target engagement in intact cells and tissues.[11][12] The principle is based on ligand-induced thermal stabilization; when an inhibitor binds to its target protein (Hsp90), the protein becomes more resistant to heat-induced denaturation.[12] This change can be quantified by measuring the amount of soluble Hsp90 remaining after heating the cells at various temperatures.[13]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_lysis Sample Processing cluster_analysis Analysis start Treat intact cells with inhibitor or vehicle heat Aliquot and heat cells at different temperatures start->heat lysis Lyse cells (e.g., freeze-thaw) heat->lysis centrifuge Separate soluble fraction (centrifugation) lysis->centrifuge analysis Quantify soluble Hsp90 (Western Blot, ELISA, etc.) centrifuge->analysis plot Generate melting curves analysis->plot end Target Engagement Confirmed plot->end Compare curves: Shift indicates engagement Hsp90_Pathway cluster_cycle Hsp90 Chaperone Cycle cluster_output Cellular Outcomes Hsp90_open Hsp90 (Open) Hsp90_closed Hsp90 (ATP-bound, Closed) Hsp90_open->Hsp90_closed ATP Binding Degradation Client Degradation (Proteasome) Hsp90_open->Degradation Inhibition leads to Hsp90_closed->Hsp90_open ATP Hydrolysis FoldedClient Mature Client Protein (e.g., HER2, AKT, RAF-1) Hsp90_closed->FoldedClient Folding & Release Client Unfolded Client Protein Client->Hsp90_open CoChaperone Co-chaperones (e.g., p23, Aha1) CoChaperone->Hsp90_closed Inhibitor Hsp90 Inhibitor (N-Terminal Binder) Inhibitor->Hsp90_open Blocks ATP Binding

References

Safety Operating Guide

Proper Disposal of 2,4-Dihydroxy-6-methylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 2,4-Dihydroxy-6-methylbenzaldehyde (CAS No. 487-69-4), a compound also known as o-Orsellinaldehyde. Adherence to these procedures is vital for personnel safety and environmental protection.

Quantitative Toxicity Data

The following table summarizes the available oral toxicity data for this compound. This information underscores the importance of proper handling and disposal to prevent accidental ingestion or environmental contamination.

Toxicity DataSpeciesValue
LD50 (Oral)Rat400 mg/kg
LD50 (Oral)Mouse1380 mg/kg

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.[1]

  • Respiratory Protection: For dusty conditions, a dust mask (e.g., N95) is recommended.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to consign it to a licensed hazardous waste disposal facility. Do not dispose of this chemical into drains or the environment.

1. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials (e.g., paper towels, weighing paper), in a designated and clearly labeled waste container.
  • The container should be clean, dry, and sealable.[1]
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]

2. Handling Spills:

  • In the event of a spill, avoid generating dust.[1]
  • Carefully sweep up the solid material.[1]
  • Place the swept-up material into a suitable container for disposal.[1]
  • Ventilate the area of the spill.[3]
  • Contaminated cleaning materials should also be disposed of as hazardous waste.

3. Final Disposal:

  • Dispose of the waste container and its contents through an approved and licensed waste disposal contractor.[2][4] This ensures compliance with local, state, and federal regulations.
  • Do not mix with other waste streams unless explicitly permitted by the waste disposal company.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste Chemical and Contaminated Materials A->B C Place in a Labeled, Sealable Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Arrange for Pickup by a Licensed Waste Disposal Contractor D->E

Disposal Workflow for this compound

Disclaimer: This information is intended as a guide and should not supersede institutional or regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department and the manufacturer's Safety Data Sheet (SDS) for the most current and specific disposal guidance.

References

Personal protective equipment for handling 2,4-Dihydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Dihydroxy-6-methylbenzaldehyde

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personal and environmental safety.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or FaceshieldMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Chemical-resistant GlovesWear appropriate protective gloves to prevent skin exposure.[3]
Respiratory Protection Dust MaskA dust mask of type N95 (US) or equivalent is recommended.[4]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[3]
Hazard Identification and First Aid

Understanding the potential hazards and corresponding first aid measures is crucial for immediate and effective response in case of an incident.

HazardDescriptionFirst Aid Measures
Skin Irritation Causes skin irritation.[5]IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]
Eye Irritation Causes serious eye irritation.[5]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Respiratory Irritation May cause respiratory irritation.[1]IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Ingestion Harmful if swallowed.[5]IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5]
Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidents.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Use only outdoors or in a well-ventilated area.[1]

Storage:

  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store locked up.[1]

  • This substance is incompatible with strong oxidizing agents and strong bases.[1]

Disposal Plan

The disposal of this compound and its containers must be conducted in a manner that is safe and compliant with all relevant regulations.

Procedure:

  • Collection: Sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

  • Environmental Precaution: Do not let this chemical enter the environment.[1]

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Visualized Workflow for Safe Handling and Disposal

The following diagram outlines the procedural flow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound prep Preparation - Wear full PPE - Ensure proper ventilation handling Handling - Avoid contact with skin/eyes - Do not breathe dust prep->handling Proceed storage Storage - Cool, dry, well-ventilated area - Tightly closed container handling->storage After Use spill Spill/Exposure Event handling->spill If Spill/Exposure Occurs disposal_prep Disposal Preparation - Sweep into a suitable container - Label container handling->disposal_prep For Waste storage->disposal_prep For Expired/Unused Chemical first_aid First Aid - Follow specific first aid measures - Seek medical attention spill->first_aid Immediate Action first_aid->handling If Safe to Continue disposal Disposal - Dispose at an approved facility - Follow all regulations disposal_prep->disposal Ready for Disposal end End of Process disposal->end

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.